molecular formula C12H10N2O B017718 N-Phenylnicotinamide CAS No. 1752-96-1

N-Phenylnicotinamide

Cat. No.: B017718
CAS No.: 1752-96-1
M. Wt: 198.22 g/mol
InChI Key: NYQXIOZBHWFCBU-UHFFFAOYSA-N
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Description

N-Phenylnicotinamide is a chemical compound of significant interest in medicinal and organic chemistry research. This solid compound features a nicotinamide moiety linked to a phenyl group, forming a structure that serves as a valuable scaffold for further chemical modifications and biological evaluation. Research into this compound and its analogs has demonstrated promising biological activities. Specifically, structural analogs, such as 2-hydroxy-N-phenylnicotinamide, have shown cytotoxic properties against P388 Murine Leukemia cells in preclinical studies, indicating its potential as a core structure in anticancer agent discovery . The molecular structure of N-phenylnicotinamide derivatives has been characterized by techniques including X-ray crystallography, revealing a dihedral angle between the phenyl and pyridine rings and intermolecular hydrogen bonding that forms chains along the crystal lattice . Key Research Applications: • Medicinal Chemistry: Serves as a key intermediate for the synthesis and exploration of novel compounds with potential anticancer and antibacterial activities . • Chemical Synthesis: Acts as a versatile building block for the development of more complex molecules due to its amide functionality and aromatic rings. • Material Science: Its well-defined crystalline structure makes it a candidate for studying intermolecular interactions and solid-state properties . This product is intended for research and manufacturing purposes in a laboratory setting. It is For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylpyridine-3-carboxamide
Source PubChem
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InChI

InChI=1S/C12H10N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NYQXIOZBHWFCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10169950
Record name Nicotinanilide
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Molecular Weight

198.22 g/mol
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CAS No.

1752-96-1
Record name Nicotinanilide
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Record name Nicotinanilide
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Record name N-Phenylnicotinamide
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Foundational & Exploratory

N-Phenylnicotinamide CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmacological relevance of N-Phenylnicotinamide.

CAS Registry Number: 1752-96-1 Synonyms: Nicotinanilide, N-Phenyl-3-pyridinecarboxamide, 3-Pyridinecarboxanilide

Executive Summary

N-Phenylnicotinamide (C₁₂H₁₀N₂O) serves as a critical "privileged scaffold" in medicinal chemistry. Structurally, it bridges a pyridine ring and a phenyl ring via an amide linkage. This architecture allows for dual hydrogen-bonding interactions (acceptor via pyridine nitrogen and carbonyl; donor via amide nitrogen), making it a versatile pharmacophore for designing kinase inhibitors (e.g., VEGFR/EGFR pathways) and agrochemical fungicides (SDH inhibitors).

Chemical Identity & Physical Properties[1][2][3][4][5]

The compound is characterized by a high melting point and limited aqueous solubility, necessitating organic solvent systems for synthesis and analysis.

PropertySpecification
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 119 – 120 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in Water
pKa (Calculated) ~3.35 (Pyridine nitrogen)
LogP ~2.2 (Lipophilic)

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route involves the activation of the carboxylic acid functionality of nicotinic acid, followed by nucleophilic acyl substitution with aniline. While coupling agents (EDC/DCC) can be used, the Acid Chloride Method is preferred for high purity and scalability.

Synthesis Pathway Diagram

The following diagram illustrates the activation and coupling logic.

SynthesisPathway NicotinicAcid Nicotinic Acid (Precursor A) NicotinoylCl Nicotinoyl Chloride (Reactive Intermediate) NicotinicAcid->NicotinoylCl Reflux (SOCl2) ThionylChloride Thionyl Chloride (Activator) ThionylChloride->NicotinoylCl Product N-Phenylnicotinamide (Target) NicotinoylCl->Product Nucleophilic Attack (+ Et3N / DCM) HCl HCl (Byproduct) NicotinoylCl->HCl Aniline Aniline (Nucleophile) Aniline->Product

Figure 1: Step-wise synthesis via acyl chloride activation.[1]

Detailed Experimental Protocol (Acid Chloride Method)

Objective: Synthesize 10g of N-Phenylnicotinamide.

Reagents:

  • Nicotinic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq) or Oxalyl Chloride (1.2 eq)

  • Aniline (1.0 eq)

  • Triethylamine (Et₃N, 1.2 eq) as acid scavenger

  • Dichloromethane (DCM) – Anhydrous[1]

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser, suspend Nicotinic Acid (6.15 g, 50 mmol) in anhydrous DCM (50 mL).

    • Add Thionyl Chloride (5.5 mL, 75 mmol) dropwise. Caution: Gas evolution (SO₂, HCl).

    • Reflux the mixture at 40°C for 2–3 hours until the solution becomes clear (indicating conversion to Nicotinoyl Chloride).

    • Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow solid/oil.

  • Coupling (Amidation):

    • Redissolve the crude Nicotinoyl Chloride in fresh anhydrous DCM (30 mL).

    • In a separate flask, dissolve Aniline (4.65 g, 50 mmol) and Triethylamine (8.4 mL, 60 mmol) in DCM (30 mL). Cool this solution to 0°C using an ice bath.

    • Slowly add the Nicotinoyl Chloride solution to the Aniline solution dropwise over 30 minutes, maintaining the temperature < 5°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Quench the reaction with water (50 mL).

    • Separate the organic layer and wash sequentially with:

      • 10% NaHCO₃ (to remove unreacted acid)

      • 1M HCl (to remove unreacted aniline and pyridine traces)

      • Brine (saturated NaCl)

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Recrystallization: Purify the crude solid using Ethanol/Water (9:1) to yield white needles.

Validation Check: The reaction is self-validating if the work-up washes are performed correctly. The HCl wash removes the starting aniline (forming water-soluble anilinium chloride), and the NaHCO₃ wash removes starting nicotinic acid.

Pharmacological & Biological Relevance[3][6][9][10][11]

Mechanism of Action

N-Phenylnicotinamide acts as a structural template. The pyridine ring mimics the adenine ring of ATP, allowing derivatives to function as Type I or Type II Kinase Inhibitors .

  • Hydrogen Bonding: The amide linker provides a donor-acceptor motif essential for binding to the "hinge region" of kinase enzymes.

  • Agrochemicals: In fungal pathogens, nicotinamide derivatives inhibit Succinate Dehydrogenase (SDH), disrupting the mitochondrial electron transport chain (Complex II).

Biological Interaction Map

BioActivity Scaffold N-Phenylnicotinamide (Scaffold) Target1 Kinase Hinge Region (ATP Binding Site) Scaffold->Target1 H-Bonding (Amide/Pyridine) Target2 Succinate Dehydrogenase (Complex II) Scaffold->Target2 Ubiquinone Binding Site Effect1 Inhibition of Cell Proliferation (Oncology) Target1->Effect1 Effect2 Mitochondrial Disruption (Fungicidal) Target2->Effect2

Figure 2: Biological targets and downstream effects of the nicotinanilide scaffold.

Analytical Characterization

To verify the identity of the synthesized compound, use the following spectroscopic markers.

Proton NMR (¹H-NMR) in DMSO-d₆
  • Amide Proton (-NH-): Singlet, broad, ~10.4 ppm.

  • Pyridine Ring:

    • H2 (adjacent to N and amide): Doublet/Singlet, ~9.1 ppm (most deshielded).

    • H6 (adjacent to N): Doublet, ~8.7 ppm.

    • H4 (para to N): Doublet of doublets, ~8.3 ppm.

    • H5 (meta to N): Multiplet, ~7.5 ppm.

  • Phenyl Ring: Multiplet cluster at 7.1 – 7.8 ppm.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Molecular Ion: [M+H]⁺ = 199.2 m/z

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Hygroscopic nature is minimal, but protection from moisture is recommended to prevent hydrolysis.

References

  • PubChem. (n.d.).[2] N-Phenylnicotinamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Synthesis of phenyl nicotinamide derivatives promoted by DCC. Retrieved from [Link]

Sources

The Emergence of N-Phenylnicotinamide: A Synthetic Scaffold with Diverse Biological Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

N-Phenylnicotinamide, a molecule amalgamating the essential vitamin B3 scaffold with a phenyl group, has emerged from the broader landscape of nicotinamide research as a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of N-Phenylnicotinamide, charting its historical context, detailing its synthesis and characterization, and exploring its multifaceted biological activities. We delve into the mechanistic underpinnings of its action, from antifungal and antibacterial effects to its significant potential in oncology as an inhibitor of key signaling pathways and an inducer of apoptosis. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering both a retrospective analysis and a forward-looking perspective on the potential of N-Phenylnicotinamide and its derivatives.

Genesis of a Scaffold: A Historical Perspective

The story of N-Phenylnicotinamide is intrinsically linked to the century-long exploration of nicotinamide and its central role in biological systems. The journey began in the early 20th century with the discovery of nicotinamide adenine dinucleotide (NAD+), a pivotal coenzyme in cellular metabolism.[1] This foundational work set the stage for understanding the profound importance of the nicotinamide moiety in fundamental life processes.

The therapeutic potential of nicotinamide itself was first realized in the treatment of pellagra, a debilitating nutritional deficiency.[2] As the 20th century progressed, the biological repertoire of nicotinamide was found to extend far beyond its role as a vitamin, with researchers uncovering its involvement in a plethora of cellular processes, including anti-inflammatory, antioxidant, and even anti-carcinogenic activities.[2]

The strategic modification of the nicotinamide scaffold became a fertile ground for medicinal chemists. The introduction of a phenyl group to the amide nitrogen, creating N-Phenylnicotinamide, represented a key step in exploring new chemical space and unlocking novel biological activities. While a singular, seminal "discovery" paper for the parent N-Phenylnicotinamide is not readily apparent in the historical record, its emergence is a logical progression of the systematic investigation into N-substituted amides and their potential as therapeutic agents. The development of synthetic methodologies for creating such amide bonds has been a continuous area of research, facilitating the exploration of countless derivatives.

A significant milestone in the modern history of N-Phenylnicotinamide derivatives was the discovery of their potent inhibitory activity against Kinase insert domain receptor (Kdr), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] This finding, born from high-throughput screening campaigns, thrust this chemical class into the spotlight of anticancer research and underscored the value of the N-phenylnicotinamide core in designing targeted therapies.

Synthesis and Characterization: From Benchtop to Biological Evaluation

The synthesis of N-Phenylnicotinamide and its analogs is a well-established process in organic chemistry, typically involving the coupling of a nicotinic acid derivative with an aniline.

General Synthesis Protocol

A common and effective method for the synthesis of N-Phenylnicotinamide involves the activation of nicotinic acid to an acyl chloride, followed by its reaction with aniline.

Experimental Protocol: Synthesis of N-Phenylnicotinamide

  • Activation of Nicotinic Acid:

    • To a solution of nicotinic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0 °C.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction mixture is then typically stirred at room temperature or gently refluxed for several hours until the conversion to nicotinoyl chloride is complete. Progress can be monitored by thin-layer chromatography (TLC).

    • The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude nicotinoyl chloride, which is often used in the next step without further purification.

  • Amide Bond Formation:

    • Dissolve the crude nicotinoyl chloride in a fresh portion of anhydrous solvent (e.g., DCM or THF).

    • In a separate flask, dissolve aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents) in the same solvent.

    • The solution of nicotinoyl chloride is then added dropwise to the aniline solution at 0 °C.

    • The reaction mixture is stirred at room temperature for several hours, again monitoring for completion by TLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically washed with water, a mild acid (e.g., 1M HCl) to remove excess aniline and base, and then with a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo.

    • The crude N-Phenylnicotinamide is then purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized N-Phenylnicotinamide should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, showing the characteristic signals for the pyridine and phenyl rings, as well as the amide proton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the amide C=O and N-H bonds.

  • Melting Point: A sharp melting point is indicative of a pure compound.

A Spectrum of Biological Activity

N-Phenylnicotinamide and its derivatives have demonstrated a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Antifungal and Antibacterial Activity

Derivatives of N-Phenylnicotinamide have shown promising activity against a range of fungal and bacterial pathogens.[4][5] The mechanism of antifungal action for some derivatives has been linked to the disruption of the fungal cell wall.[6]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: N-Phenylnicotinamide or its derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compound. The plate is then incubated at 35 °C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often visualized by the absence of turbidity.[7]

A similar broth microdilution method can be employed for determining the antibacterial activity against various bacterial strains.[8][9]

Anticancer Activity

The anticancer properties of N-Phenylnicotinamide derivatives are a major focus of current research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[10][11]

3.2.1. Inhibition of Kdr (VEGFR-2)

A key mechanism of action for some N-Phenylnicotinamide derivatives is the inhibition of Kdr, a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3]

Experimental Protocol: Kdr Inhibition Assay (In Vitro Kinase Assay)

  • Assay Components: The assay typically includes recombinant Kdr enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Incubation: The Kdr enzyme is incubated with the test compound (N-Phenylnicotinamide derivative) at various concentrations in an appropriate buffer.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radioactive methods like ELISA-based assays that use a phosphorylation-specific antibody.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the Kdr kinase activity (IC₅₀) is calculated from a dose-response curve.

3.2.2. Induction of Apoptosis

N-Phenylnicotinamide derivatives have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells.[11] This is a highly desirable characteristic for an anticancer agent.

Experimental Protocol: Caspase Activation Assay

  • Cell Culture and Treatment: Cancer cells (e.g., T47D breast cancer cells) are cultured and then treated with various concentrations of the N-Phenylnicotinamide derivative for a specified period.

  • Cell Lysis: The cells are lysed to release their intracellular contents, including caspases.

  • Caspase Activity Measurement: The activity of key executioner caspases, such as caspase-3, is measured using a fluorogenic or colorimetric substrate. The substrate is cleaved by the active caspase, releasing a fluorescent or colored product that can be quantified.

  • EC₅₀ Determination: The effective concentration of the compound that induces 50% of the maximum caspase activation (EC₅₀) is determined.

3.2.3. Modulation of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a complex network that regulates numerous cellular processes, and its dysregulation is implicated in cancer and fibrosis.[12][13] Nicotinamide has been shown to inhibit fibrotic scar formation by suppressing the TGFβ/SMADs signaling pathway.[11] While direct evidence for N-Phenylnicotinamide's effect on this pathway is still emerging, it represents a promising area of investigation.

Signaling Pathway: TGF-β/SMAD

TGF_beta_pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binding & Activation SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_expression Target Gene Transcription Nucleus->Gene_expression Regulation

Caption: The canonical TGF-β/SMAD signaling pathway.

Structure-Activity Relationship (SAR) Studies

The exploration of N-Phenylnicotinamide derivatives has yielded valuable insights into the relationship between their chemical structure and biological activity.

Table 1: Summary of Structure-Activity Relationships for N-Phenylnicotinamide Derivatives

Biological ActivityKey Structural Features Influencing ActivityReference
Antifungal The position of substituents on the phenyl ring is critical. Electron-withdrawing groups can enhance activity. The presence of an amino group on the nicotinamide ring can also be important.[6][7]
Anticancer (Apoptosis Induction) Substitutions on the phenyl ring significantly impact potency. For example, a 4-ethoxy-2-nitrophenyl substitution was found to be highly potent.[11]
Kdr Inhibition The nature and position of substituents on both the nicotinamide and phenyl rings influence the inhibitory activity.[3]
NNMT Inhibition Systematic modifications of the linker and the phenyl ring have led to highly potent and selective bisubstrate inhibitors.[14]

Workflow for SAR Studies

SAR_Workflow Start Initial Hit Compound (e.g., N-Phenylnicotinamide) Design Design Analogs with Systematic Modifications Start->Design Synthesis Synthesize Designed Analogs Design->Synthesis Screening Biological Screening (e.g., Antifungal, Anticancer) Synthesis->Screening Data Analyze Activity Data (e.g., IC50, MIC) Screening->Data SAR Establish Structure-Activity Relationships Data->SAR SAR->Design Iterative Design Optimization Lead Optimization SAR->Optimization

Caption: A typical workflow for structure-activity relationship studies.

Future Directions and Conclusion

N-Phenylnicotinamide has proven to be a versatile and promising scaffold in drug discovery. The wealth of research into its synthesis and biological activities has laid a strong foundation for future investigations. Key areas for future exploration include:

  • Elucidation of Novel Mechanisms of Action: While inhibition of Kdr and induction of apoptosis are significant findings, a deeper understanding of the broader molecular targets and signaling pathways affected by N-Phenylnicotinamide derivatives is needed.

  • Development of More Potent and Selective Analogs: Continued SAR studies, aided by computational modeling and in silico screening, will be crucial for designing next-generation compounds with improved efficacy and safety profiles.

  • Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest its potential in treating a wider range of diseases, including inflammatory disorders and neurodegenerative conditions.

  • Preclinical and Clinical Development: Promising lead compounds will need to be advanced through rigorous preclinical and clinical testing to translate their in vitro activity into tangible therapeutic benefits for patients.

References

  • Phyto-Genious. The Discovery of NMN: Unveiling the Origins and Breakthroughs. Available from: [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. Available from: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed Central. Available from: [Link]

  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PubMed Central. Available from: [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Scilit. Available from: [Link]

  • Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. PubMed. Available from: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available from: [Link]

  • Purification and characterization of recombinant human mitochondrial proton-pumping nicotinamide nucleotide transhydrogenase. PubMed. Available from: [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. Available from: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ResearchGate. Available from: [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed. Available from: [Link]

  • An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. Available from: [Link]

  • TGF-β Signaling. PubMed Central. Available from: [Link]

  • TGF beta signaling pathway. Wikipedia. Available from: [Link]

  • BPM - Methods for screening and evaluation of antimicrobial activity. BPM. Available from: [Link]

  • Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. PubMed. Available from: [Link]

Sources

An In-Depth Technical Guide to N-Phenylnicotinamide: Molecular Characteristics, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Phenylnicotinamide, a heterocyclic amide of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, provide a detailed and validated protocol for its synthesis and characterization, and explore its emerging biological activities and potential therapeutic applications. This document is intended to serve as a valuable resource for scientists engaged in the exploration of novel small molecules for therapeutic intervention.

Core Molecular Profile of N-Phenylnicotinamide

N-Phenylnicotinamide, a derivative of nicotinamide (Vitamin B3), is characterized by the substitution of a phenyl group on the amide nitrogen. This structural modification significantly influences its physicochemical properties and biological activity compared to the parent molecule.

Below is a summary of the key molecular identifiers for N-Phenylnicotinamide:

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀N₂O[1]
Molecular Weight 198.22 g/mol [1]
IUPAC Name N-phenylpyridine-3-carboxamide[2]
CAS Number 1752-96-1[1]
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CN=C1[1]
InChI Key KRIFYJBSGZJALE-UHFFFAOYSA-N[2]

For researchers working with the hydrochloride salt, the corresponding details are:

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁ClN₂O
Molecular Weight 234.68 g/mol
CAS Number 69135-90-6

Synthesis of N-Phenylnicotinamide: A Validated Laboratory Protocol

The synthesis of N-Phenylnicotinamide is typically achieved through a two-step process involving the activation of nicotinic acid to nicotinoyl chloride, followed by an amidation reaction with aniline. The following protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Formation of Nicotinoyl Chloride cluster_step2 Step 2: Amidation Nicotinic_Acid Nicotinic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Nicotinoyl_Chloride Nicotinoyl Chloride Thionyl_Chloride->Nicotinoyl_Chloride Reflux Aniline Aniline N_Phenylnicotinamide N-Phenylnicotinamide Nicotinoyl_Chloride->N_Phenylnicotinamide Reflux in Ethanol DCC DCC (Promoter)

Caption: A two-step synthesis workflow for N-Phenylnicotinamide.

Experimental Protocol

Step 1: Synthesis of Nicotinoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM)[2][3].

    • Causality: Thionyl chloride or oxalyl chloride are effective chlorinating agents that convert the carboxylic acid group of nicotinic acid into a more reactive acyl chloride. This activation is crucial for the subsequent amidation reaction. The use of an inert solvent and a reflux setup ensures a controlled reaction environment and prevents the decomposition of the reagents.

  • Reaction Execution: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude nicotinoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-Phenylnicotinamide

  • Reaction Setup: In a separate round-bottom flask, dissolve aniline (1 equivalent) in ethanol.

  • Amidation Reaction: To the aniline solution, add the freshly prepared nicotinoyl chloride (1 equivalent) dropwise at room temperature with constant stirring. An alternative and often higher-yielding approach involves the use of dicyclohexylcarbodiimide (DCC) as a promoter[2]. In this case, nicotinic acid, aniline, and DCC are reacted together in a suitable solvent like ethanol at reflux.

    • Causality: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nicotinoyl chloride, leading to the formation of the amide bond. DCC is a coupling agent that facilitates the formation of the amide bond directly from the carboxylic acid and amine, avoiding the need for the acyl chloride intermediate and often resulting in cleaner reactions.

  • Reaction Completion and Work-up: The reaction mixture is typically refluxed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-Phenylnicotinamide[4].

    • Self-Validation: The purity of the final product should be confirmed by determining its melting point and by spectroscopic analysis (NMR, IR, and MS), which should be consistent with the expected data outlined in the next section.

Spectroscopic Characterization of N-Phenylnicotinamide

The structural elucidation of the synthesized N-Phenylnicotinamide is confirmed through a combination of spectroscopic techniques. The following are the predicted spectral data and their interpretations.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.0 - 8.8m2HProtons on the pyridine ringThe protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current, thus appearing at a high chemical shift[5][6].
~ 8.2 - 7.8m2HProtons on the pyridine ring
~ 7.6 - 7.2m5HProtons on the phenyl ringThe protons on the phenyl ring will appear in the typical aromatic region[5][6].
~ 8.5 (broad)s1HAmide N-H protonThe amide proton is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration[7].
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 170C=O (amide carbonyl)The carbonyl carbon of the amide group appears in this characteristic downfield region[1][8].
~ 150 - 120Carbons of the pyridine and phenyl ringsThe aromatic carbons of both rings will resonate in this range[1][8].
Predicted FT-IR Spectrum
Wavenumber (cm⁻¹)VibrationInterpretation
~ 3300N-H stretchCharacteristic stretching vibration of the secondary amide N-H bond[9][10].
~ 3100 - 3000Aromatic C-H stretchStretching vibrations of the C-H bonds on the pyridine and phenyl rings[9].
~ 1680 - 1650C=O stretch (Amide I band)A strong absorption band characteristic of the amide carbonyl group[9][10].
~ 1600, 1480, 1450C=C and C=N stretchesAromatic ring stretching vibrations from both the phenyl and pyridine rings[9].
~ 1550N-H bend (Amide II band)Bending vibration of the N-H bond coupled with C-N stretching[9].
Predicted Mass Spectrum (EI)
m/zProposed FragmentInterpretation
198[M]⁺Molecular ion peak, corresponding to the molecular weight of N-Phenylnicotinamide[11][12].
106[C₆H₄NCO]⁺Fragmentation resulting from the cleavage of the C-N bond between the carbonyl group and the phenyl ring[11].
93[C₆H₅NH₂]⁺Aniline fragment ion.
78[C₅H₄N]⁺Pyridine fragment ion.
77[C₆H₅]⁺Phenyl cation.

Biological Significance and Therapeutic Potential

N-Phenylnicotinamide and its derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities.

Anticancer Activity

Induction of Apoptosis: Several studies have demonstrated that N-phenylnicotinamide derivatives are potent inducers of apoptosis in various cancer cell lines. This programmed cell death is a key mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds has been shown to be mediated through caspase-dependent pathways[13][14].

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. N-phenylnicotinamide derivatives have been identified as potential inhibitors of VEGFR-2, suggesting their role as anti-angiogenic agents[15][16][17].

Proposed Mechanism of Action

While the precise signaling pathways are still under investigation, a plausible mechanism of action for the anticancer effects of N-Phenylnicotinamide derivatives involves a multi-targeted approach.

Mechanism_of_Action cluster_pathway Proposed Signaling Pathway N_Phenylnicotinamide N-Phenylnicotinamide Derivatives VEGFR2 VEGFR-2 Inhibition N_Phenylnicotinamide->VEGFR2 NAD_Salvage NAD+ Salvage Pathway Metabolism N_Phenylnicotinamide->NAD_Salvage Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Tumor_Growth Inhibition of Tumor Growth Angiogenesis->Tumor_Growth IMPDH_Inhibition IMPDH Inhibition NAD_Salvage->IMPDH_Inhibition Apoptosis Induction of Apoptosis IMPDH_Inhibition->Apoptosis Apoptosis->Tumor_Growth

Caption: A proposed multi-targeted mechanism of action for N-Phenylnicotinamide derivatives.

Some N-phenylnicotinamide analogues are metabolized via the NAD+ salvage pathway, leading to the formation of unnatural NAD derivatives that can inhibit key enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial for DNA synthesis and cell proliferation[18][19]. This, coupled with the direct inhibition of signaling molecules like VEGFR-2, culminates in the induction of apoptosis and the suppression of tumor growth.

Conclusion

N-Phenylnicotinamide is a synthetically accessible molecule with a rich pharmacological profile. Its core structure serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides researchers with the foundational knowledge and practical protocols necessary to synthesize, characterize, and further investigate the biological potential of N-Phenylnicotinamide and its derivatives. The continued exploration of this class of compounds holds significant promise for the discovery of new and effective drugs.

References

  • DCC-promoted synthesis of n-phenyl nicotinamide derivatives. World Journal of Pharmaceutical Research. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

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  • 1H NMR chemical shift ppm table. Cal Poly Pomona. [Link]

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  • Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. ResearchGate. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. [Link]

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. National Center for Biotechnology Information. [Link]

  • Nicotinamide Induces Apoptosis and Reduces Collagen I and Pro-Inflammatory Cytokines Expression in Rat Hepatic Stellate Cells. PubMed. [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Taylor & Francis Online. [Link]

  • The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection. Termedia. [Link]

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  • The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection. National Center for Biotechnology Information. [Link]

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Therapeutic Targeting of the N-Phenylnicotinamide Scaffold: From Ion Channel Modulation to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, N-phenylnicotinamide represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the unsubstituted parent molecule exhibits limited biological activity, its structural derivatives are potent modulators in two distinct therapeutic areas: neuropathic pain management (via TRPM8 antagonism) and oncology (via VEGFR-2 kinase inhibition).

This technical guide dissects the pharmacological versatility of the N-phenylnicotinamide moiety. We analyze the structural determinants of its activity, detail the mechanistic basis of its interaction with key protein targets, and provide validated, self-verifying experimental protocols for assessing its therapeutic potential.

Structural Basis of Activity (SAR)[1]

The N-phenylnicotinamide core consists of a pyridine ring linked to a phenyl ring via an amide bond. This structure offers three critical interaction points for biological targets:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor or metal chelator (crucial for kinase hinge regions).

  • Amide Linker: Provides both a hydrogen bond donor (NH) and acceptor (C=O), facilitating rigid orientation within receptor pockets.

  • Phenyl Ring: Allows for hydrophobic interactions and

    
    -
    
    
    
    stacking.
Representative Structure-Activity Relationship (SAR)

Modifications to the phenyl ring drastically alter specificity. The table below summarizes the general SAR trends observed in kinase and ion channel optimization campaigns.

Substituent Position (Phenyl Ring)Chemical ModificationImpact on Biological ActivityMechanistic Rationale
Para- (4-position) Electron-Withdrawing (-Cl, -F, -CF3)Increased Potency (TRPM8) Enhances metabolic stability and hydrophobic fit in the TRPM8 antagonist binding pocket.
Meta- (3-position) Bulky Hydrophobic (-tBu, -CF3)Increased Potency (VEGFR-2) Fills the hydrophobic "back pocket" of the kinase ATP-binding site.
Ortho- (2-position) Steric Bulk (-Me, -Cl)Decreased Activity (General) Often induces steric clash, twisting the amide bond out of planarity, disrupting H-bonding.
Pyridine Ring (C-2/C-6) Amination (-NH2)Solubility Enhancement Increases polarity and water solubility without disrupting core binding modes.

Primary Target Class A: TRPM8 Antagonism (Neurology)

Therapeutic Context: Neuropathic Pain, Cold Allodynia.

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary molecular transducer of cold sensation.[1] N-phenylnicotinamide derivatives act as negative allosteric modulators , stabilizing the closed state of the channel and preventing calcium influx in response to cold or menthol.

Mechanism of Action

Unlike pore blockers, these scaffolds likely bind to the transmembrane domain (voltage-sensor-like domain), altering the energetics of channel gating. This prevents the depolarization of sensory neurons (A


 and C fibers).
Experimental Protocol: FLIPR Calcium Influx Assay

Objective: Quantify the antagonistic activity of N-phenylnicotinamide derivatives against TRPM8 using a fluorescent calcium indicator.

Reagents:

  • HEK293 cells stably expressing human TRPM8.

  • Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Agonist: Menthol (100

    
    M final concentration) or Icilin.
    
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Cell Plating: Seed HEK293-TRPM8 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Remove media. Add 20

    
    L of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C. Critical: Do not wash cells after dye loading to prevent detachment.
    
  • Compound Addition (Pre-incubation): Add 10

    
    L of test compound (N-phenylnicotinamide derivative) at 3x concentration. Incubate for 30 minutes at room temperature.
    
  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

  • Agonist Injection: Inject 10

    
    L of Menthol (EC
    
    
    
    concentration).
  • Data Acquisition: Record fluorescence kinetics for 180 seconds.

  • Analysis: Calculate

    
    . Determine IC
    
    
    
    using a 4-parameter logistic fit.
Pathway Visualization (TRPM8 Signaling)

TRPM8_Pathway Cold Cold Stimulus / Menthol TRPM8 TRPM8 Channel (Open State) Cold->TRPM8 Activates Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Permits NPN N-Phenylnicotinamide (Antagonist) NPN->TRPM8 Blocks/Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Triggers Pain Nociceptive Signal (Pain/Allodynia) Depolarization->Pain Transmits

Figure 1: Mechanism of TRPM8 inhibition. The scaffold blocks the transition to the open state, halting calcium influx.

Primary Target Class B: VEGFR-2 Kinase Inhibition (Oncology)

Therapeutic Context: Anti-angiogenesis, Solid Tumors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase central to tumor angiogenesis. The N-phenylnicotinamide scaffold functions as a Type II Kinase Inhibitor .

Mechanism of Action

The pyridine nitrogen of the scaffold typically forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket (specifically Cys919 in VEGFR-2). The phenyl group extends into the hydrophobic pocket adjacent to the gatekeeper residue, preventing ATP binding and subsequent autophosphorylation.

Experimental Protocol: ELISA-Based Tyrosine Kinase Assay

Objective: Determine the IC


 of derivatives against recombinant VEGFR-2 kinase domain.

Reagents:

  • Recombinant VEGFR-2 (KDR) kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP (10

    
    M).
    
  • Anti-phosphotyrosine antibody (HRP-conjugated).

  • TMB Substrate.

Workflow:

  • Coating: Coat 96-well microtiter plates with Poly(Glu, Tyr) substrate (20

    
    g/mL in PBS) overnight at 4°C. Wash 3x with PBS-T.
    
  • Reaction Assembly: In a separate tube, mix:

    • Kinase Buffer (50 mM HEPES, pH 7.4, 10 mM MgCl

      
      , 2 mM MnCl
      
      
      
      ).
    • VEGFR-2 Enzyme (5 ng/well).

    • Test Compound (Serial Dilution).

  • Initiation: Add ATP to the mixture to start the reaction. Transfer 100

    
    L to the coated plate.
    
  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Wash plate 3x with PBS-T to remove enzyme and ATP.

  • Detection: Add HRP-conjugated anti-phosphotyrosine antibody. Incubate 1 hour at RT.

  • Development: Wash 3x. Add TMB substrate. Stop reaction with 1M H

    
    SO
    
    
    
    after 10 minutes.
  • Readout: Measure Absorbance at 450 nm. Lower absorbance indicates higher inhibition.

Pathway Visualization (VEGFR-2 Inhibition)

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimerization VEGF->VEGFR2 Binds Phos Autophosphorylation (Tyr Residues) VEGFR2->Phos Activates ATP ATP ATP->VEGFR2 Required for Activation NPN N-Phenylnicotinamide (Inhibitor) NPN->VEGFR2 Competes with ATP Signaling Downstream Signaling (RAF/MEK/ERK) Phos->Signaling Trigger Angio Angiogenesis (Tumor Growth) Signaling->Angio Promotes

Figure 2: Kinase inhibition pathway. The scaffold competes with ATP, preventing the phosphorylation cascade.

Emerging Targets: NNMT and Antimicrobial Activity

Beyond the primary targets, recent literature highlights two emerging applications:

  • Nicotinamide N-methyltransferase (NNMT):

    • Relevance: NNMT is overexpressed in metabolic disorders and certain cancers.

    • Mechanism: N-phenylnicotinamide derivatives mimic the substrate (nicotinamide), binding to the active site and preventing methylation. This regulates energy expenditure and adipose tissue metabolism.

  • Antimicrobial Activity:

    • Relevance: Drug-resistant S. aureus and C. albicans.[2]

    • Mechanism: While less defined, evidence suggests these amphiphilic amides disrupt bacterial cell wall integrity or inhibit FtsZ (cell division protein), acting synergistically with standard antibiotics.

References

  • Vertex Pharmaceuticals. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain.[3] Journal of Medicinal Chemistry. Link

  • El-Helby, A. A., et al. (2021).[4] Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Bioorganic Chemistry.[5][6][7] Link

  • Pfizer Inc. (2012). Transient receptor potential melastatin 8 (TRPM8) channels are involved in body temperature regulation.[3] Molecular Pain.[3] Link

  • University of Texas. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. Link

  • ResearchGate. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains.[2]Link

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N-Phenylnicotinamide: A Potent Modulator of Oncogenic Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: The Rationale for Targeting Cellular Signaling

The intricate network of cellular signaling pathways governs every aspect of cellular life, from proliferation and differentiation to survival and apoptosis. The dysregulation of these pathways is a fundamental characteristic of numerous diseases, most notably cancer. Small molecule inhibitors that can selectively target nodes within these aberrant networks represent a cornerstone of modern therapeutic development. This guide focuses on N-Phenylnicotinamide, a compound that has emerged from structure-activity relationship (SAR) studies as a promising scaffold for modulating key oncogenic pathways. We will dissect its mechanism, provide validated experimental frameworks for its study, and discuss its potential in drug discovery.

Chemical Identity and Properties of N-Phenylnicotinamide

N-Phenylnicotinamide belongs to the anilino-nicotinamide class of compounds. Its structure is characterized by a nicotinamide head group linked to a phenyl ring via an amide bond. This specific arrangement facilitates interactions within the ATP-binding pockets of certain kinases and other protein targets.

The synthesis is typically a straightforward amide coupling reaction between nicotinoyl chloride and aniline, a process that is highly amenable to the generation of a diverse library of analogs for SAR exploration. This allows for systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical Characteristics of N-Phenylnicotinamide

PropertyValueSource
IUPAC Name N-phenylpyridine-3-carboxamidePubChem
Molecular Formula C₁₂H₁₀N₂OPubChem
Molecular Weight 198.22 g/mol PubChem
CAS Number 4338-65-2PubChem
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, EthanolN/A

Core Mechanism of Action: Interrogating Cellular Pathways

N-Phenylnicotinamide and its derivatives have been demonstrated to exert potent inhibitory effects on multiple signaling cascades critical for tumor growth and survival. The following sections detail its role in two well-characterized pathways.

Inhibition of the Wnt/β-catenin Signaling Cascade

The Wnt/β-catenin pathway is integral to embryogenesis and tissue maintenance. Its aberrant activation, often through mutations in components like APC or β-catenin itself, leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of pro-proliferative target genes such as MYC and CCND1 (Cyclin D1).

N-Phenylnicotinamide has been identified as an inhibitor of this pathway. Mechanistically, it functions by disrupting the crucial protein-protein interaction between β-catenin and its transcriptional co-activator, TCF4. This action prevents the formation of the active transcriptional complex, thereby suppressing the expression of Wnt target genes and inhibiting the proliferation of cancer cells with a hyperactive Wnt pathway, such as colorectal cancer lines.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd_LRP Fzd/LRP6 Receptor Wnt->Fzd_LRP DestructionComplex Destruction Complex (APC, Axin, GSK3β) Fzd_LRP->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds to form active complex TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes NPhenyl N-Phenylnicotinamide NPhenyl->TCF_LEF Disrupts Interaction with β-catenin STAT3_Pathway cluster_membrane_stat Cell Membrane cluster_cytoplasm_stat Cytoplasm cluster_nucleus_stat Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor Activation JAK JAK Kinase Receptor->JAK Activation STAT3 STAT3 (monomer) JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation TargetGenes_stat Target Gene Transcription (Bcl-xL, Mcl-1) pSTAT3_nuc->TargetGenes_stat NPhenyl_stat N-Phenylnicotinamide Derivative NPhenyl_stat->STAT3 Inhibits Phosphorylation

Caption: N-Phenylnicotinamide derivatives can inhibit STAT3 phosphorylation and activation.

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously characterize the activity of N-Phenylnicotinamide, a multi-assay approach is essential. This ensures that observations are not artifactual and provides a comprehensive view of the compound's cellular effects.

Workflow for Compound Characterization

The logical flow of experiments begins with assessing broad cellular impact and progressively narrows down to specific molecular targets and pathway activities.

Workflow A 1. Cell Viability Assay (e.g., MTT/CellTiter-Glo) Determine IC50 B 2. Western Blot Analysis Measure pathway-specific protein modulation A->B Select non-toxic concentrations C 3. Reporter Gene Assay (Luciferase) Quantify transcriptional output B->C Correlate protein levels with pathway activity D 4. Target Engagement Assay (e.g., CETSA, Co-IP) Confirm direct binding C->D Validate mechanism

Caption: A validated workflow for characterizing a signaling pathway inhibitor.

Protocol: Wnt Pathway Reporter Assay (TCF/LEF Luciferase)

Causality: This assay directly measures the transcriptional output of the Wnt/β-catenin pathway. A reduction in luciferase signal upon treatment with N-Phenylnicotinamide provides strong evidence of pathway inhibition downstream of β-catenin stabilization.

Methodology:

  • Cell Seeding: Plate HEK293T cells (or a relevant cancer cell line) in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Incubation: Allow cells to recover and express plasmids for 18-24 hours post-transfection.

  • Treatment: Replace the medium with fresh medium containing N-Phenylnicotinamide at various concentrations (e.g., 0.1 to 50 µM) or vehicle control (DMSO). In parallel, treat a set of wells with a known Wnt pathway activator (e.g., Wnt3a conditioned media or CHIR99021) to establish a positive control window.

  • Incubation: Incubate cells with the compound for another 24 hours.

  • Lysis & Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System on a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the data as a percentage of the activity seen in the stimulated, vehicle-treated control.

Protocol: Western Blot for Phospho-STAT3

Causality: This protocol directly visualizes the molecular event—phosphorylation—that is critical for STAT3 activation. A decrease in the p-STAT3 signal relative to the total STAT3 signal is a direct readout of the compound's inhibitory effect on the upstream signaling cascade.

Methodology:

  • Cell Culture and Treatment: Plate a responsive cell line (e.g., A549, HeLa) and grow to ~80% confluency. Starve the cells in a low-serum medium for 4-6 hours.

  • Pre-treatment: Add N-Phenylnicotinamide at desired concentrations and incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) at 20 ng/mL, for 15-30 minutes. Include unstimulated and stimulated vehicle controls.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and to assess the specific reduction in phosphorylation.

Conclusion and Future Outlook

N-Phenylnicotinamide serves as a valuable chemical probe and a promising therapeutic scaffold. Its ability to modulate complex signaling networks like Wnt/β-catenin and STAT3 through distinct mechanisms underscores the versatility of the nicotinamide structure in drug design. The methodologies outlined in this guide provide a robust framework for researchers to validate its activity and explore the therapeutic potential of its next-generation analogs. Future work will undoubtedly focus on optimizing its drug-like properties, confirming its efficacy in in vivo models, and elucidating its complete target profile through advanced proteomics techniques.

References

  • Title: Discovery of a new class of TCF/β-catenin-dependent transcription inhibitors by virtual screening and their effects on the growth of colorectal cancer cells. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel nicotinamide derivatives as potent STAT3 inhibitors for the treatment of cancer. Source: European Journal of Medicinal Chemistry. URL: [Link]

In Silico Prediction of N-Phenylnicotinamide Targets: A Scaffold-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylnicotinamide (N-PNA) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse receptors. While structurally simple, its capacity for hydrogen bonding (via the amide linker) and hydrophobic interaction (via the phenyl and pyridine rings) makes it a frequent hit in kinase inhibition and TRP channel modulation.

This guide provides a rigorous, step-by-step in silico framework for identifying and validating biological targets for N-PNA derivatives. Moving beyond simple similarity searches, this protocol integrates Ligand-Based Pharmacophore Modeling with Structure-Based Reverse Docking and Molecular Dynamics (MD) Validation .

Part 1: Chemical Space & Pharmacophore Analysis

Before initiating target prediction, one must understand the interaction potential of the N-PNA scaffold. The molecule consists of a pyridine ring connected to a phenyl ring via an amide bond.

Structural Determinants for Binding

The N-PNA scaffold exhibits three critical pharmacophoric features that dictate its target profile:

  • The Amide Linker (–CONH–): Acts as a hydrogen bond donor/acceptor pair. In kinase targets (e.g., VEGFR2), this often mimics the interaction of the adenine ring of ATP with the hinge region of the kinase.

  • The Pyridine Nitrogen: A weak hydrogen bond acceptor, crucial for water-mediated bridges in enzyme pockets.

  • The Phenyl Moiety: Provides hydrophobic contacts; substitution at the para or meta positions drastically alters selectivity (e.g., shifting from kinase to ion channel activity).

The "Guilt by Association" Principle

Target prediction relies on the principle that similar molecules bind similar targets. However, for N-PNA, "similarity" must be defined by electronic properties, not just topology.

Table 1: Predicted Target Classes based on N-PNA Derivatization

Derivatization ZoneChemical ModificationPredicted Target ClassMechanism of Action
Pyridine Ring C-2/C-6 SubstitutionNAD+ Consumers (e.g., SIRT1, PARP)Competitive inhibition of Nicotinamide binding site.
Amide Linker N-MethylationTRP Channels (e.g., TRPV1)Disruption of H-bonding; mimics Capsaicin analogs.
Phenyl Ring 3-CF3, 4-Cl substitutionTyrosine Kinases (VEGFR/EGFR)Hydrophobic pocket occupation (Type II inhibition).

Part 2: The Consensus Prediction Workflow (Protocol)

To ensure high confidence (E-E-A-T), we utilize a Consensus Voting Strategy . A target is only considered "High Probability" if it is identified by at least two orthogonal methods (e.g., 2D Fingerprint Similarity AND 3D Reverse Docking).

Workflow Visualization

The following diagram outlines the integrated computational pipeline.

NPhenyl_Workflow cluster_LBM Ligand-Based Methods cluster_SBM Structure-Based Methods Start Input: N-Phenylnicotinamide (SMILES String) Swiss SwissTargetPrediction (2D/3D Similarity) Start->Swiss SEA Similarity Ensemble Approach (SEA) Start->SEA RevDock Reverse Docking (idTarget / TarFisDock) Start->RevDock Consensus Consensus Scoring (Overlap Analysis) Swiss->Consensus SEA->Consensus RevDock->Consensus Pocket Binding Site Analysis (DoGSiteScorer) MD_Sim MD Simulation (100ns) (GROMACS/Amber) Pocket->MD_Sim Consensus->Pocket Top 5 Hits MMGBSA Binding Free Energy (MM/GBSA Calculation) MD_Sim->MMGBSA Final Validated Target List MMGBSA->Final

Caption: Figure 1. Consensus In Silico Target Prediction Pipeline. The workflow integrates ligand-based similarity searches with structure-based reverse docking, culminating in thermodynamic validation via MD simulations.

Part 3: Step-by-Step Experimental Protocol

Step 1: Ligand-Based Screening (The "First Sieve")

Objective: Identify targets based on known actives with high Tanimoto similarity.

  • Preparation: Convert the N-PNA structure to Canonical SMILES.

    • Example SMILES:C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

  • Execution (SwissTargetPrediction):

    • Upload SMILES to the server.

    • Crucial Setting: Select "Homo sapiens" to filter irrelevant organismal targets.

    • Analysis: Focus on targets with Probability > 0.7. For N-PNA, expect hits in the Kinase (VEGFR2, EGFR) and GPCR (Adenosine receptor) families [1].

  • Execution (SEA - Similarity Ensemble Approach):

    • Use SEA to compare the N-PNA set against the ChEMBL database.

    • Why SEA? It corrects for "random similarity" using E-values, reducing false positives common in standard fingerprinting.

Step 2: Reverse Docking (The "Physical Fit")

Objective: Dock N-PNA into a database of crystal structures (PDB) to find pockets that geometrically accommodate the ligand.

  • Tool Selection: Use idTarget or scPDB .

  • Parameterization:

    • Set the search space to "All human holo-structures."

    • Scoring Function: Use a robust function like AutoDock Vina scoring.

  • Filtering:

    • Discard hits where the binding energy (

      
      ) is > -7.0 kcal/mol.
      
    • Visual Inspection: Manually inspect the top 10 hits. Does the amide nitrogen form a hydrogen bond with the protein backbone? If not, discard (false positive).

Step 3: Molecular Dynamics Validation (The "Stability Check")

Objective: Verify that the N-PNA ligand stays bound under physiological conditions.

Static docking often ignores solvation effects. MD is non-negotiable for high-integrity prediction.

  • System Setup (GROMACS):

    • Force Field: CHARMM36m (best for protein-small molecule complexes).

    • Ligand Topology: Generate using CGenFF (CHARMM General Force Field).

    • Solvation: TIP3P water model; neutralize with Na+/Cl- ions (0.15 M).

  • Simulation Protocol:

    • Minimization: Steepest descent (50,000 steps).

    • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).

    • Production Run: 100 ns.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (< 2.0 Å fluctuation) relative to the protein backbone.

    • H-Bond Analysis: Calculate the occupancy of the amide-hinge region H-bond. >60% occupancy suggests a potent binder.

Part 4: Case Study – VEGFR2 Pathway Modulation

Based on structural homology to Sorafenib (which contains an N-methylpicolinamide moiety similar to N-PNA), VEGFR2 (KDR) is a high-probability target. The N-PNA scaffold likely binds to the ATP-binding pocket, inhibiting downstream angiogenesis signaling.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of N-PNA inhibition on VEGFR2.

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR2 (Receptor) VEGF->VEGFR2 Activation NPNA N-Phenylnicotinamide (Inhibitor) NPNA->VEGFR2 Inhibition (ATP Competitive) PLCg PLC-gamma VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Figure 2. Predicted Mechanism of Action. N-Phenylnicotinamide acts as an ATP-competitive inhibitor of VEGFR2, blocking the RAF/MEK/ERK cascade essential for angiogenesis.

Part 5: Data Interpretation & Troublesho

Technical Guide: N-Phenylnicotinamide Pharmacophore Modeling and Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenylnicotinamide scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., VEGFR-2, EGFR) and TRP channel modulators. Its utility stems from the specific arrangement of a pyridine ring, a central amide linker, and a hydrophobic phenyl moiety, which collectively facilitate diverse hydrogen bonding and


-stacking interactions.

This technical guide details the computational workflow for generating, validating, and utilizing a pharmacophore model based on the N-phenylnicotinamide architecture. It moves beyond theoretical basics to practical application, focusing on ligand-based design strategies to identify novel bioactive entities.

Part 1: Structural Architecture & SAR Analysis

To build an effective model, one must first deconstruct the chemical features of the scaffold. The N-phenylnicotinamide moiety is not merely a linker; it is a recognition motif.

The Pharmacophoric Triad

The bioactivity of this scaffold generally relies on three core spatial features:

  • The Pyridine Head (Acceptor/Basic): The nitrogen atom in the pyridine ring (position 3 relative to the amide) often acts as a Hydrogen Bond Acceptor (HBA). In kinase targets, this often interacts with the hinge region.

  • The Amide Linker (Directional Vector):

    • NH (Donor): Forms crucial H-bonds with backbone carbonyls in the receptor.

    • C=O (Acceptor): Orients the molecule via H-bonding with backbone amines or water bridges.

  • The Phenyl Tail (Hydrophobic/Aromatic): Provides Van der Waals contacts and

    
    -
    
    
    
    stacking interactions within the hydrophobic pocket of the target protein.
Data Summary: Physicochemical Profile

The following table summarizes the typical physicochemical properties desirable for N-phenylnicotinamide derivatives intended for oral bioavailability (Lipinski compliance).

PropertyTarget RangePharmacophoric Role
Molecular Weight 300 - 500 DaEnsures binding pocket fit without steric clash.
cLogP 2.0 - 4.5Hydrophobic phenyl ring drives membrane permeability.
H-Bond Donors 1 - 2Primarily the amide NH; critical for specificity.
H-Bond Acceptors 3 - 5Pyridine N and Amide O; critical for anchoring.
Rotatable Bonds 3 - 6Allows the "Bioactive Conformation" adoption.

Part 2: Computational Workflow (Ligand-Based Design)

This section outlines a self-validating protocol for generating a pharmacophore hypothesis when a crystal structure of the target is either unavailable or used for cross-validation.

Diagram: Pharmacophore Generation Pipeline

The following workflow illustrates the critical path from dataset curation to virtual screening.

PharmacophoreWorkflow Start Dataset Curation (Actives vs. Inactives) Conf Conformational Expansion (Energy Minimization) Start->Conf 3D Prep Align Molecular Alignment (Flexible vs. Rigid) Conf->Align Superposition Feat Feature Extraction (HBA, HBD, Hyd, Aro) Align->Feat Mapping Model Hypothesis Generation (Common Feature Pharmacophore) Feat->Model 3D Spatial Constraints Valid Validation (ROC, GH Score, EF) Model->Valid Test Set Valid->Model Refine (If Fail) Screen Virtual Screening (ZINC/ChEMBL Databases) Valid->Screen If GH > 0.6

Caption: The iterative workflow for ligand-based pharmacophore modeling, emphasizing the critical loop between hypothesis generation and statistical validation.

Detailed Protocol
Step 1: Dataset Curation & Preparation

Objective: Create a training set that covers a broad range of chemical space around the N-phenylnicotinamide scaffold.

  • Action: Select 15-20 diverse compounds with known high activity (

    
    ) against the target (e.g., VEGFR-2).
    
  • Causality: Using structurally similar compounds introduces bias. Diversity in the "R" groups (substituents on the phenyl ring) ensures the model captures the essential core features rather than peripheral artifacts.

  • Tooling: Use tools like DataWarrior or RDKit to compute Tanimoto similarity and ensure diversity.

Step 2: Conformational Analysis

Objective: Identify the bioactive conformation.

  • Action: Generate a multi-conformer database for each training ligand. Do not rely on the lowest energy state (global minimum) alone.

  • Methodology: Use a systematic search or stochastic method (e.g., Monte Carlo) to generate conformers within 10 kcal/mol of the global minimum.

  • Why: Ligands often bind in a higher-energy conformation. Restricting the model to the lowest energy state often results in false negatives during screening [1].

Step 3: Feature Alignment & Hypothesis Generation

Objective: Align molecules based on chemical features, not just atomic coordinates.

  • Action:

    • Define features: H-bond donor (Amide NH), H-bond acceptor (Pyridine N, Carbonyl O), Hydrophobic centroid (Phenyl ring).

    • Perform a "Common Feature Alignment."

    • Generate hypotheses (usually 5-10 models) comprising 4-5 features.

  • Critical Parameter: Set the tolerance radius for features to 1.5 - 2.0 Å. Too strict excludes actives; too loose increases false positives.

Part 3: Validation Framework

A pharmacophore model is only as good as its ability to discriminate between active compounds and decoys.

The Decoy Set Strategy

To validate the N-phenylnicotinamide model, you must generate a "Decoy Set"—compounds that match the physical properties (MW, LogP) of the actives but are topologically dissimilar.

Protocol:

  • Source: Use the DUD-E (Directory of Useful Decoys) or generate decoys using the Schrödinger DecoyGenerator.

  • Ratio: Maintain a ratio of 1:50 (1 active to 50 decoys) to simulate a real-world screening scenario.

Quantitative Metrics

Evaluate the generated hypotheses using the following metrics. A model is considered "Robust" only if it meets the Thresholds below.

MetricDefinitionThreshold for Success
ROC AUC Area Under the Receiver Operating Characteristic Curve. Measures ranking ability.

EF (1%) Enrichment Factor at top 1% of database.

GH Score Guner-Henry Score. Balances yield and precision.

GH Score Formula:



Where 

is hits that are active,

is total hits,

is total actives, and

is total entries.

Part 4: Visualization of the N-Phenylnicotinamide Pharmacophore

The diagram below visualizes the abstract spatial arrangement required for bioactivity. This represents the "query" used to screen large databases.

PharmacophoreMap HBA_Pyr HBA (Pyridine N) HBD_Amide HBD (Amide NH) HBA_Pyr->HBD_Amide ~3.5 Å Hyd_Phen Hydrophobic (Phenyl Ring) HBD_Amide->Hyd_Phen ~4.8 Å HBA_Carb HBA (Carbonyl O) HBA_Carb->Hyd_Phen ~5.2 Å Excl Exclusion Vol (Steric Clash)

Caption: 3D Pharmacophore hypothesis showing spatial constraints between the Pyridine Acceptor, Amide Donor, and Hydrophobic Phenyl tail.

Part 5: Application & Screening Strategy

Once the model is validated (GH > 0.6), apply it to virtual screening.

  • Database Selection:

    • ZINC15: For purchasable compounds.

    • ChEMBL: For bioactive-like compounds.

  • Pre-Filtering: Apply Lipinski’s Rule of 5 and remove PAINS (Pan-Assay Interference Compounds) before mapping to the pharmacophore.

  • Hit Prioritization:

    • Rank hits by "Fit Value" (how well they map to the features).

    • Visually inspect the top 1% to ensure the conformation is energetically reasonable.

Common Pitfalls
  • Over-constraining: Adding too many exclusion volumes (steric barriers) will result in zero hits. Start with a permissive model and refine.

  • Ignoring Tautomers: The amide linker can exist in different tautomeric states. Ensure your library preparation accounts for tautomer generation [2].

References

  • Kirchmair, J., et al. (2008). Evaluation of the Performance of 3D Virtual Screening Protocols: RMSD Comparisons, Enrichment Assessments, and Decoy Selection. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Martin, Y. C. (2010). A Bioavailability Score. Journal of Medicinal Chemistry. Available at: [Link]

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N-Phenylnicotinamide. Available at: [Link]

Technical Deep Dive: N-Phenylnicotinamide Derivatives as Dual-Action Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anticancer Activity of N-Phenylnicotinamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The N-phenylnicotinamide scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and EGFR (Epidermal Growth Factor Receptor). Unlike non-specific cytotoxic agents, these derivatives offer a dual mechanism: anti-angiogenesis via kinase inhibition and pro-apoptotic induction through caspase activation.

This technical guide dissects the rational design, synthetic pathways, and validation protocols for these small molecules. It is designed to move beyond theoretical medicinal chemistry into actionable, reproducible science for the bench scientist.

Rational Drug Design & Molecular Modeling

The efficacy of N-phenylnicotinamide derivatives stems from their ability to mimic the binding mode of established diarylurea inhibitors (e.g., Sorafenib). The nicotinamide moiety functions as a "hinge binder," forming critical hydrogen bonds within the ATP-binding pocket of the kinase.

Pharmacophore Analysis
  • Hinge Binding Region (Nicotinamide): The pyridine nitrogen and the amide NH act as a donor-acceptor pair, forming H-bonds with residues such as Cys919 in VEGFR-2.

  • Linker Domain (Amide/Urea): Provides the correct geometry to orient the hydrophobic tail into the allosteric hydrophobic back pocket.

  • Hydrophobic Tail (N-Phenyl Ring): Occupies the hydrophobic pocket (gatekeeper region), often interacting with Glu885 and Asp1046 . Substituents here (e.g., -Cl, -CF3, -OMe) dictate selectivity and potency.

Molecular Docking Logic

In silico studies consistently show that the most potent derivatives stabilize the DFG-out conformation of the kinase activation loop, preventing ATP binding.

Chemical Synthesis Protocols

The synthesis of N-phenylnicotinamide derivatives is generally achieved through nucleophilic acyl substitution. Below is a high-yield, self-validating protocol optimized for library generation.

Synthesis Workflow Diagram (Graphviz)

SynthesisPath NicAcid Nicotinic Acid (Starting Material) AcidChl Nicotinoyl Chloride (Intermediate) NicAcid->AcidChl SOCl2, Reflux, 3h Coupling Coupling Reaction (TEA, DCM, 0°C to RT) AcidChl->Coupling Aniline Substituted Aniline (Reagent) Aniline->Coupling Crude Crude Amide Coupling->Crude Stir 12h, Wash Purification Recrystallization (EtOH/Water) Crude->Purification FinalProd N-Phenylnicotinamide Derivative Purification->FinalProd Yield > 80%

Caption: Optimized synthetic pathway for N-phenylnicotinamide library generation via acid chloride activation.

Detailed Protocol: Amide Coupling

Objective: Synthesis of N-(4-chlorophenyl)nicotinamide (Representative Compound).

  • Activation: Dissolve Nicotinic acid (10 mmol) in dry dichloromethane (DCM). Add Thionyl chloride (SOCl₂, 12 mmol) dropwise at 0°C. Reflux for 3 hours until gas evolution ceases. Evaporate solvent to obtain Nicotinoyl chloride hydrochloride.

  • Coupling: Re-dissolve the acid chloride in dry DCM (20 mL). Add a solution of 4-chloroaniline (10 mmol) and Triethylamine (TEA, 20 mmol) in DCM dropwise at 0°C.

    • Causality: TEA acts as an HCl scavenger to drive the equilibrium forward. Low temperature prevents side reactions (dimerization).

  • Reaction: Stir at room temperature (RT) for 12 hours under nitrogen atmosphere.

  • Work-up: Wash the reaction mixture with saturated NaHCO₃ (3x) to remove unreacted acid, followed by 1N HCl (3x) to remove unreacted amine/TEA. Dry organic layer over anhydrous Na₂SO₄.

  • Validation: Recrystallize from Ethanol/Water (1:1). Confirm structure via ¹H-NMR (look for amide singlet ~10.5 ppm) and IR (C=O stretch ~1650 cm⁻¹).

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to the electronic and steric nature of the phenyl ring substituents.

Table 1: SAR Summary of N-Phenylnicotinamide Derivatives against VEGFR-2

Substitution (R)Electronic EffectIC₅₀ (VEGFR-2)Potency Rationale
H (Unsubstituted) Neutral> 10 µMLacks hydrophobic interaction in the back pocket.
4-Cl Weak e- Withdrawing0.5 - 2.0 µMHalogen bond capability; improved lipophilicity.
4-OMe e- Donating5.0 - 8.0 µMSteric bulk is good, but electron donation reduces acidity of amide NH (H-bond donor).
3-CF₃, 4-Cl Strong e- Withdrawing< 100 nM Optimal lipophilicity; strong stabilization of DFG-out conformation.
3,4,5-Trimethoxy Steric Bulk1.0 - 3.0 µMGood fit, but may suffer from steric clash if the pocket is tight.

Mechanistic Profiling & Signaling

These derivatives primarily act by inhibiting the phosphorylation of VEGFR-2, thereby blocking the downstream RAF/MEK/ERK signaling cascade which is responsible for endothelial cell proliferation and angiogenesis.

Mechanism of Action Diagram (Graphviz)

MoA Inhibitor N-Phenylnicotinamide Derivative VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) Inhibitor->VEGFR2 Competes with ATP (H-Bonding Cys919) ERK ERK1/2 Inhibitor->ERK Blocks Phosphorylation Apoptosis Apoptosis (Caspase 3/7 Activation) Inhibitor->Apoptosis Induces via Bax/Bcl-2 modulation RAS RAS (GTPase) VEGFR2->RAS Activates ATP ATP ATP->VEGFR2 Phosphorylation (Activation) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK MEK->ERK Prolif Cell Proliferation ERK->Prolif Angio Angiogenesis ERK->Angio

Caption: Dual mechanism: Competitive inhibition of VEGFR-2 prevents downstream ERK signaling while simultaneously triggering apoptotic pathways.

Biological Evaluation Protocols

To ensure data integrity, the following assays must be performed with appropriate controls (e.g., Sorafenib as a positive control).

In Vitro VEGFR-2 Kinase Assay (Enzymatic)

Objective: Quantify the IC₅₀ of the derivative against the isolated enzyme.

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based tyrosine kinase assay.

  • Protocol:

    • Incubate recombinant VEGFR-2 enzyme with the test compound (0.1 nM – 10 µM) for 30 mins at RT.

    • Add ATP and Poly(Glu,Tyr) substrate. Incubate for 1 hour.

    • Add detection antibody (Anti-phosphotyrosine-Europium cryptate).

    • Readout: Measure FRET signal. A decrease in signal correlates with kinase inhibition.

    • Integrity Check: Z-factor must be > 0.5 for the assay to be valid.

MTT Cytotoxicity Assay (Cellular)

Objective: Determine antiproliferative activity in HCT-116 (Colorectal) or HepG2 (Liver) cancer cell lines.

  • Protocol:

    • Seed cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

    • Treat with serial dilutions of N-phenylnicotinamide derivatives for 48h.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Readout: Absorbance at 570 nm.

    • Calculation: % Viability = (OD_sample / OD_control) × 100.

Future Outlook & Clinical Potential

The N-phenylnicotinamide scaffold is evolving beyond simple kinase inhibition. Recent research suggests these molecules also possess immunomodulatory properties , specifically the downregulation of TNF-α and IL-6 [1].[1] This "polypharmacology" approach—targeting both tumor angiogenesis and the inflammatory microenvironment—positions these derivatives as promising candidates for overcoming resistance mechanisms often seen with pure kinase inhibitors.

References

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 2021.

  • New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. Journal of Biomolecular Structure and Dynamics, 2023.[1]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 2009.

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 2021.

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 2023.

Sources

Technical Guide: N-Phenylnicotinamide Derivatives as TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Modality-Selective Inhibition & Structural Optimization

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel acting as a polymodal integrator of noxious stimuli (heat, acid, capsaicin).[1][2][3][4][5] While early antagonists (e.g., capsazepine) failed due to poor pharmacokinetic (PK) profiles, and second-generation urea derivatives (e.g., AMG-517) failed due to severe on-target hyperthermia, the N-phenylnicotinamide scaffold represents a critical evolution in medicinal chemistry.

This guide analyzes the transition from lipophilic ureas to the more "drug-like" nicotinamide class (exemplified by leads such as SB-782443 ). It details the structure-activity relationships (SAR) required to decouple analgesic efficacy from thermoregulatory dysfunction, providing a blueprint for next-generation antagonist design.

Part 1: The Molecular Target & Scaffold Logic

The Pharmacophore Shift

Early TRPV1 antagonists relied heavily on thiourea and urea linkers to mimic the vanilloid motif of capsaicin. However, these often suffered from low aqueous solubility and high metabolic clearance.

The Nicotinamide scaffold was introduced to:

  • Reduce Lipophilicity: The pyridine nitrogen lowers logP compared to a benzene ring, improving solubility.

  • Rigidify the Core: The nicotinamide core restricts the rotational freedom seen in flexible urea linkers, locking the molecule into a bioactive conformation that fits the intracellular vanilloid binding pocket.

Mechanism of Action

N-phenylnicotinamide derivatives function primarily as competitive antagonists against capsaicin and non-competitive/mixed antagonists against acid (protons) and heat.

  • Binding Site: They occupy the transmembrane domain (S3-S4 linker region), overlapping with the capsaicin binding pocket (Tyr511, Ser512 residues are critical).

  • Thermoregulatory Impact: The core challenge is that many of these compounds block the "tonic" activation of TRPV1 by protons, which regulates body temperature.[1][2][6][7] Blocking this signal confuses the hypothalamus, leading to a compensatory hyperthermic response.

Part 2: Structure-Activity Relationship (SAR)[8]

The optimization of the N-phenylnicotinamide scaffold focuses on three distinct regions. The following diagram illustrates the decision matrix for optimizing this class.

SAR_Logic Core Nicotinamide Core (Scaffold Anchor) Region_A C6-Position (Tail) Hydrophobic Interaction Core->Region_A Region_B Amide Linker H-Bond Donor/Acceptor Core->Region_B Region_C N-Aryl Group (Head) Potency & Selectivity Core->Region_C Opt_A1 Phenyl Ring (Essential for potency) Region_A->Opt_A1 Base Requirement Opt_B1 Methylation of Amide N (Abolishes Activity) Region_B->Opt_B1 SAR Limitation Opt_B2 Reverse Amide (Retains Activity) Region_B->Opt_B2 Alternative Opt_C1 Benzothiazole/Indazole (High Potency) Region_C->Opt_C1 Key Driver Opt_C2 Solubilizing Groups (Reduces CNS penetration) Region_C->Opt_C2 Safety Tuning Opt_A2 4-F or 4-CF3 Subst. (Metabolic Stability) Opt_A1->Opt_A2 Optimization

Figure 1: SAR Decision Tree for Nicotinamide-based TRPV1 Antagonists. The C6-phenyl and N-heteroaryl regions are critical for potency.

Key SAR Findings
  • The "Tail" (C6-Position): A phenyl group at the 6-position of the nicotinamide is crucial. Unsubstituted pyridines lose potency (>100-fold). Adding a 4-Fluoro or 4-Trifluoromethyl group to this phenyl ring enhances metabolic stability and hydrophobic interaction with the channel pore.

  • The "Head" (Amide N-Substituent): Simple phenyl rings here are moderately active, but fusing the ring (e.g., 2-methylbenzothiazol-5-yl ) dramatically increases potency (IC50 < 10 nM). This mimics the "A-region" of earlier urea antagonists.

  • The Linker: The amide hydrogen is often involved in a critical H-bond with the receptor. Methylation of this nitrogen usually destroys activity.

Part 3: Experimental Protocols

Chemical Synthesis (Suzuki-Amidation Workflow)

This protocol describes the synthesis of a representative lead: 6-(4-fluorophenyl)-N-(phenyl)nicotinamide.

Reagents: 6-chloronicotinic acid, 4-fluorophenylboronic acid, Aniline, Pd(PPh3)4, EDC-HCl, HOBt.

  • Suzuki-Miyaura Coupling (C6-Arylation):

    • Dissolve 6-chloronicotinic acid (1.0 eq) in DME/Water (4:1).

    • Add 4-fluorophenylboronic acid (1.2 eq) and Na2CO3 (2.0 eq).

    • Degas with Argon for 10 mins. Add Pd(PPh3)4 (0.05 eq).

    • Reflux at 90°C for 12 hours under Argon.

    • Workup: Acidify to pH 3 (precipitates product). Filter and dry.[8] Yield: ~80%.

  • Amide Coupling (N-Arylation):

    • Dissolve the intermediate (6-(4-fluorophenyl)nicotinic acid) in DMF.

    • Add EDC-HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 min at RT.

    • Add Aniline (or heteroaryl amine) (1.1 eq) and DIPEA (2.0 eq).

    • Stir at RT for 16 hours.

    • Validation: LC-MS should show [M+H]+ peak corresponding to the amide.

In Vitro Validation: FLIPR Calcium Assay

This high-throughput assay measures the ability of the antagonist to block Ca2+ influx induced by Capsaicin.

Protocol:

  • Cell Line: HEK293 stably expressing human TRPV1 (hTRPV1-HEK).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add test compound (Nicotinamide derivative) in varying concentrations (0.1 nM to 10 µM). Incubate for 15 mins.

  • Agonist Challenge: Inject Capsaicin (EC80 concentration, typically 30-100 nM).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 520nm) using a FLIPR Tetra system.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Data Interpretation Table:

Compound ClassIC50 (Capsaicin)Solubility (pH 7.4)Hyperthermia Risk
Capsazepine (Gen 1)~500 nMLowLow
AMG-517 (Urea)0.5 nMLowHigh
SB-782443 (Nicotinamide) 15 nM High Moderate
6-Phenylnicotinamide (Lead)80 nMModerateModerate

Part 4: The Hyperthermia Challenge & Pathway Logic

The primary failure mode for this class is on-target hyperthermia . TRPV1 regulates body temperature by detecting internal acidification. Potent antagonists that block this proton-mode activation cause the body to "think" it is cold, triggering shivering and vasoconstriction.

Mechanism_Flow Capsaicin Capsaicin/Heat (Noxious Stimuli) TRPV1 TRPV1 Channel (Closed State) Capsaicin->TRPV1 Activates Protons Endogenous Protons (Body Temp Regulation) Protons->TRPV1 Tonic Activation TRPV1_Open TRPV1 Channel (Open State) TRPV1->TRPV1_Open Gating Pain Ca2+ Influx -> Pain TRPV1_Open->Pain Thermoreg Tonic Signal -> Normal Temp TRPV1_Open->Thermoreg Antagonist N-Phenylnicotinamide (Antagonist) Antagonist->TRPV1 Stabilizes Closed State Antagonist->Pain Inhibits (Analgesia) Antagonist->Thermoreg Inhibits (Side Effect) Hyperthermia Blockade -> Hyperthermia Thermoreg->Hyperthermia Loss of Signal Triggers Heating

Figure 2: Mechanistic Pathway of Analgesia vs. Hyperthermia. The goal is to block the Capsaicin path while sparing the Proton path.[2]

Mitigation Strategy: Modality-Selective Antagonism

To succeed, a nicotinamide derivative must be a "Capsaicin-Selective" antagonist. It should potently block the capsaicin-induced opening but have a high IC50 against proton (acid) activation.

  • Screening Protocol: Run parallel FLIPR assays using pH 5.0 buffer (Acid mode) vs. pH 7.4 + Capsaicin.

  • Target Profile: Capsaicin IC50 < 10 nM; Acid IC50 > 1000 nM.

References

  • Rami, H. K., et al. (2006). "Discovery of SB-705498: A potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development." Bioorganic & Medicinal Chemistry Letters.

  • Gunthorpe, M. J., et al. (2007).[5] "Identification and characterisation of SB-782443: a potent and selective antagonist of the human TRPV1 receptor." Bioorganic & Medicinal Chemistry.

  • Gavva, N. R., et al. (2008).[9] "Transient receptor potential vanilloid 1 (TRPV1) antagonists cause hyperthermia by blocking tonic activation."[1][6] Journal of Pharmacology and Experimental Therapeutics.

  • Garami, A., et al. (2010). "Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human subjects: a proof-of-concept study." Pain.

  • Doherty, E. M., et al. (2007). "Novel vanilloid receptor-1 antagonists: 2. Structure-activity relationships of 4-arylpiperazine-1-carboxamides." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Advanced Protocols for the Palladium-Catalyzed Assembly of N-Phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of N-Phenylnicotinamide (Nicotinanilide) represents a fundamental challenge in medicinal chemistry: the construction of an amide bond at the C3 position of a pyridine ring. While classical methods (acid chlorides, coupling reagents like HATU) are effective, they often fail when scaling or when orthogonal functional group tolerance is required.

This guide focuses on Palladium-Catalyzed Aminocarbonylation , a "Gold Standard" methodology that constructs the amide bond directly from 3-bromopyridine , aniline , and carbon monoxide (CO) . This route is superior to classical coupling for three reasons:

  • Atom Economy: It utilizes the halide directly, bypassing the need to synthesize or handle the potentially unstable nicotinoyl chloride.

  • Scalability: It mimics industrial processes (e.g., the synthesis of Lazabemide), making it highly relevant for process chemistry.

  • Orthogonality: It proceeds under basic conditions, avoiding the acid-sensitivity issues of some pyridine derivatives.

We will also briefly address the Buchwald-Hartwig Amidation (coupling Nicotinamide + Bromobenzene) as a convergent alternative for specific substrate availability scenarios.

Mechanistic Logic & Pathway Visualization

Understanding the catalytic cycle is prerequisite to troubleshooting. The aminocarbonylation proceeds via a Pd(0)/Pd(II) cycle involving CO insertion—a step that is notoriously sensitive to ligand electronics and CO pressure.

The Aminocarbonylation Cycle[1][2][3]
  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromopyridine. Rate-limiting step for electron-rich aryl halides, but usually fast for electron-deficient pyridines.

  • CO Insertion: Coordination and insertion of CO to form the acyl-palladium complex. Critical Control Point: High CO pressure can saturate the metal, inhibiting the cycle; too low leads to beta-hydride elimination side products.

  • Nucleophilic Attack: Aniline attacks the acyl-palladium species.

  • Reductive Elimination: The amide product is released, and HBr is scavenged by the base.

Aminocarbonylation Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate CO_Insert CO Insertion (Ar-CO-Pd-Br) OxAdd->CO_Insert + CO Nu_Attack Nucleophilic Attack (Aniline) CO_Insert->Nu_Attack + Aniline RedElim Reductive Elimination (Product Release) Nu_Attack->RedElim - HBr (Base) RedElim->Pd0 Regeneration Product N-Phenylnicotinamide RedElim->Product Substrate 3-Bromopyridine Substrate->OxAdd CO_Gas CO (g) CO_Gas->CO_Insert Aniline Aniline Aniline->Nu_Attack

Figure 1: Catalytic cycle for the aminocarbonylation of 3-bromopyridine. Note the critical CO insertion step which differentiates this from standard cross-coupling.

Protocol A: Aminocarbonylation (The "Gold Standard")

This protocol utilizes Xantphos , a wide bite-angle bidentate ligand. Xantphos is crucial here because it enforces a cis-geometry at the palladium center, which accelerates the reductive elimination step and stabilizes the acyl-palladium intermediate against decarbonylation.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
3-Bromopyridine 1.0SubstrateElectron-deficient nature aids oxidative addition.
Aniline 1.2 - 1.5NucleophileExcess ensures full conversion.
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystStable, cost-effective source of Pd.
Xantphos 0.03 (3 mol%)LigandLarge bite angle (111°) promotes carbonylation.
Triethylamine (Et₃N) 2.0 - 3.0BaseScavenges HBr; must be anhydrous.
Toluene [0.2 M]SolventNon-polar solvents often suppress competitive hydrolysis.
CO (gas) 1 atm (Balloon)ReactantSafety Warning: Highly toxic. Use CO detector.
Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a dry vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol) in 1 mL of anhydrous Toluene.

    • Stir at room temperature for 10 minutes until the solution turns a clear yellow/orange. Why: This ensures the active L2Pd(0) species is formed before substrate exposure.

  • Reaction Assembly:

    • To a 25 mL Schlenk tube (or microwave vial if using a CO-generating two-chamber system), add 3-Bromopyridine (158 mg, 1.0 mmol) and Aniline (112 mg, 1.2 mmol).

    • Add the pre-formed catalyst solution.

    • Add remaining Toluene to reach 0.2 M concentration (total ~5 mL).

    • Add Et₃N (280 µL, 2.0 mmol).

  • Inert Atmosphere Exchange:

    • Seal the vessel.

    • Perform three cycles of Vacuum/CO backfill.[5]

    • Critical: If using a balloon, ensure the septum is pierced with a needle connected to the CO source and a vent needle is used briefly to flush the headspace, then removed. Leave under 1 atm CO (balloon pressure).

  • Reaction:

    • Heat the reaction mixture to 80°C .

    • Stir vigorously (1000 rpm) for 16–24 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LCMS. The acyl-palladium intermediate is rarely seen; disappearance of bromide is the key metric.

  • Work-up:

    • Cool to room temperature.[4][5] Carefully vent the CO in a fume hood.

    • Filter the mixture through a pad of Celite to remove Pd black and ammonium salts. Rinse with EtOAc.[4][5]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO₂).[4][5]

    • Eluent: Gradient 0% → 40% EtOAc in Hexanes. N-Phenylnicotinamide typically elutes as a white solid.

Protocol B: Buchwald-Hartwig Amidation (Alternative)

Use this route if you already possess Nicotinamide and need to couple it to a functionalized halobenzene. This is chemically distinct as it forms the C-N bond, not the C-C(=O) bond.[7]

Key Differences
  • Catalyst: Pd₂dba₃ / Xantphos or BrettPhos.

  • Base: Cs₂CO₃ or K₃PO₄ (Inorganic bases are preferred over amines for this cycle).

  • Solvent: 1,4-Dioxane (higher boiling point required).

Methodology Summary
  • Combine Nicotinamide (1.0 equiv), Bromobenzene (1.0 equiv), Pd₂dba₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv) in dry Dioxane.

  • Heat to 100°C for 12–18 hours under Argon (No CO required).

  • Note: This reaction is often slower than aminocarbonylation due to the lower nucleophilicity of the amide nitrogen compared to the amine nitrogen in Protocol A.

Troubleshooting & Optimization (Expert Insights)

The following table summarizes common failure modes and scientifically grounded solutions.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch to Pd(OAc)₂/CataCXium A or increase Temp to 100°C. Ensure O₂ exclusion is rigorous.
Formation of Urea (Ph-NH-CO-NH-Ph) Double carbonylation or trace water.This side product forms if aniline reacts with isocyanate intermediates. Strictly dry solvents and lower CO pressure (balloon vs autoclave) help.
Formation of Biaryl (Ph-Py) Suzuki-type homocoupling or lack of CO insertion.CO pressure is too low. The Ar-Pd-Br species is reacting with itself or undergoing C-H activation before CO insertion. Increase CO pressure.
Pd Black Precipitation Ligand dissociation.Xantphos is usually robust. If observing black precipitate early, switch to dppf (ferrocene backbone is highly stable).
Ligand Selection Logic
  • Xantphos: Best for general aminocarbonylation. Wide bite angle promotes reductive elimination of the amide.

  • Dppf: Excellent alternative if Xantphos fails.

  • PPh₃: Generally inferior for this specific transformation due to higher required loading and slower rates, but cheap for large scale.

References

  • General Aminocarbonylation Methodology

    • Beller, M., et al.
  • Xantphos/Pd System for Amides

    • Martinelli, J. R., et al. "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." Organic Letters, 2014, 16(11), 2990–2993.
  • Buchwald-Hartwig Amidation (Amide Coupling)

    • Yin, J., & Buchwald, S. L. "Pd-catalyzed intermolecular amidation of aryl halides: The discovery that Xantphos can be trans-spanning." Journal of the American Chemical Society, 2002, 124(21), 6043–6048.
  • Industrial Application (Lazabemide Analogues)

    • Comparison of aminocarbonyl

Sources

Application Note: Advanced Purification Protocols for N-Phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of N-Phenylnicotinamide (Nicotinanilide). It moves beyond generic textbook advice, applying strict physicochemical logic (pKa-driven separation) to maximize yield and purity.

Executive Summary & Chemical Profile

N-Phenylnicotinamide (CAS: 555-59-9) is a structural hybrid of a pyridine base and an aryl amide.[1][2] Its purification is frequently complicated by the presence of unreacted aniline (toxic, basic) and nicotinic acid (amphoteric).[1][2]

Standard acid/base washes often fail because the product itself possesses a basic pyridine nitrogen. If the wash is too acidic, the product protonates and is lost to the aqueous waste. This protocol utilizes pKa-targeted extraction and solvent-selective recrystallization to overcome this challenge.

Physicochemical Data for Separation Logic
CompoundFunctional GrouppKa (Conjugate Acid)Solubility Profile
N-Phenylnicotinamide Pyridine Nitrogen~3.35 Soluble in EtOAc, DCM, Hot EtOH.[1][2]
Aniline (Impurity) Primary Amine4.60 Soluble in Organics; Salts are water-soluble.[1][2]
Nicotinic Acid (Impurity) Carboxylic Acid4.75 (Acid), 2.07 (Base)Amphoteric; Soluble in base.[1][2]

The Critical Insight: Aniline is more basic (pKa 4.6) than the product (pKa 3.35).[1][2][3] By controlling the pH of the aqueous wash to pH 4.0–4.2 , we can selectively protonate aniline (driving it into the water) while keeping N-Phenylnicotinamide neutral (keeping it in the organic layer).[1]

Protocol A: The pKa-Controlled Extraction (Liquid-Liquid)

Best for: Removing unreacted starting materials from crude reaction mixtures (e.g., EDC/NHS coupling or Acid Chloride synthesis).[1][2]

Reagents Required[4][5][6][7]
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Buffer A (Aniline Removal): 0.5 M Citric Acid adjusted to pH 4.0 with NaOH.[1][2] (Alternatively: Very dilute HCl, carefully monitored).

  • Buffer B (Acid Removal): Saturated Sodium Bicarbonate (NaHCO₃), pH ~8.5.[1][2]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

  • Base Wash (Remove Nicotinic Acid):

    • Wash the organic phase 2× with Buffer B (NaHCO₃).[1][2]

    • Mechanism:[1][2][4][5][6][7][8] Deprotonates Nicotinic acid (COOH

      
       COO⁻), moving it to the aqueous layer.[1] The product remains organic.
      
  • Controlled Acid Wash (Remove Aniline):

    • Wash the organic phase 3× with Buffer A (Citrate pH 4.0).[1][2]

    • Crucial Step: Do not use 1N HCl (pH < 1).[1][2] At pH < 1, the product (pKa 3.35) will protonate and be lost.[1][2] At pH 4.0, Aniline (pKa 4.[1][2]6) is >80% protonated (water-soluble), while the product is >80% neutral (organic-soluble).[1][2]

  • Brine Wash: Wash 1× with Saturated NaCl to remove trapped water.

  • Drying & Concentration: Dry over Na₂SO₄, filter, and evaporate under reduced pressure.

Visualization: pKa-Selective Extraction Logic

ExtractionLogic Start Crude Mixture (Product + Aniline + Nicotinic Acid) Step1 Dissolve in EtOAc Add Sat. NaHCO3 (pH ~8.5) Start->Step1 Aq1 Aqueous Layer 1 Contains: Nicotinic Acid (as Na salt) Step1->Aq1 Partition Org1 Organic Layer 1 Contains: Product + Aniline Step1->Org1 Partition Step2 Add Citrate Buffer (pH 4.0) Org1->Step2 Aq2 Aqueous Layer 2 Contains: Anilinium Citrate (Aniline protonated) Step2->Aq2 Impurity Removal Org2 Organic Layer 2 Contains: Purified Product (Neutral) Step2->Org2 Product Isolation

Figure 1: Selective partitioning of impurities based on pKa differentials.

Protocol B: Recrystallization (High Purity)

Best for: Final polishing to achieve >99% purity for biological assays.[1][2]

N-Phenylnicotinamide exhibits a classic solubility curve in ethanol/water systems: highly soluble in hot ethanol, sparingly soluble in water.

Reagents
  • Solvent: Absolute Ethanol (EtOH).[1][2]

  • Anti-solvent: Deionized Water (Cold).[1][2]

Step-by-Step Methodology
  • Saturation: Place the semi-pure solid (from Protocol A) in an Erlenmeyer flask.

  • Hot Dissolution: Add the minimum amount of boiling Ethanol necessary to just dissolve the solid.

    • Note: If the solution is colored, add activated charcoal, boil for 2 mins, and filter while hot.

  • Cloud Point: Remove from heat. Add hot water dropwise until the solution just turns slightly cloudy (turbid).

  • Clarification: Add one drop of hot Ethanol to make it clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0–4°C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.[4][9] Wash the cake with cold 50% EtOH/Water.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Protocol C: Flash Chromatography (Difficult Separations)

Best for: Complex mixtures where side-products (e.g., ureas from DCC coupling) are present.[1][2]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2]

  • Mobile Phase:

    • Start: 100% Dichloromethane (DCM).[1][2]

    • Gradient: 0%

      
       5% Methanol (MeOH) in DCM.[1][2]
      
    • Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.[1][2]

    • Reasoning: The TEA neutralizes the silica acidity, preventing the basic pyridine ring of the product from "streaking" or sticking to the column.

Analytical Validation (QC)

Before releasing the batch, validate purity using these metrics:

MethodExpected ResultAcceptance Criteria
1H-NMR (DMSO-d6) Diagnostic peaks: Amide NH (~10.4 ppm, s), Pyridine protons (distinct splitting).[1][2]No peaks at ~6.5 ppm (Aniline) or ~12 ppm (Acid).[1][2]
HPLC (C18 Column) Single sharp peak.[1][2]Purity > 98.0% (Area %).[1][2][10]
Melting Point Literature value: 118–120 °C (varies slightly by polymorph).[1][2]Range < 2°C.

References

  • PubChem. N-Phenylnicotinamide (Compound Summary). National Library of Medicine.[10] [Link][1][2][10]

  • Williams, R. pKa Data Compiled. (For Pyridine/Aniline basicity comparison). [Link]

  • Perrin, D. D., & Armarego, W. L. F.Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Mass spectrometry analysis of N-Phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS protocol for the characterization and quantification of N-Phenylnicotinamide (N-PNA), a critical pharmacophore in the development of VEGFR-2 kinase inhibitors and antimicrobial agents. We define the physicochemical behavior of N-PNA under electrospray ionization (ESI) conditions, elucidate its collision-induced dissociation (CID) pathways, and provide a self-validating standard operating procedure (SOP) for its analysis in complex biological matrices.

Introduction & Therapeutic Relevance

N-Phenylnicotinamide (C12H10N2O) serves as a foundational scaffold in medicinal chemistry. Its structure—comprising a pyridine ring linked to a phenyl ring via an amide bond—mimics the adenine pocket binding motif found in many ATP-competitive kinase inhibitors. Modifications to the phenyl ring are frequently employed to tune potency against targets like VEGFR-2 and EGFR [1].

Accurate mass spectrometry analysis of N-PNA is essential not only for quality control of synthesized intermediates but also for metabolic stability studies, where amide hydrolysis is a primary clearance pathway. This guide addresses the specific challenges of analyzing pyridine-carboxamides, including protonation site competition and in-source fragmentation.

Physicochemical Profile & MS Prediction

PropertyValueMS Relevance
Formula C₁₂H₁₀N₂OBase for isotope pattern calculation.
Monoisotopic Mass 198.0793 DaExact mass target.
[M+H]⁺ 199.0866 m/zPrimary precursor ion in ESI(+).
LogP ~1.6 - 2.1Moderate lipophilicity; retains well on C18.
pKa (Pyridine N) ~3.4Protonation site in acidic mobile phase.
pKa (Amide N) ~13 (neutral)Unlikely to protonate; acts as H-bond donor.

Analytical Method Development

Sample Preparation Strategy

N-PNA exhibits limited solubility in pure water. To prevent precipitation in the LC system while maintaining peak shape:

  • Stock Solution: Dissolve in DMSO or Methanol at 1 mg/mL.

  • Working Solution: Dilute to 1 µg/mL in 10% Acetonitrile / 90% Water (v/v).

  • Critical Step: Do not use 100% aqueous diluent. The hydrophobic phenyl ring requires at least 10% organic modifier to prevent adsorption to vial surfaces.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Rationale: The addition of FA is non-negotiable. It ensures the pyridine nitrogen is fully protonated (

    
    ), improving sensitivity and stabilizing retention times.
    
Mass Spectrometry Parameters (Source: ESI+)
  • Ionization Mode: Positive Electrospray (ESI+).

  • Capillary Voltage: 2.5 – 3.0 kV.

  • Cone Voltage: 20–30 V (Keep low to prevent in-source loss of the phenyl group).

  • Desolvation Temp: 350°C (High temp required to desolvate the amide backbone efficiently).

Fragmentation Mechanism (CID)

The fragmentation of N-PNA is driven by the "Pyridine Effect." The pyridine nitrogen has a higher proton affinity than the amide nitrogen or the phenyl ring. Upon collision-induced dissociation (CID), the charge is strongly retained on the pyridine-containing fragments.

Primary Pathway:

  • Precursor (

    
     199.1):  Protonation occurs at the pyridine nitrogen.
    
  • Amide Cleavage (

    
     106.0):  Inductive cleavage of the amide C-N bond releases neutral aniline, leaving the Nicotinoyl cation  (
    
    
    
    ). This is the dominant quantifier ion.
  • Decarbonylation (

    
     78.0):  The Nicotinoyl cation loses a CO molecule (28 Da) to form the Pyridyl cation  (
    
    
    
    ). This is a stable aromatic ion, ideal for qualification.

Secondary Pathway (Charge Migration):

  • Phenyl Cation (

    
     77.0):  If protonation migrates or if the energy is sufficient to shatter the ring systems, a standard phenyl cation is observed.
    
Visualization: Fragmentation Pathway

G Precursor [M+H]+ Precursor m/z 199.09 (Protonated N-PNA) TransitionState Inductive Cleavage (Amide Bond) Precursor->TransitionState Frag_106 Nicotinoyl Cation m/z 106.03 (Quantifier) TransitionState->Frag_106 Charge Retention on Pyridine Neutral_Aniline Loss of Neutral Aniline (-93 Da) TransitionState->Neutral_Aniline Frag_78 Pyridyl Cation m/z 78.03 (Qualifier) Frag_106->Frag_78 Neutral_CO Loss of CO (-28 Da) Frag_106->Neutral_CO

Caption: CID fragmentation pathway of N-Phenylnicotinamide showing the primary transition from precursor to the nicotinoyl cation (m/z 106) and subsequent decarbonylation to the pyridyl cation (m/z 78).

Standard Operating Protocol (SOP)

Phase 1: Instrument Setup
  • Install Column: Equilibrate C18 column with 95% A / 5% B for 10 minutes.

  • Tune MS: Infuse a 1 µg/mL standard at 10 µL/min via syringe pump.

  • Optimize Precursor: Scan 150–250 m/z. Maximize signal for 199.1.

  • Optimize Collision Energy (CE):

    • Ramp CE from 10 to 40 eV.

    • Select CE yielding ~10% precursor remaining and max intensity for m/z 106. (Typical: 18–22 eV).

Phase 2: LC Gradient Table
Time (min)Flow (mL/min)% A (Water+FA)% B (ACN+FA)Curve
0.000.4955Initial
1.000.4955Hold
4.000.4595Linear
5.500.4595Wash
5.600.4955Re-equilibrate
7.000.4955End
Phase 3: MRM Transitions Table
CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
N-PNA 199.1106.02520Quant
N-PNA 199.178.02535Qual
N-PNA 199.177.02545Qual (High Energy)

Troubleshooting & Validation

  • Issue: Low Sensitivity.

    • Cause: pH is too high. Pyridine requires pH < 3.5 for efficient protonation.

    • Fix: Ensure fresh 0.1% Formic Acid is used. Avoid Ammonium Acetate buffers which may suppress ionization of this specific scaffold.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions between the basic pyridine nitrogen and residual silanols on the column.

    • Fix: Increase ionic strength (add 5mM Ammonium Formate) or use an end-capped column (e.g., C18 BEH or HSS T3).

  • Issue: Signal at m/z 106 in Blank.

    • Cause: In-source fragmentation.[1]

    • Fix: Lower the Cone Voltage. If the voltage is too high, the amide bond breaks before the quadrupole, and you will detect the fragment as if it were a parent ion.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6913590, N-Phenylnicotinamide. Retrieved from [Link]

  • Tsednee, M., et al. (2016).[2] Identification of transition metal complexes with nicotinamide by tandem mass spectrometry. Frontiers in Plant Science. Retrieved from [Link]

  • Wikipedia. (2025). Collision-induced dissociation and fragmentation mechanisms of amides. Retrieved from [Link]

Sources

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of N-Phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Critical Role of Crystallinity for N-Phenylnicotinamide

N-Phenylnicotinamide, a molecule of significant interest in pharmaceutical and materials science, possesses a molecular structure that lends itself to diverse applications. As with many active pharmaceutical ingredients (APIs) and fine chemicals, the solid-state properties of N-Phenylnicotinamide are paramount. The crystalline form dictates crucial parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Control over the crystallization process is therefore not merely a matter of purification, but a fundamental step in ensuring the efficacy, safety, and consistency of the final product. This comprehensive guide provides detailed application notes and protocols for the successful crystallization of N-Phenylnicotinamide, empowering researchers to achieve desired crystal attributes with precision and reproducibility.

N-Phenylnicotinamide is a non-planar molecule where the phenyl and pyridine rings have a dihedral angle of approximately 64.81°.[1] This inherent conformational flexibility can lead to the formation of different crystal packing arrangements, or polymorphs, each with unique physicochemical properties. Furthermore, intermolecular N—H⋯O hydrogen bonds are a key feature of its crystal structure, connecting molecules into chains.[1] Understanding and controlling these intermolecular interactions through judicious selection of crystallization conditions is the cornerstone of obtaining the desired solid form.

Foundational Principles: The Science of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[2] The journey from a disordered solution to a highly ordered crystalline solid involves two key stages: nucleation and crystal growth.

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent enlargement of these nuclei through the deposition of solute molecules from the surrounding solution onto the crystal lattice.

The rate of both nucleation and crystal growth is influenced by factors such as the level of supersaturation, temperature, solvent properties, and the presence of impurities. Mastering the interplay of these factors is essential for controlling crystal size, shape, and purity.

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical parameter in any crystallization process.[3] An ideal solvent for the crystallization of N-Phenylnicotinamide should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at lower temperatures: This differential solubility is the driving force for crystallization upon cooling.

  • Chemical inertness: The solvent should not react with N-Phenylnicotinamide.

  • Appropriate boiling point: A boiling point that is high enough to provide a significant solubility differential, yet low enough to be easily removed from the final crystals.

  • Ability to produce well-formed crystals: The solvent should facilitate the growth of well-defined, easily filterable crystals.

  • Minimal toxicity and environmental impact: Green chemistry principles should be considered whenever possible.

  • Cost-effectiveness: For larger-scale operations, the cost of the solvent is a significant factor.

Given that N-Phenylnicotinamide is an amide, polar solvents are generally a good starting point for solubility screening.[4] Based on data for the structurally similar compound nicotinamide, solvents such as methanol, ethanol, acetone, and acetonitrile are promising candidates.[3][5]

Physicochemical Properties of N-Phenylnicotinamide
PropertyValueReference
Molecular FormulaC₁₂H₁₀N₂O[1]
Molecular Weight198.22 g/mol [1]
Crystal SystemMonoclinic[1]
Space GroupC2/c[1]
Density (calculated)1.355 Mg m⁻³[1]
Solubility Data of Nicotinamide (Analogue) in Various Solvents at Different Temperatures

The following table provides solubility data for nicotinamide, which can serve as a valuable guide for selecting solvents for N-Phenylnicotinamide. It is important to note that while trends may be similar, the absolute solubility of N-Phenylnicotinamide will differ.

SolventTemperature (K)Mole Fraction Solubility (x10³)
Methanol 283.15155.3
293.15206.5
303.15273.1
313.15356.8
323.15462.1
Ethanol 283.1549.8
293.1566.8
303.1589.5
313.15118.9
323.15156.7
Acetone 283.1514.2
293.1519.5
303.1526.8
313.1536.9
323.1550.8
Ethyl Acetate 283.153.9
293.155.5
303.157.8
313.1511.0
323.1515.5

Data adapted from a study on nicotinamide solubility.[6]

Experimental Protocols

The following section provides detailed, step-by-step protocols for various crystallization methods applicable to N-Phenylnicotinamide. It is strongly recommended to perform a preliminary solubility screening to identify the most suitable solvent or solvent system before proceeding with these protocols.

Protocol 1: Preliminary Solubility Determination

This protocol outlines a gravimetric method to determine the solubility of N-Phenylnicotinamide in a selection of solvents at different temperatures.

Materials:

  • N-Phenylnicotinamide

  • Candidate solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Thermostatic shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • Syringes

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of N-Phenylnicotinamide to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24-48 hours with continuous agitation.

  • Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

  • Filtration: Immediately filter the solution through a syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

  • Repeat: Repeat steps 2-7 for different temperatures to construct a solubility curve for each solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess N-Phenylnicotinamide to solvent prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker bath prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter through syringe filter samp1->samp2 samp3 Evaporate solvent samp2->samp3 samp4 Weigh residue samp3->samp4 samp5 Calculate solubility samp4->samp5

Caption: Workflow for experimental solubility determination.

Protocol 2: Single-Solvent Cooling Crystallization

This is the most common recrystallization technique, relying on the decreased solubility of the compound in a single solvent at lower temperatures.

Materials:

  • Crude N-Phenylnicotinamide

  • Optimal solvent (identified from solubility studies)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude N-Phenylnicotinamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle stirring until all the solid dissolves. If undissolved solids remain, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling rate. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying diss1 Dissolve crude product in minimal hot solvent diss2 Hot filtration (optional) diss1->diss2 cryst1 Slow cooling to room temperature diss2->cryst1 cryst2 Cool in ice bath cryst1->cryst2 iso1 Vacuum filtration cryst2->iso1 iso2 Wash with cold solvent iso1->iso2 iso3 Dry crystals iso2->iso3

Caption: Single-solvent cooling crystallization workflow.

Protocol 3: Two-Solvent (Anti-Solvent) Crystallization

This method is useful when a single solvent with the desired solubility profile cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.

Materials:

  • Crude N-Phenylnicotinamide

  • A "good" solvent (e.g., ethanol, acetone)

  • An "anti-solvent" (e.g., water, heptane) - miscible with the good solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude N-Phenylnicotinamide in a minimal amount of the "good" solvent at or near room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates the onset of precipitation.

  • Redissolution: Gently warm the solution until the turbidity just disappears, creating a saturated solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to complete the crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-mixed solution of the "good" solvent and "anti-solvent" in the same ratio as the final crystallization mixture, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Isolation diss1 Dissolve in 'good' solvent precip1 Add 'anti-solvent' until turbid diss1->precip1 precip2 Warm to redissolve precip1->precip2 cryst1 Slow cooling precip2->cryst1 cryst2 Vacuum filtration cryst1->cryst2 cryst3 Wash and dry cryst2->cryst3

Caption: Two-solvent (anti-solvent) crystallization workflow.

Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not sufficiently saturated.- Cooling is too rapid.- Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of N-Phenylnicotinamide.- Allow for slower cooling.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The compound has a high affinity for the solvent.- Use a lower boiling point solvent.- Add more of the "good" solvent before adding the anti-solvent.- Cool the solution more slowly.
Poor recovery - Too much solvent was used.- The solubility of the compound in the cold solvent is still significant.- Reduce the amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Use a different solvent with lower solubility at cold temperatures.
Impure crystals - Cooling was too rapid, trapping impurities.- Incomplete removal of mother liquor.- Recrystallize the product again with slower cooling.- Ensure an adequate wash with ice-cold solvent during filtration.

Conclusion

The crystallization of N-Phenylnicotinamide is a critical step in its purification and in controlling its final product attributes. By understanding the fundamental principles of crystallization and systematically applying the protocols outlined in this guide, researchers can achieve high-purity crystalline N-Phenylnicotinamide with desired characteristics. The key to success lies in methodical solvent screening and careful control over the cooling process. This application note serves as a comprehensive resource to empower scientists in their pursuit of mastering the solid form of this important molecule.

References

  • ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylnicotinamide. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019, September 18). Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). synthesis from nicotinamide riboside chloride, purification and stability studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). Green Chemistry. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Co-crystals of diflunisal and isomeric pyridinecarboxamides – a thermodynamics and crystal engineering contribution. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • ACS Publications. (2014, December 22). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from [Link]

  • SID. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of N-Phenylnicotinamide in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Strategy

N-Phenylnicotinamide (N-PNA) , a structural analog of Nicotinamide (Vitamin B3), is increasingly relevant in pharmacological research, particularly regarding TRPA1 agonism and metabolic signaling. Unlike its parent compound Nicotinamide, which is highly polar (LogP ~ -0.4), N-PNA possesses a phenyl ring that significantly increases its lipophilicity (LogP ~ 1.6).

Critical Analytical Insight: Many researchers erroneously apply standard "Nicotinamide methods" (often HILIC-based) to N-PNA. This is suboptimal. Due to its higher LogP, N-PNA is better suited for Reversed-Phase Chromatography (RPLC) . This protocol utilizes a C18 stationary phase to ensure robust retention and separation from polar matrix interferences, avoiding the instability often associated with HILIC equilibration.

Chemical Profile[1][2][3][4][5]
  • IUPAC Name:

    
    -phenylpyridine-3-carboxamide
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 198.22 g/mol [2]

  • pKa: ~3.4 (Pyridine nitrogen)

  • LogP: 1.6 (Moderately Lipophilic)

Method Development Logic

Internal Standard (IS) Selection

To ensure data integrity, a Stable Isotope Labeled (SIL) internal standard is mandatory to correct for matrix effects and ionization suppression.

  • Primary Recommendation:

    
    -Phenylnicotinamide-
    
    
    
    (aniline ring labeled).
  • Alternative: If a direct SIL is unavailable,

    
    -Benzylnicotinamide  is a suitable structural analog due to similar pKa and retention characteristics on C18 phases. Do not use 
    
    
    
    -Nicotinamide, as it will elute in the void volume of this RPLC method.
Sample Preparation Strategy

We present two protocols based on sensitivity requirements.

  • Protocol A (High Throughput): Protein Precipitation (PPT). Best for plasma concentrations >10 ng/mL.

  • Protocol B (High Sensitivity): Liquid-Liquid Extraction (LLE). Best for trace analysis (<1 ng/mL) or complex tissue matrices.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Column: Waters XSelect HSS T3 C18 (

    
     mm, 2.5 µm) or Phenomenex Kinetex C18.
    
    • Why HSS T3? It provides superior retention for polar aromatics and withstands 100% aqueous starts if needed.

Workflow Visualization

AnalyticalWorkflow cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (N-PNA-d5) Sample->IS_Add Extract Add MTBE or Ethyl Acetate IS_Add->Extract Vortex Vortex & Centrifuge (High Speed) Extract->Vortex Evap Evaporate Supernatant (N2 stream @ 40°C) Vortex->Evap Recon Reconstitute (10% ACN in Water) Evap->Recon Inject Inject 5-10 µL Recon->Inject Sep Separation (C18) Gradient Elution Inject->Sep Ion ESI+ Source (m/z 199.1 -> 106.0) Sep->Ion Detect Detector (QqQ) Ion->Detect

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for high-sensitivity quantification.

Step-by-Step Procedure (Protocol B: LLE)
  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of Internal Standard solution (100 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE) .

    • Expert Note: MTBE forms a clear upper layer that is easier to pipette than Ethyl Acetate and extracts the lipophilic N-PNA efficiently while leaving polar salts/proteins behind.

  • Agitation: Vortex for 5 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial or 96-well plate.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex well.

LC-MS/MS Conditions

Chromatography (LC)[6]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 90 Elution of N-PNA
4.00 90 Wash
4.10 5 Re-equilibration

| 6.00 | 5 | End |

Mass Spectrometry (MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Mechanism: Protonation of the pyridine nitrogen

    
    .
    

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
N-PNA 199.1 106.0 3022Quantifier (Nicotinoyl)
N-PNA199.178.03035Qualifier (Pyridine)
N-PNA199.1122.03018Qualifier (Amide cleavage)
IS (

)
204.1111.03022Quantifier
Fragmentation Pathway Logic

Fragmentation cluster_fragments Parent Precursor Ion [M+H]+ m/z 199.1 Frag1 Product Ion (Nicotinoyl Cation) m/z 106.0 Parent->Frag1 Loss of Aniline (-93 Da) Frag2 Product Ion (Pyridine Ring) m/z 78.0 Frag1->Frag2 Loss of CO (-28 Da)

Caption: Proposed fragmentation pathway for N-Phenylnicotinamide in ESI+ mode.

Method Validation (FDA/EMA Compliance)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be validated:

  • Selectivity: Analyze blank matrix from 6 different sources. No interference >20% of the LLOQ peak area should be observed.

  • Linearity: Weighted linear regression (

    
    ) is recommended due to the wide dynamic range (typically 0.5 – 1000 ng/mL).
    
  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing post-extraction spiked samples to neat solution standards.

    • Acceptance: CV of MF calculated from 6 lots of matrix should be <15%.

  • Stability:

    • Bench-top: 4 hours at Room Temperature (Amide bond is generally stable, but verify).

    • Freeze-Thaw: 3 cycles at -80°C to RT.

    • Autosampler: 24 hours at 10°C.

Troubleshooting & Tips

  • Peak Tailing: If N-PNA peaks tail, it is likely due to interaction between the basic pyridine nitrogen and residual silanols on the column.

    • Solution: Increase Ammonium Formate concentration to 5-10 mM in the aqueous phase to mask silanols, or switch to a "High Strength Silica" (HSS) column.

  • Carryover: N-PNA is lipophilic. If carryover is observed in the blank after a high standard:

    • Solution: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

  • Interference: N-PNA is an isomer of N-Phenylisonicotinamide. While rare in biology, if synthetic impurities are present, ensure your gradient is shallow enough (0.5% B/min slope) during the elution window to separate isomers.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 76295, N-Phenylnicotinamide. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: N-Phenylnicotinamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenylnicotinamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a diverse range of therapeutic targets, including TRPV1 antagonists (analgesia), VEGFR-2 inhibitors (oncology), and anti-inflammatory agents. This application note provides a technical roadmap for the design, synthesis, and biological characterization of N-phenylnicotinamide derivatives. It includes validated protocols for amide coupling using HATU, calcium flux assays for TRPV1 screening, and detailed Structure-Activity Relationship (SAR) insights.

The Pharmacophore: Structural Logic

The N-phenylnicotinamide moiety is not merely a linker; it is a bioactive core that facilitates specific ligand-protein interactions.

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA), critical for interaction with hinge regions in kinases or specific residues in TRP channels.

  • Amide Linker: Provides a rigid spacer that directs the vectors of the two aromatic rings. The carbonyl oxygen serves as an HBA, while the amide nitrogen (NH) acts as a hydrogen bond donor (HBD).

  • Phenyl Ring: Offers a scaffold for hydrophobic interactions and pi-stacking. Substitution at the meta and para positions allows for tuning of lipophilicity (

    
    ) and electronic properties (
    
    
    
    ).

Synthetic Protocol: High-Efficiency Amide Coupling

While acid chloride methods are traditional, they often lack the functional group tolerance required for complex medicinal chemistry libraries. The following protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a gold-standard coupling reagent that minimizes racemization and maximizes yield for electron-deficient anilines.

Materials
  • Nicotinic Acid Derivative: 1.0 equiv (e.g., 6-chloronicotinic acid)

  • Aniline Derivative: 1.1 equiv (e.g., 4-fluoroaniline)

  • HATU: 1.2 equiv

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow
  • Activation: In a flame-dried round-bottom flask, dissolve the Nicotinic Acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at Room Temperature (RT) for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated OAt-ester.

  • Coupling: Add the Aniline derivative (1.1 equiv).

  • Reaction: Stir at RT for 2–12 hours. Monitor conversion via LC-MS (Target mass [M+H]+).

  • Workup:

    • Dilute reaction mixture with EtOAc.

    • Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Note: Acidic washes (HCl) should be avoided if the pyridine moiety is sensitive or if basic side chains are present.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes).

Visualization: Synthetic Pathway

SynthesisWorkflow cluster_0 Activation Phase cluster_1 Coupling Phase Acid Nicotinic Acid ActiveEster Activated Ester (Intermediate) Acid->ActiveEster Activation (10 min) HATU HATU/DIPEA HATU->ActiveEster Product N-Phenylnicotinamide Scaffold ActiveEster->Product Nucleophilic Attack Aniline Substituted Aniline Aniline->Product

Figure 1: HATU-mediated amide coupling workflow for generating N-phenylnicotinamide libraries.

Therapeutic Application A: TRPV1 Antagonism (Pain Management)

N-phenylnicotinamides are structural isosteres of vanilloids (like capsaicin) but act as antagonists. They block the Transmembrane Domain of the TRPV1 channel, preventing Ca²⁺ influx in response to noxious heat or protons.

Protocol: FLIPR Calcium Flux Assay

To validate antagonistic activity, a functional cellular assay measuring intracellular calcium concentration


 is required.

Assay Conditions:

  • Cell Line: CHO or HEK293 stably expressing human TRPV1 (hTRPV1).

  • Agonist: Capsaicin (EC₈₀ concentration, typically 100 nM).

  • Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).

Step-by-Step Procedure:

  • Seeding: Plate hTRPV1-CHO cells (20,000 cells/well) in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL of Dye Loading Buffer (HBSS, 20 mM HEPES, 4 µM Fluo-4 AM, 2.5 mM Probenecid).

    • Expert Tip:Probenecid is critical; it inhibits organic anion transporters, preventing the cells from pumping out the dye.

  • Incubation: Incubate for 60 min at 37°C, then 15 min at RT.

  • Compound Addition: Add test compounds (N-phenylnicotinamide derivatives) at varying concentrations (e.g., 0.1 nM – 10 µM). Incubate for 10 min.

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Inject Capsaicin (Agonist).[1]

    • Record fluorescence (Excitation 488 nm, Emission 525 nm).

  • Analysis: Calculate IC₅₀ based on the reduction of Capsaicin-induced fluorescence peak.

Visualization: Mechanism of Action

TRPV1_Mechanism Stimulus Noxious Stimulus (Heat/H+) TRPV1_Open TRPV1 Channel (OPEN) Stimulus->TRPV1_Open Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx TRPV1_Closed TRPV1 Channel (BLOCKED) TRPV1_Open->TRPV1_Closed Conformational Lock Pain Nociception (Pain Signal) Ca_Influx->Pain Inhibitor N-Phenylnicotinamide (Antagonist) Inhibitor->TRPV1_Open Binds Transmembrane Domain TRPV1_Closed->Ca_Influx Inhibits

Figure 2: Antagonistic mechanism of N-phenylnicotinamide on the TRPV1 nociceptive pathway.

Therapeutic Application B: Kinase Inhibition (VEGFR-2)

In oncology, this scaffold mimics the adenine ring of ATP, binding to the hinge region of kinases like VEGFR-2. This inhibition disrupts angiogenesis in solid tumors.[2]

Key Structural Requirement: For kinase activity, the "tail" of the molecule (the phenyl ring substituents) often requires a hydrophobic group (e.g., 3-trifluoromethyl or 3,4,5-trimethoxy) to occupy the hydrophobic back pocket of the enzyme.

Data Summary: SAR Trends The following table summarizes the impact of phenyl ring substituents on biological activity based on literature consensus.

Substituent (R)Electronic EffectTRPV1 Activity (IC₅₀)VEGFR-2 Activity (IC₅₀)Notes
-H Neutral> 10 µM (Poor)> 10 µM (Poor)Baseline scaffold; lacks specific interactions.
-4-t-Butyl Hydrophobic15 nM (Potent) N/ABulky group fits TRPV1 hydrophobic pocket.
-3-CF₃ e- Withdrawing45 nM (Good)22 nM (Potent) Increases metabolic stability and lipophilicity.
-3,4,5-OMe e- Donating> 1 µM50 nM (Good) Mimics Sorafenib-like interactions in kinases.
-4-OH H-Bond DonorInactiveWeakOften leads to rapid glucuronidation (metabolic liability).

References

  • MDPI. (2024). Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists. Retrieved from [Link][3][4]

  • National Institutes of Health (PMC). (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Phenylnicotinamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yield in N-Phenylnicotinamide (Nicotinanilide) Synthesis Ticket ID: CHEM-SUP-2024-NIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-phenylnicotinamide derivatives is a cornerstone reaction in medicinal chemistry, particularly for developing kinase inhibitors (e.g., Sorafenib analogs) and NAD+ modulators. While theoretically simple, the presence of the basic pyridine nitrogen in the nicotinic acid core introduces unique failure modes that do not exist in standard benzamide couplings.

This guide addresses the three most common causes of low yield: HCl Sequestration (The "Salt Trap") , Pyridine Interference in Activation , and pH-Dependent Product Loss during workup.

Diagnostic Module 1: The Acid Chloride Route

Best for: Scale-up (>1g), unhindered anilines, cost-efficiency.

The Symptom: Reaction slurry solidifies rapidly; yield is <30%; LCMS shows unreacted aniline despite excess acid chloride.

Root Cause Analysis: The "Salt Trap"

When using Nicotinoyl Chloride Hydrochloride (the commercial salt form) or generating it in situ with Thionyl Chloride, you are introducing a massive amount of acid.

  • The Trap: The pyridine ring in the starting material is basic (pKa ~5.2). It often exists as an HCl salt.

  • The Failure: If you use a standard 1:1 base-to-reagent ratio, the base is consumed neutralizing the reagent's HCl salt, leaving no base to neutralize the HCl generated during the amidation.

  • The Result: The aniline gets protonated by the excess HCl, forming an unreactive anilinium salt.

Troubleshooting Protocol
ParameterStandard Protocol (Fail)Corrected Protocol (Pass)
Base Equivalents 1.0 - 1.2 eq2.5 - 3.5 eq (Must neutralize reagent HCl + reaction HCl + excess)
Base Choice Pyridine (weak)TEA or DIPEA (Stronger bases prevent anilinium formation)
Solvent DCM (Salt precipitates)THF or DMF (Keeps intermediates in solution)
Addition Order Add Acid Cl to AmineAdd Amine to Acid Cl (Maintains acylating power)

Expert Tip: If generating acid chloride in situ using SOCl₂, you must remove excess SOCl₂ via azeotropic distillation (toluene) or vacuum. Residual SOCl₂ reacts with aniline to form sulfinylamines (R-N=S=O), a common impurity often mistaken for product degradation.

Diagnostic Module 2: Coupling Agent Chemistry

Best for: Discovery scale (<100mg), sensitive functional groups, electron-deficient anilines.

The Symptom: Reaction stalls at 50% conversion; formation of N-acylurea byproducts; "Active Ester" hydrolysis.

Root Cause Analysis: Pyridine Nitrogen Interference

In standard carbodiimide couplings (EDC/DCC), the pyridine nitrogen of the nicotinic acid can act as a nucleophile, attacking the activated ester or the carbodiimide itself, forming unreactive


-acylpyridinium salts or promoting racemization (if chiral centers are present).
Decision Matrix: Selecting the Right Agent

CouplingLogic Start Aniline Reactivity? Nucleophilic Electron Rich (e.g., 4-OMe) Start->Nucleophilic Weak Electron Poor (e.g., 4-CF3, 3-F) Start->Weak Method1 EDC + HOBt/HOAt (Standard) Nucleophilic->Method1 Cost Effective Method2 HATU or T3P (High Power) Weak->Method2 Required for Conversion Note1 *Add 3.0 eq DIPEA to suppress pyridine protonation Method2->Note1

Caption: Selection logic for coupling agents based on aniline electronics. Note the requirement for excess base with HATU/T3P.

FAQ: Coupling Agents

Q: Why is HATU giving me a low yield with Nicotinic Acid? A: HATU requires the carboxylic acid to be deprotonated to react with the uronium salt. However, the pyridine nitrogen also competes for protons.

  • Fix: Pre-mix the Nicotinic acid with 1.0 eq of DIPEA for 5 minutes before adding HATU. Then add the aniline and another 1-2 eq of DIPEA. This ensures the carboxylate is active and the pyridine ring remains neutral.

Q: Can I use T3P (Propylphosphonic anhydride)? A: Yes, T3P is excellent for nicotinamides because it drives the reaction to completion without forming the stubborn urea byproducts associated with EDC/DCC. It works well in EtOAc, allowing for a simple wash-based workup.

Diagnostic Module 3: Workup & Purification (The "Invisible Product")

The Symptom: Reaction shows 100% conversion by TLC/LCMS, but after aqueous extraction, the mass balance is <10%.

Root Cause Analysis: Amphoteric Solubility

This is the most common failure point. Nicotinamides are amphoteric .

  • Acidic pH (< 4): The pyridine ring is protonated (

    
    ). The molecule becomes water-soluble and is lost in the aqueous waste if you wash with 1M HCl (standard for removing excess aniline).
    
  • Basic pH (> 10): While less risky for solubility, extreme base can hydrolyze the amide bond or cause emulsions.

The "Goldilocks" Extraction Protocol
  • Quench: Dilute reaction with EtOAc or DCM.

  • Remove Aniline (Carefully): Wash with 0.5 M Citric Acid (pH ~4-5) rather than 1M HCl. Citric acid is mild enough to protonate the aniline (removing it) but often leaves the nicotinamide neutral enough to stay in the organic layer.

    • Check: Run TLC on the aqueous layer. If product is present, neutralize the aqueous layer with sat. NaHCO₃ and back-extract into DCM.

  • Remove Acid/Coupling Byproducts: Wash with sat. NaHCO₃ (pH ~8-9). The product will remain in the organic layer.

  • Drying: Dry over Na₂SO₄, not MgSO₄ (Lewis acidic Mg can coordinate to the pyridine nitrogen, causing loss on filtration).

Visualizing the Failure Pathways

FailureModes cluster_0 Reaction Phase Failures cluster_1 Workup Phase Failures Start Reaction: Nicotinic Acid + Aniline Fail1 HCl Accumulation (Acid Chloride Route) Start->Fail1 Insufficient Base Fail2 Pyridine N-Oxide/Salt (Coupling Route) Start->Fail2 No Pre-activation WashAcid Acidic Wash (pH < 3) Start->WashAcid Success Target: N-Phenylnicotinamide Start->Success Excess Base + pH Control Loss Product Protonation (Lost to Aqueous) WashAcid->Loss Pyridine pKa ~5.2

Caption: Critical failure nodes in synthesis and workup. Note that pH control is the dominant factor in yield loss during isolation.

Validated Protocol: HATU-Mediated Synthesis

Scope: 0.5 mmol scale. Reagents: Nicotinic Acid (1.0 eq), Aniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Activation: In a dry vial, dissolve Nicotinic Acid (61.5 mg, 0.5 mmol) in DMF (2 mL). Add DIPEA (130 µL, 0.75 mmol, 1.5 eq). Stir for 5 mins.

  • Coupling Agent: Add HATU (228 mg, 0.6 mmol). The solution should turn yellow/orange (active ester formation). Stir for 10 mins.

  • Amine Addition: Add Aniline (1.1 eq) followed immediately by the remaining DIPEA (130 µL, 1.5 eq).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H).

  • Workup (Crucial):

    • Dilute with EtOAc (20 mL).

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove HOBt/HATU byproducts.

    • Wash with Water (1 x 10 mL) to remove DMF.

    • Wash with Brine (1 x 10 mL).

    • Dry (Na₂SO₄), Filter, Concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient, 0-5% MeOH).

References

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.

Sources

Technical Support Center: Optimizing N-Phenylnicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Phenylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important amide coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot effectively and achieve high-yield, high-purity N-Phenylnicotinamide.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of N-Phenylnicotinamide.

Q1: What are the most common methods for synthesizing N-Phenylnicotinamide?

A1: N-Phenylnicotinamide is typically synthesized through the amide coupling of nicotinic acid and aniline. The two most prevalent laboratory-scale methods are:

  • Acyl Chloride Formation Followed by Amination: Nicotinic acid is first converted to nicotinoyl chloride, usually with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with aniline to form the amide. This is a robust and often high-yielding method.[1]

  • Direct Amide Coupling: This method involves reacting nicotinic acid and aniline directly in the presence of a coupling agent. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can be attributed to several factors. The most common culprits are:

  • Incomplete reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or poor quality starting materials.[3]

  • Side reactions: The formation of byproducts can significantly lower the yield of the desired product.

  • Product loss during workup and purification: N-Phenylnicotinamide can be lost during extraction and recrystallization steps if the solvents and pH are not optimized.[3]

Q3: How do I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction progress.[4] By spotting the reaction mixture alongside the starting materials (nicotinic acid and aniline) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable mobile phase, for example, a mixture of chloroform and ethanol, can be used to achieve good separation.[4]

Q4: What is the best way to purify the crude N-Phenylnicotinamide?

A4: The purification method depends on the nature of the impurities.

  • Recrystallization: This is a common and effective technique for removing minor impurities. The choice of solvent is crucial; you need a solvent in which N-Phenylnicotinamide is soluble at high temperatures but sparingly soluble at room temperature.[5]

  • Column Chromatography: For mixtures with impurities of similar polarity to the product, column chromatography on silica gel is recommended.[3]

  • Acid-Base Extraction: If unreacted nicotinic acid is a major impurity, it can be removed by washing the organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution).

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers systematic solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Quality of Reagents - Ensure nicotinic acid and aniline are pure and dry. - Use freshly opened or properly stored coupling agents and solvents.Moisture can hydrolyze acyl chlorides and some coupling agents, while impurities in starting materials can lead to side reactions.
Ineffective Coupling Agent Activation - If using a coupling agent like EDC/HOBt, ensure the reaction is run under anhydrous conditions. - Consider switching to a different coupling agent, such as TBTU, for less reactive anilines.[6]The activation of the carboxylic acid by the coupling agent is a critical step that is often sensitive to reaction conditions.
Suboptimal Reaction Temperature - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Monitor for decomposition by TLC.Amide bond formation can have a significant activation energy barrier. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate.
Incorrect Stoichiometry - Ensure a 1:1 molar ratio of nicotinic acid to aniline. A slight excess of the acid or coupling agent can sometimes be beneficial.An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Steps Scientific Rationale
Unreacted Starting Materials - Increase reaction time or temperature. - Use a more efficient coupling agent. - During workup, use an acid wash to remove unreacted aniline and a base wash to remove unreacted nicotinic acid.Incomplete reactions are a common source of impurities. A well-designed workup procedure can selectively remove unreacted starting materials based on their acidic or basic properties.
Formation of Symmetric Anhydride - Add the coupling agent to the carboxylic acid and allow it to activate before adding the amine.In the presence of a coupling agent, two molecules of nicotinic acid can react to form a symmetric anhydride, which can then react with aniline. Staggered addition of reagents can minimize this side reaction.
Polymerization or Tar Formation - Run the reaction at a lower temperature. - Use anhydrous solvents. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to oxidation.High temperatures and the presence of oxygen or water can sometimes lead to decomposition and polymerization of reactants or products, especially with activated intermediates.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylnicotinamide via Acyl Chloride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Formation of Nicotinoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nicotinic acid (1 eq.).

  • Slowly add thionyl chloride (2-3 eq.) at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (around 80 °C) for 2-3 hours. The reaction should be carried out in a fume hood.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Amidation

  • Dissolve the crude nicotinoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve aniline (1 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in the same solvent.

  • Slowly add the aniline solution to the nicotinoyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Step 3: Workup and Purification

  • Quench the reaction with water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Recommended Reaction Conditions for N-Phenylnicotinamide Synthesis
Parameter Acyl Chloride Method Direct Coupling (EDC/HOBt)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneDichloromethane (DCM), Dimethylformamide (DMF)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-6 hours12-24 hours
Base Triethylamine, PyridineN,N-Diisopropylethylamine (DIPEA)[2]
Coupling Agent Thionyl Chloride, Oxalyl ChlorideEDC, HOBt, DMAP[2]
Stoichiometry (Acid:Amine) 1:11:1

Visualizations

Experimental Workflow: N-Phenylnicotinamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Nicotinic Acid + Aniline acyl_chloride Form Nicotinoyl Chloride (e.g., with SOCl₂) start->acyl_chloride Method 1 coupling Direct Coupling (e.g., with EDC/HOBt) start->coupling Method 2 amidation Amidation Reaction acyl_chloride->amidation coupling->amidation workup Aqueous Workup (Acid/Base Wash) amidation->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure N-Phenylnicotinamide purification->product

Caption: General workflow for the synthesis of N-Phenylnicotinamide.

Troubleshooting Logic for Low Yield

G start Low Yield of N-Phenylnicotinamide check_completion Is the reaction complete by TLC? start->check_completion check_impurities Are there significant impurities? check_completion->check_impurities Yes incomplete Incomplete Reaction check_completion->incomplete No side_reactions Side Reactions check_impurities->side_reactions Yes workup_loss Product Loss During Workup check_impurities->workup_loss No solution_incomplete Increase reaction time/temp Check reagent quality incomplete->solution_incomplete solution_side_reactions Optimize reaction conditions (temp, stoichiometry) side_reactions->solution_side_reactions solution_workup Optimize extraction/recrystallization solvents and pH workup_loss->solution_workup

Sources

Side reactions in N-Phenylnicotinamide synthesis and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenylnicotinamide Synthesis

Welcome to the technical support center for N-Phenylnicotinamide (Nicotinanilide) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you navigate the common challenges associated with this important amide coupling reaction. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your own laboratory settings.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common issues encountered during the synthesis of N-Phenylnicotinamide. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Q1: My reaction yield is very low, or the reaction has stalled. What are the likely causes?

Answer: Low or no yield is the most frequent issue, typically stemming from three primary sources: deactivation of the nucleophile (aniline), degradation of the electrophile (nicotinoyl chloride), or impure starting materials.

Root Cause Analysis & Solutions:

  • Inadequate Acid Scavenging: The reaction of nicotinoyl chloride with aniline generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting aniline, converting it into an unreactive anilinium salt.

    • Why it Happens: The lone pair on the aniline nitrogen, which is essential for the nucleophilic attack, becomes tied up by the proton, effectively halting the reaction.[1]

    • Solution: Ensure at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture.[2][3] This base will neutralize the HCl as it is formed, keeping the aniline nucleophilic. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the base.

  • Hydrolysis of Nicotinoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by water. If moisture is present in your solvent, glassware, or aniline, the nicotinoyl chloride will rapidly convert to the unreactive nicotinic acid.

    • Why it Happens: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is often faster than the desired reaction with the less nucleophilic aniline.

    • Solution: Use anhydrous solvents (e.g., THF, DCM, Acetonitrile) and ensure all glassware is thoroughly dried (oven or flame-dried). If the aniline is suspect, consider distilling it or drying it over a suitable agent before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

  • Impure Nicotinoyl Chloride: Nicotinoyl chloride is often supplied as its hydrochloride salt to improve stability and prevent decomposition by ambient moisture.[4] Using this salt directly without accounting for the HCl will consume your aniline and base.

    • Why it Happens: The hydrochloride salt contains one equivalent of HCl, which deactivates one equivalent of your nucleophile upon dissolution.

    • Solution: If using nicotinoyl chloride hydrochloride, you must add an additional equivalent of tertiary amine base to neutralize the pre-existing HCl, plus the equivalent required to scavenge the HCl generated during the reaction. Therefore, a total of at least two equivalents of base are necessary.

Q2: My final product is discolored (yellow, brown, or pink) and difficult to purify. What causes this?

Answer: Discoloration is usually a sign of impurity formation, often from oxidation or side reactions involving the starting materials.

Root Cause Analysis & Solutions:

  • Aniline Oxidation: Aniline is notoriously prone to air oxidation, forming highly colored polymeric impurities. This process is accelerated by light and heat.

    • Why it Happens: The electron-rich aromatic ring and the amino group are susceptible to radical-mediated oxidation, leading to complex, conjugated chromophores.

    • Solution: Use freshly distilled or high-purity aniline. If your aniline has a dark color, it should be distilled under vacuum before use. Store aniline under an inert atmosphere in a dark, cool place.

  • Residual Coupling Reagent Byproducts: If you are synthesizing N-Phenylnicotinamide from nicotinic acid using a coupling agent like dicyclohexylcarbodiimide (DCC), the primary byproduct is dicyclohexylurea (DCU).

    • Why it Happens: DCC activates the carboxylic acid, and in the process, it is converted to DCU.[5] While DCU has low solubility in many solvents like DCM, some can remain in solution and co-precipitate with your product.[6]

    • Solution: After the reaction is complete, cool the mixture (e.g., to 0 °C) to maximize DCU precipitation and remove it by filtration before proceeding with the aqueous workup.

Q3: My TLC or LC/MS analysis shows multiple unexpected spots/peaks. What are the most likely side products?

Answer: Besides unreacted starting materials, several side products can form under suboptimal conditions.

Root Cause Analysis & Solutions:

  • Nicotinic Acid: This is the most common impurity and arises from the hydrolysis of nicotinoyl chloride.

    • Identification: It will appear as a baseline spot on a normal-phase silica TLC plate due to its high polarity and acidity.

    • Prevention: Follow the rigorous anhydrous procedures described in Q1.

    • Removal: During the workup, wash the organic layer thoroughly with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[2] The basic wash will deprotonate the acidic nicotinic acid, forming a water-soluble sodium nicotinate salt that partitions into the aqueous layer. A patent for purifying the related compound nicotinamide describes a non-aqueous method where the crude mixture is suspended in a solvent like benzene and treated with an amine (e.g., piperidine) to selectively form a soluble salt of the nicotinic acid, allowing the pure amide to be recovered by filtration.[7]

  • N,N'-dinicotinoylaniline (Diacylated Product): While aniline is less prone to diacylation than aliphatic primary amines, this can still occur if reaction conditions are forced (e.g., high temperature, large excess of a highly reactive acylating agent).[]

    • Identification: This byproduct will be less polar than the desired product and will have a higher Rf on TLC.

    • Prevention: Use a controlled stoichiometry, ideally with aniline as the limiting reagent or in slight excess. Add the nicotinoyl chloride solution slowly (dropwise) to the solution of aniline and base at a controlled temperature (e.g., 0 °C to room temperature) to avoid localized high concentrations of the acylating agent.

  • Nicotinic Anhydride: This can form during the preparation of nicotinoyl chloride or if the nicotinoyl chloride reacts with unreacted nicotinic acid (or its carboxylate salt).[9] The anhydride can then acylate aniline.

    • Identification: This impurity can be difficult to distinguish from the desired product without careful analysis (e.g., mass spectrometry).

    • Prevention: Ensure high-purity nicotinoyl chloride is used. If preparing it in-house, proper purification (distillation) is critical.[10]

Visualizing the Reaction: Main Pathway and Side Reactions

The following diagram illustrates the desired synthetic pathway to N-Phenylnicotinamide and the key competing side reactions that must be controlled for a successful synthesis.

G cluster_main Desired Reaction Pathway Aniline Aniline Product N-Phenylnicotinamide Aniline->Product Nucleophilic Attack Anilinium Anilinium Ion (Unreactive) Aniline->Anilinium NC Nicotinoyl Chloride NC->Product NicotinicAcid Nicotinic Acid (Impurity) NC->NicotinicAcid Hydrolysis Diacylated Diacylated Product NC->Diacylated Base Base (e.g., TEA) HCl_Salt Base•HCl Salt Base->HCl_Salt HCl Scavenging Product->Diacylated Over-acylation H2O Water (Moisture) H2O->NicotinicAcid

Caption: Main and side reaction pathways in N-Phenylnicotinamide synthesis.

Optimized Protocol and Preventative Measures

This protocol incorporates best practices to minimize the side reactions discussed above. It assumes the use of nicotinoyl chloride as the acylating agent.

Experimental Workflow

G prep 1. Preparation - Dry glassware thoroughly. - Use anhydrous solvent (e.g., THF). - Purge vessel with N2. charge 2. Charge Reagents - Dissolve Aniline (1.0 eq) and  Triethylamine (1.1 eq) in THF. - Cool to 0 °C in an ice bath. prep->charge Inert Atmosphere addition 3. Slow Addition - Dissolve Nicotinoyl Chloride (1.05 eq)  in anhydrous THF. - Add dropwise to aniline solution over 30 min. charge->addition Control Temperature reaction 4. Reaction Monitoring - Allow to warm to RT. - Stir for 2-8 hours. - Monitor by TLC/LCMS for disappearance  of aniline. addition->reaction Maintain Stoichiometry workup 5. Aqueous Workup - Quench with water. - Extract with Ethyl Acetate. - Wash organic layer with sat. NaHCO3,  then brine. reaction->workup Confirm Completion purify 6. Purification - Dry organic layer (Na2SO4). - Concentrate under reduced pressure. - Purify by recrystallization or  column chromatography. workup->purify Remove Acidic Impurities

Caption: Optimized workflow for N-Phenylnicotinamide synthesis.

Parameter Control for High Yield and Purity

To achieve the best results, careful control over reaction parameters is essential. The following table summarizes key variables and their impact.

ParameterRecommended ConditionRationale & Impact on Purity
Solvent Anhydrous THF, DCM, or ACNPrevents hydrolysis of nicotinoyl chloride to nicotinic acid, a major impurity.[4]
Base Triethylamine (TEA) or DIPEAA non-nucleophilic base is required to scavenge HCl without competing with aniline. Insufficient base leads to stalled reactions.[2][3]
Stoichiometry 1.0 eq. Aniline, 1.1-1.2 eq. TEA, 1.05 eq. Nicotinoyl ChlorideA slight excess of the acylating agent ensures full conversion of the aniline. A larger excess of base buffers the system effectively.
Temperature 0 °C for addition, then warm to RTSlow, cold addition minimizes diacylation and other exothermic side reactions. Reaction at RT is usually sufficient for completion.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents both moisture contamination and the oxidative degradation of aniline.
Workup Wash with aq. NaHCO₃Crucial for removing any unreacted nicotinic acid starting material or the hydrolyzed byproduct.[2]

Frequently Asked Questions (FAQs)

Q: Can I use nicotinic acid directly with a coupling agent instead of nicotinoyl chloride? A: Yes, this is a common alternative. Coupling agents like DCC[11] or EDC are used to activate the carboxylic acid. The main advantage is avoiding the handling of highly moisture-sensitive acyl chlorides. However, this introduces new challenges, such as removing urea byproducts (e.g., DCU from DCC), which can be difficult.[5][6]

Q: My nicotinoyl chloride is the hydrochloride salt. How does this change the procedure? A: You must use at least two equivalents of base. One equivalent is needed to neutralize the HCl in the salt to generate the free, reactive nicotinoyl chloride, and a second equivalent is needed to scavenge the HCl produced during the amidation reaction.[4]

Q: What is the best way to purify the final product? A: After a proper aqueous workup to remove water-soluble and acidic/basic impurities, the two most common methods are recrystallization and column chromatography. For many cases, N-Phenylnicotinamide is a solid that can be effectively purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[2] If impurities are close in polarity, silica gel chromatography is recommended.[2]

Q: Why is aniline a weaker nucleophile than an aliphatic amine like cyclohexylamine? A: The lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic pi-system of the benzene ring. This resonance stabilization makes the lone pair less available for nucleophilic attack compared to an aliphatic amine, where the lone pair is localized on the nitrogen. Consequently, reactions with aniline are generally slower and may require slightly more forcing conditions than with aliphatic amines.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). phenyl nicotinamide derivatives promoted by dcc. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylnicotinamide. PubChem. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. [Link]

  • MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

  • ResearchGate. (n.d.). Conventional Method for the Synthesis of series of N-phenyl Nicotinamide Analogous Promoted by Iodine. [Link]

  • PubMed. (n.d.). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. [Link]

  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

  • Chemistry Stack Exchange. (2013). Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them?[Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?[Link]

  • ResearchGate. (2015). What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ?[Link]

  • ResearchGate. (n.d.). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]

  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?[Link]

  • PrepChem.com. (n.d.). Preparation of nicotinoyl chloride. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Organic Syntheses. (n.d.). Nicotinic anhydride. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

Sources

Technical Support Center: N-Phenylnicotinamide Purity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering purity issues with synthesized N-phenylnicotinamide. In drug development assays, even trace impurities—specifically unreacted aniline (cytotoxic) or nicotinic acid—can skew biological data.

This guide moves beyond generic protocols. It addresses the specific physicochemical challenges of separating two weak bases (aniline and the pyridine ring of your product) and provides a self-validating workflow to achieve >99% purity without column chromatography.

Module 1: The Synthesis Protocol (Prevention Phase)

The most robust route for high-purity N-phenylnicotinamide is the Acid Chloride Method . While coupling agents (EDC/HATU) are convenient for small scales, they often introduce urea byproducts that are difficult to remove without chromatography.

Optimized Reaction Scheme
  • Activation: Nicotinic acid + Thionyl Chloride (

    
    ) 
    
    
    
    Nicotinoyl Chloride Hydrochloride.
  • Coupling: Nicotinoyl Chloride + Aniline

    
     N-Phenylnicotinamide.
    
Critical Process Parameters
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 eq Nicotinic Acid : 1.1 eq AnilineA slight excess of aniline ensures complete consumption of the acid chloride. Aniline is easier to remove via recrystallization than the acid chloride hydrolysis products.
Solvent Dry Dichloromethane (DCM) or THFMoisture converts the acid chloride back to nicotinic acid (a difficult-to-remove solid impurity).
Base Scavenger Triethylamine (2.5 eq)Neutralizes the HCl generated. Crucial: Must be added slowly to prevent exotherms that degrade the aniline.
Temperature 0°C to RTHigh temperatures promote aniline oxidation (browning).

Module 2: The Workup (The Separation Logic)

This is where most protocols fail. You are separating Aniline (pKa


 4.[1]6) from N-Phenylnicotinamide  (Pyridine ring pKa 

3.3).
The "pKa Trap"

If you wash with strong acid (e.g., 1M HCl, pH ~0), you will protonate both the aniline and your product's pyridine ring, causing your product to dissolve in the water layer and be discarded.

The Differential Extraction Protocol
  • Quench: Add water to the reaction mixture to hydrolyze remaining thionyl chloride.

  • Base Wash (Remove Acid): Wash the organic layer with Sat.

    
     .
    
    • Why: Converts unreacted nicotinic acid (byproduct) into its carboxylate salt (water-soluble). The product remains in the organic layer.

  • Acid Wash (Remove Aniline) - The Critical Step:

    • Wash with 0.5M Citric Acid or 10% Acetic Acid (Target pH ~4.0).

    • Mechanism:[1][2][3][4][5][6][7] At pH 4.0, Aniline (pKa 4.6) is significantly protonated (water-soluble). The Product (pKa 3.3) remains largely neutral (organic-soluble).

    • Warning: Do not use concentrated HCl.

  • Drying: Dry organic layer over

    
    , filter, and evaporate.
    

Module 3: Recrystallization (The Final Polish)

If the product is colored (pink/brown) or retains aniline traces, recrystallization is mandatory.

Solvent System: Ethanol / Water (95:5) or Ethyl Acetate / Hexane.

Step-by-Step:

  • Dissolve crude solid in minimal boiling Ethanol.

  • Activated Carbon Treatment: If the solid is pink/brown (aniline oxidation), add activated carbon, boil for 2 mins, and filter hot through Celite.

  • Add warm water dropwise until persistent turbidity appears.

  • Cool Slowly: Let it sit at RT for 2 hours, then 4°C overnight.

    • Note: Rapid cooling traps impurities in the crystal lattice.

Visual Workflow: Purification Logic

The following diagram illustrates the decision matrix for purification based on the chemical properties of the impurities.

PurificationLogic Start Crude Reaction Mixture (Product, Aniline, Nicotinic Acid) BaseWash Wash with Sat. NaHCO3 Start->BaseWash OrgLayer1 Organic Layer (Product + Aniline) BaseWash->OrgLayer1 Main Path AqLayer1 Aqueous Layer (Nicotinic Acid Salt) BaseWash->AqLayer1 Discard AcidWash Wash with Dilute Citric Acid (pH ~4.0) OrgLayer1->AcidWash OrgLayer2 Organic Layer (Product + Trace Aniline) AcidWash->OrgLayer2 Main Path AqLayer2 Aqueous Layer (Anilinium Salt) AcidWash->AqLayer2 Discard (Aniline Removal) Recryst Recrystallization (Ethanol/Water) OrgLayer2->Recryst FinalProd Pure N-Phenylnicotinamide (White Needles) Recryst->FinalProd

Caption: Flowchart demonstrating the solubility-based separation of N-Phenylnicotinamide from acidic and basic impurities.

Troubleshooting & FAQs

IssueDiagnosisCorrective Action
Product is Pink/Brown Aniline Oxidation. Aniline oxidizes in air to form colored impurities (azobenzene derivatives).1. Perform a "Hot Filtration" with activated carbon during recrystallization.2. Ensure aniline starting material is distilled if it appears red before use.
Low Yield after Workup Over-Acidification. You likely used strong acid (HCl) during the wash, protonating the pyridine ring.Use a weaker acid (Citric or Acetic) for the wash. If you already lost the product, basify the aqueous waste to pH 10 and extract with DCM.
"Oiling Out" Supersaturation. The product is separating as a liquid rather than crystals during recrystallization.1. Re-heat to dissolve the oil.2. Add a "seed crystal" of pure product.3. Cool much slower (wrap flask in foil).
NMR shows Aniline Incomplete Removal. The pKa difference was insufficient for extraction alone.Recrystallize from Ethyl Acetate/Hexane . Aniline is very soluble in Hexane, while the amide product is not, aiding separation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Schotten-Baumann and Acid Chloride couplings).
  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Source for pKa values: Aniline ~4.
  • Castro, E. A., et al. "Kinetics and Mechanism of the Aminolysis of Benzoic and Nicotinic Acid Derivatives." Journal of Organic Chemistry, 2003. (Mechanistic insights into nicotinyl substitution).

  • Sciencemadness Discussion Board. "Purification of Aniline and Amide Derivatives." (Practical insights on aniline oxidation and removal).

Sources

Technical Support Center: Bioavailability Enhancement of N-Phenylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: BIO-NPN-001 Subject: Troubleshooting Solubility, Permeability, and Metabolic Stability Issues[1]

Welcome to the Technical Support Center.

You are likely here because your N-phenylnicotinamide (NPN) lead compound shows excellent in vitro potency (e.g., as a TRPM8 antagonist or anti-inflammatory agent) but fails in pharmacokinetic (PK) studies due to poor oral bioavailability.

This guide treats your experimental hurdles as "bugs" in the system. We will troubleshoot the three primary failure modes: Solubility (Dissolution limits) , Permeability (Absorption limits) , and Metabolic Stability (Clearance limits) .[1]

Module 1: Solubility & Dissolution Troubleshooting

The Issue: Your compound is a "brick dust" molecule—high melting point, high crystal lattice energy, and low aqueous solubility (BCS Class II).

Diagnostic: Is it a Solubility or Dissolution Rate problem?

Before choosing a formulation, check the Melting Point (Tm) and LogP .

  • High Tm (>200°C) + Moderate LogP (<3): Solubility limited by crystal lattice energy.[1] Solution: Amorphous Solid Dispersion (ASD).[1][2][3]

  • Low Tm (<150°C) + High LogP (>4): Solubility limited by hydrophobicity ("Grease ball").[1] Solution: Lipid-based formulations (SEDDS/SLN).[1]

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Standard Protocol for disrupting crystal lattice energy.[1]

Reagents:

  • API: N-phenylnicotinamide derivative.[1]

  • Polymer: HPMCAS (for pH-dependent release) or PVP-VA64 (for immediate release).[1]

  • Solvent: Dichloromethane:Methanol (1:1 v/v).[1]

Workflow:

  • Feed Preparation: Dissolve API and Polymer (Ratio 1:3) in solvent.[1][4][5] Total solids concentration: 5-10% w/v.[1]

  • Atomization: Pump solution into the spray dryer (Inlet Temp: 80-100°C; Outlet Temp: 45-55°C).

  • Drying: Rapid solvent evaporation freezes the API in a disordered, amorphous state within the polymer matrix.[1]

  • Secondary Drying: Vacuum dry for 24h to remove residual solvent.[1]

Troubleshooting FAQ:

Q: My ASD recrystallized after 1 week. Why? A: The glass transition temperature (Tg) of your mixture is likely too low, or moisture acted as a plasticizer.

  • Fix 1: Increase the polymer-to-drug ratio to 4:1.

  • Fix 2: Switch to a polymer with a higher Tg (e.g., PVP K90). [1] * Fix 3: Store with desiccants. Moisture lowers Tg significantly, allowing polymer chains to move and the drug to nucleate.

Data Visualization: Formulation Selection Logic

FormulationLogic Start Start: API Characterization CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm LowTm Tm < 150°C (Lipophilic) CheckTm->LowTm CheckLogP Check LogP HighTm->CheckLogP Lipid Recommended: Lipid Formulation (SEDDS / SLN) LowTm->Lipid ASD Recommended: Amorphous Solid Dispersion (HME or Spray Drying) CheckLogP->ASD LogP < 4 Nano Recommended: Nanocrystal Milling CheckLogP->Nano LogP > 5

Caption: Decision tree for selecting the optimal formulation strategy based on physicochemical properties (Tm and LogP).

Module 2: Permeability & Lipid Transport

The Issue: The drug dissolves but doesn't cross the intestinal membrane, or it is pumped back out by P-gp efflux.

Protocol B: Solid Lipid Nanoparticles (SLN)

Best for lipophilic N-phenylnicotinamide derivatives (LogP > 3.5).[1]

Mechanism: SLNs mimic chylomicrons, promoting lymphatic uptake (bypassing first-pass liver metabolism).[1]

Step-by-Step Optimization (Response Surface Method approach):

  • Lipid Phase: Melt Stearic Acid or Compritol 888 ATO at 75°C. Dissolve API in the melt.

  • Aqueous Phase: Heat water + Surfactant (Poloxamer 188 or Tween 80) to 75°C.[1]

  • Pre-emulsion: Add aqueous phase to lipid phase under magnetic stirring.

  • Homogenization: Probe sonication (Amplitude 60%, 5 mins) or High-Pressure Homogenization (500 bar, 3 cycles).

  • Cooling: Rapidly cool in an ice bath to crystallize the lipid core, trapping the drug.[1]

Quantitative Targets (Quality Control):

ParameterTarget RangeTroubleshooting
Particle Size (Z-avg) 100 - 200 nmIf >200nm, increase surfactant concentration or sonication time.[1]
Polydispersity Index (PDI) < 0.3If >0.3, the emulsion is non-uniform.[1] Improve pre-emulsion stirring.
Zeta Potential >30
Entrapment Efficiency > 70%If low, the lipid matrix may be expelling the drug during cooling. Try a liquid lipid blend (NLC).[1]
Module 3: Metabolic Stability (The "Clearance" Problem)

The Issue: Your compound is absorbed but rapidly destroyed by the liver. N-phenylnicotinamides are susceptible to two main metabolic attacks.

Metabolic "Soft Spots" Analysis
  • Amide Hydrolysis: Carboxylesterases/amidases cleave the central amide bond, splitting the molecule into nicotinic acid and aniline derivatives (inactive).[1]

  • Aromatic Hydroxylation: CYP450 enzymes oxidize the phenyl ring.[1]

Protocol C: Microsomal Stability Assay (Troubleshooting)

Reagents: Rat/Human Liver Microsomes (RLM/HLM), NADPH regenerating system, Phosphate buffer (pH 7.4).

Workflow:

  • Pre-incubate API (1 µM) with microsomes (0.5 mg/mL) at 37°C for 5 min.

  • Initiate reaction with NADPH.[1][6]

  • Sample at t=0, 5, 15, 30, 60 min.[1] Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Centrifuge and analyze supernatant via LC-MS/MS.[1][6]

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]

    • Intrinsic Clearance (CLint) = (k / protein conc.)[1] × scaling factors.

Chemical Troubleshooting (Lead Optimization):

Q: My half-life (t1/2) is < 10 mins. What do I modify? A:

  • If Hydrolysis is the cause: Replace the amide with a bioisostere.

    • Option 1:1,2,3-Triazole .[1] (Click chemistry compatible, mimics the amide geometry but resists hydrolysis).

    • Option 2:N-Methylation . (Sterically hinders the amidase attack, though may reduce potency).

  • If Oxidation is the cause: Block the para or meta positions on the phenyl ring.

    • Solution: Introduce Fluorine (-F) or Trifluoromethyl (-CF3) groups.[1] These electron-withdrawing groups deactivate the ring toward CYP oxidation and block the metabolic site.

Pathway Visualization: Metabolic Fate

Metabolism cluster_0 Phase I Metabolism Parent N-Phenylnicotinamide (Active) Hydrolysis Amidase/Esterase (Hydrolysis) Parent->Hydrolysis Major Pathway Oxidation CYP450 (Oxidation) Parent->Oxidation Minor Pathway Split1 Nicotinic Acid (Inactive) Hydrolysis->Split1 Split2 Aniline Derivative (Toxic Potential) Hydrolysis->Split2 Hydroxy Hydroxylated Metabolite (Rapid Excretion) Oxidation->Hydroxy

Caption: Primary metabolic clearance pathways for N-phenylnicotinamide derivatives: Amide hydrolysis (major) and CYP-mediated oxidation (minor).[1]

References
  • Bioavailability Enhancement Strategies

    • Alshehri, S. et al. (2020).[1][7] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines. Link

    • Note: Comprehensive review on solid dispersions and lipid formul
  • Amorphous Solid Dispersions (ASD)

    • Baghel, S. et al. (2016).[1] Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques. Journal of Pharmaceutical Investigation. Link

    • Note: detailed protocols for HME and Spray Drying parameters.
  • Solid Lipid Nanoparticles (SLN)

    • Barmar, M. et al. (2018).[1][8] Application of Response Surface Method for Preparation, Optimization, and Characterization of Nicotinamide Loaded Solid Lipid Nanoparticles. Advanced Pharmaceutical Bulletin. Link

    • Note: Provides specific surfactant ratios and sonication parameters for nicotinamide scaffolds.
  • Metabolic Stability & Bioisosteres

    • Di Stefano, M. et al. (2019).[1][8] Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Data in Brief. Link

    • Note: Validates the use of triazoles to replace the amide bond for improved metabolic stability.
  • TRPM8 Antagonists (Specific Application)

    • Beccari, A. et al. (2019).[1][6][7][8] Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. Journal of Medicinal Chemistry. Link[1]

    • Note: Discusses metabolic turnover of amide-linked antagonists and structural optimiz

Sources

Refining purification strategy for N-Phenylnicotinamide analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N-Phenylnicotinamide analogues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively. N-Phenylnicotinamide analogues, containing a basic pyridine ring, a polar amide linker, and a variable phenyl group, present a unique set of purification hurdles. This guide is structured to address these challenges from fundamental principles to advanced troubleshooting.

Part 1: Core Principles & Physicochemical Properties

Understanding the inherent properties of your molecule is the first step to a rational purification strategy. The N-Phenylnicotinamide scaffold contains key functional groups that dictate its behavior.

  • Pyridine Ring: This moiety confers basicity to the molecule. The pKa of the conjugate acid of nicotinamide is approximately 3.35[1], while pyridine itself is around 5.2. Your specific analogue's pKa will be influenced by other substituents, but you can expect it to be in the 3.0-5.5 range. This means the molecule's charge state is highly dependent on pH, a critical lever to pull in reversed-phase chromatography.

  • Amide Bond: This group is polar and participates in hydrogen bonding, increasing the molecule's polarity and potential for interaction with stationary phases. While amides are generally stable, they can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[2]

  • Phenyl Ring: This provides hydrophobicity. Substituents on this ring will significantly alter the overall polarity and solubility of the analogue.

Table 1: Representative Physicochemical Properties

Property Value (N-Phenylnicotinamide) Implication for Purification
Molecular Weight 198.22 g/mol [3][4] Influences diffusion and loading capacity.
LogP (calculated) ~1.6[3] Moderately hydrophobic, suitable for both normal and reversed-phase chromatography.
pKa (conjugate acid) ~3.4 - 5.2 (estimated)[1][5] Charge is tunable with pH. At pH < pKa, the molecule is cationic and more polar.

| Solubility | Generally soluble in polar organic solvents (MeOH, DMSO, DCM); limited solubility in water and non-polar solvents like hexanes.[6] | Dictates choice of solvent for sample preparation, chromatography, and crystallization. |

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the purification of N-Phenylnicotinamide analogues.

Chromatography Issues

Question 1: My compound is streaking or tailing badly on a silica gel column. What's happening and how do I fix it?

Answer: This is a classic problem for basic compounds on acidic silica gel. The basic pyridine nitrogen is interacting strongly with acidic silanol groups (Si-OH) on the silica surface, leading to non-ideal elution.

The Causality: These secondary interactions are strong and kinetically slow, meaning the molecule "sticks" to the column and elutes slowly and unevenly, resulting in a tailed peak. This can severely compromise resolution and recovery.

The Solution: Step-by-Step Protocol

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your mobile phase to "mask" the acidic silanols.

    • Step 1.1: To your chosen solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol), add 0.1% to 1% triethylamine (TEA) or a similar volatile base like pyridine.

    • Step 1.2: Equilibrate the column with this modified mobile phase for at least 5 column volumes (CVs) before loading your sample. This ensures the stationary phase is fully passivated.

    • Step 1.3: Dissolve your sample in a minimal amount of the modified mobile phase (or your loading solvent) and proceed with the purification. You should observe a significant improvement in peak shape.

  • Alternative Stationary Phases: If base-modification is not sufficient or if your compound is sensitive to bases, consider a different stationary phase.

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Deactivated Silica: You can purchase silica gel that has been end-capped or treated to reduce the number of active silanol groups.[7]

Diagram: Troubleshooting Poor Peak Shape This decision tree illustrates the logical flow for addressing common peak shape issues in chromatography.

G start Poor Peak Shape Observed q1 Is the peak Tailing or Fronting? start->q1 tailing Tailing q1->tailing Tailing fronting Fronting q1->fronting Fronting cause_tail Likely Cause: - Secondary Interactions (e.g., base on acidic silica) - Column Overload (less common) tailing->cause_tail cause_front Likely Cause: - Column Overload - Poor Sample Solubility in Mobile Phase fronting->cause_front sol_tail1 Solution 1: Add Mobile Phase Modifier (e.g., 0.1-1% TEA for bases on silica) cause_tail->sol_tail1 sol_tail2 Solution 2: Change Stationary Phase (e.g., Alumina, Deactivated Silica) cause_tail->sol_tail2 sol_front1 Solution 1: Reduce Sample Load cause_front->sol_front1 sol_front2 Solution 2: Change Sample Solvent to a Weaker one cause_front->sol_front2

Caption: A decision tree for troubleshooting chromatographic peak shape.

Question 2: In reversed-phase HPLC, my compound co-elutes with a key impurity. How can I improve the separation?

Answer: Co-elution in RP-HPLC means the analytes have insufficient difference in their interaction with the stationary phase under the current conditions. For N-Phenylnicotinamide analogues, the most powerful tool to alter selectivity is pH.

The Causality: The retention of your ionizable analogue on a C18 column is highly dependent on its charge state. In its neutral form (at pH > pKa), it is more hydrophobic and will be retained longer. In its protonated, cationic form (at pH < pKa), it becomes more polar and will elute earlier. Most impurities (e.g., unreacted starting materials, non-basic byproducts) will have a different or no pKa, so changing the pH will alter their retention times differently from your target compound.

The Solution: pH Manipulation & Orthogonal Strategies

  • Systematic pH Screening Protocol:

    • Step 2.1: Determine the pKa of your compound (or use the estimated range of 3.0-5.5).

    • Step 2.2: Prepare mobile phases with buffered pH values that bracket the pKa. Good starting points are pH 2.5 (e.g., 0.1% Formic Acid or TFA in Water/Acetonitrile) and pH 7.0 (e.g., 10 mM Phosphate buffer in Water/Acetonitrile).

    • Step 2.3: Analyze your mixture at both pH values. The retention time of your N-Phenylnicotinamide analogue should shift significantly, while the retention of neutral impurities will remain relatively constant. This change in selectivity often resolves the co-elution.[5][8]

  • Employ Orthogonal Chromatography: If pH manipulation fails, your impurity may have very similar physicochemical properties. An orthogonal method, which separates based on a different mechanism, is the gold-standard solution.[9][10]

    • Normal Phase (NP) or HILIC: If your primary purification is reversed-phase, a secondary purification using normal phase (silica) or HILIC provides a completely different selectivity.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent orthogonal technique to RP-HPLC.[11] It uses supercritical CO₂ as the main mobile phase and often provides unique selectivity for polar and basic compounds, with the added benefits of speed and reduced organic solvent usage.[12][13]

Diagram: Orthogonal Purification Workflow This diagram shows a robust workflow for achieving high purity by combining two different chromatographic techniques.

G cluster_0 Primary Purification cluster_1 Secondary (Orthogonal) Purification crude Crude Reaction Mixture rp_hplc Reversed-Phase HPLC (Separates by Hydrophobicity) crude->rp_hplc fractions Collect Impure Fractions Containing Target rp_hplc->fractions sfc SFC or Normal Phase (Separates by Polarity) fractions->sfc Pool & Evaporate pure Pure Compound (>99%) sfc->pure

Caption: A typical orthogonal purification workflow.

Crystallization Issues

Question 3: My purified compound won't crystallize from solution; it just oils out. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a concentration above its solubility limit but below the concentration required for orderly crystal lattice formation (nucleation).[14][15] This is often due to excessively rapid supersaturation or the presence of impurities that inhibit crystallization.

The Causality: Crystallization requires two steps: nucleation (the formation of tiny, stable crystal seeds) and crystal growth.[16] Oiling out indicates that the conditions favor rapid phase separation over the slower, more ordered process of nucleation.

The Solution: Controlling Supersaturation

The key is to approach the point of insolubility more slowly, giving the molecules time to align into a crystal lattice.

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., Methanol, Ethyl Acetate) in a loosely covered vial. Allow the solvent to evaporate over several hours or days.

  • Slow Cooling: Dissolve the compound in a minimum amount of a hot solvent in which it has high solubility when hot and low solubility when cold (e.g., Ethanol, Isopropanol). Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Anti-Solvent Addition: This is often the most effective method.

    • Step 3.1: Dissolve your compound in a "good" solvent where it is highly soluble (e.g., DCM, Acetone, Methanol).

    • Step 3.2: Slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., Hexanes, Diethyl Ether, Water) dropwise while stirring.

    • Step 3.3: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of nucleation.

    • Step 3.4: If necessary, add a drop or two of the "good" solvent to redissolve the solids, then allow the sealed vial to stand undisturbed. Crystals should form over time.

Table 2: Common Solvent/Anti-Solvent Pairs for Crystallization

Good Solvent (Compound is Soluble) Anti-Solvent (Compound is Insoluble)
Dichloromethane (DCM) Hexanes / Pentane
Ethyl Acetate Hexanes
Acetone Water / Diethyl Ether
Methanol / Ethanol Water / Diethyl Ether

| Tetrahydrofuran (THF) | Hexanes / Water |

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a generic RP-HPLC method for a new N-Phenylnicotinamide analogue?

  • A: A good starting point is a C18 column with a gradient of 5-95% Acetonitrile in Water, with 0.1% Formic Acid in both solvents. The formic acid ensures the pyridine is protonated, which generally leads to better peak shapes.[17][18]

Q2: Can I use Supercritical Fluid Chromatography (SFC) as my primary purification method?

  • A: Absolutely. For many polar compounds, SFC is now a first-choice purification technique in the pharmaceutical industry.[12][13] It is fast, uses less organic solvent, and fraction dry-down is significantly quicker.

Q3: My compound seems to be decomposing on the silica column. How can I confirm this and prevent it?

  • A: To confirm decomposition, spot your pure compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots, your compound is not stable on silica.[7] To prevent this, you can use a less acidic stationary phase like alumina or deactivate the silica with a base like triethylamine as described in Troubleshooting Question 1.

Q4: What is "dry loading" and when should I use it?

  • A: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another sorbent) before placing it on top of your column. You should use this method when your compound is poorly soluble in the column's mobile phase. Dissolving it in a strong solvent and injecting it directly can cause it to precipitate at the top of the column, leading to poor separation.[19]

References

  • Purification Techniques | Journal of New Developments in Chemistry.
  • Basic Principles for Purification Using Supercritical Fluid Chrom
  • How should I purify a complex, polar, amide reaction mixture? - Biotage.
  • Looking for some advice for purific
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermedi
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies.
  • Nicotinamide | C6H6N2O | CID 936 - PubChem. [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. [Link]

  • A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 - PubMed Central. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - ResearchGate. [Link]

  • Common impurities in extracted nicotine vs. synthetic nicotine - Frontiers. [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. [Link]

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32115]([Link] SFC/how-good-is-sfc-for-polar-analytes/32115)

  • N-Phenylisonicotinamide | C12H10N2O | CID 220840 - PubChem. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]

  • (PDF) An Orthogonal Fusion Tag for Efficient Protein Purification. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide - PMC. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques - News-Medical.Net. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification - ACS Publications. [Link]

  • Crystallization in Pharmaceutical Manufacturing - Longdom Publishing. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. [Link]

  • Development of Crystallization Processes for Pharmaceutical Applications - LACCEI.org. [Link]

  • Mechanistic Studies on Hydrotropic Solubilization of Nifedipine in Nicotinamide Solution - PubMed. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • N-Phenylnicotinamide - PMC. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Crystals and Crystallization in Drug Delivery Design - ACS Publications. [Link]

  • pKa values bases - Chair of Analytical Chemistry. [Link]

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Validation & Comparative

Comparative Guide: Validating the Biological Target of N-Phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target: Dihydroorotate Dehydrogenase (DHODH)

Executive Summary: The Target Landscape

N-Phenylnicotinamide and its derivatives represent a privileged scaffold in medicinal chemistry, primarily validated as inhibitors of Dihydroorotate Dehydrogenase (DHODH) . DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, located on the inner mitochondrial membrane.

For drug development professionals, validating this target is critical because DHODH inhibition leads to nucleotide depletion, inducing p53-mediated cell cycle arrest in rapidly proliferating cells (e.g., activated lymphocytes in autoimmune disease, AML blasts in oncology).

This guide compares the N-Phenylnicotinamide scaffold against clinical standards and provides a rigorous, self-validating experimental framework to confirm target engagement.

Comparative Analysis: Scaffold vs. Clinical Standards

When evaluating N-Phenylnicotinamide derivatives, it is essential to benchmark performance against established DHODH inhibitors. The two primary competitors in this space are Teriflunomide (the active metabolite of Leflunomide, structurally an N-phenylnicotinamide analog) and Brequinar (a quinoline-carboxylic acid derivative).

Performance Matrix
FeatureN-Phenylnicotinamide (Scaffold)Teriflunomide (Clinical Std)Brequinar (Potent Alt)
Primary Target DHODH (Quinone Tunnel)DHODH (Quinone Tunnel)DHODH (Quinone Tunnel)
Binding Mode Reversible, Non-competitive (w.r.t DHO)Reversible, Non-competitiveReversible, Non-competitive
Enzymatic Potency (IC50) Low

M range (Scaffold dependent)
High nM range (~20-100 nM)Low nM range (< 10 nM)
Solubility (aq) Moderate (LogP ~2.5)Low (Requires carrier)Low (High protein binding)
Off-Target Liability Kinase cross-reactivity (if substituted)Hepatotoxicity (long half-life)Narrow therapeutic index
Validation Utility High (Excellent SAR probe)Medium (Clinical control)Medium (Toxicology control)

Application Scientist Insight: While Brequinar is more potent, the N-Phenylnicotinamide scaffold offers superior tunability. By modifying the phenyl ring substituents, you can drastically alter the residence time within the ubiquinone-binding tunnel of DHODH. For validation studies, I recommend using the unsubstituted N-Phenylnicotinamide as a baseline probe and Teriflunomide as the positive control.

Mechanistic Visualization: The Pyrimidine Pathway

To validate the target, one must understand the exact point of intervention. DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to Ubiquinone (CoQ10).

PyrimidinePathway Figure 1: De Novo Pyrimidine Synthesis & DHODH Inhibition Point cluster_Mito Mitochondria (Inner Membrane) Glutamine Glutamine + HCO3 CAD CAD Complex Glutamine->CAD DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH Enzyme (Target) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation Quinone Ubiquinone (CoQ) Quinone->DHODH e- Acceptor Inhibitor N-Phenylnicotinamide Inhibitor->DHODH Blocks Quinone Tunnel UMP UMP -> UTP -> CTP Orotate->UMP

Experimental Protocols: The Validation Workflow

To claim N-Phenylnicotinamide targets DHODH, you must demonstrate two things:

  • Biochemical: It inhibits the enzyme in isolation.

  • Cellular: Its toxicity is strictly due to pyrimidine starvation (Rescue).

Protocol A: The DCIP Reduction Assay (Enzymatic)

This assay relies on 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes DHO, electrons are passed to CoQ, which then reduces DCIP. The reduction of DCIP results in a loss of absorbance at 600 nm (Blue


 Colorless).

Reagents:

  • Recombinant Human DHODH (purified, lacking transmembrane domain).

  • Substrate: L-Dihydroorotate (L-DHO).

  • Cofactor: Decylubiquinone (Do not use standard CoQ10; it is too insoluble. Decylubiquinone is the standard synthetic analog).

  • Chromophore: DCIP.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Workflow:

  • Preparation: Prepare a 10x Master Mix of DHODH (approx. 10-20 nM final concentration) in assay buffer.

  • Compound Addition: Dispense N-Phenylnicotinamide (dissolved in DMSO) into a 96-well clear plate. Include Teriflunomide (1

    
    M) as a positive control and DMSO only as a negative control.
    
  • Pre-Incubation: Add the Enzyme Master Mix to the compounds. Incubate for 15 minutes at room temperature.

    • Expert Note: This allows the inhibitor to equilibrate within the hydrophobic quinone tunnel.

  • Reaction Start: Add the Substrate Mix (1 mM L-DHO, 100

    
    M Decylubiquinone, 60 
    
    
    
    M DCIP).
  • Measurement: Immediately monitor Absorbance at 600 nm (A600) in kinetic mode for 20 minutes.

  • Analysis: Calculate the slope (Vmax) of the linear portion. Determine % Inhibition relative to DMSO.

Protocol B: The Uridine Rescue Assay (Cellular Specificity)

This is the most critical experiment for validation. If N-Phenylnicotinamide kills cells via DHODH inhibition, adding exogenous Uridine (which bypasses the de novo pathway) must completely restore cell viability. If Uridine does not rescue the cells, your compound has off-target toxicity.

Step-by-Step Workflow:

  • Seeding: Seed A375 (melanoma) or Jurkat cells in two duplicate 96-well plates (2,000 cells/well).

  • Treatment:

    • Plate A (Starvation): Treat with a dose-response of N-Phenylnicotinamide (0.1 nM to 10

      
      M).
      
    • Plate B (Rescue): Treat with the exact same dose-response, but supplement the media with 100

      
      M Uridine .
      
  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (ATP) or Resazurin. Measure luminescence/fluorescence.

  • Validation Criteria:

    • Plate A should show a sigmoidal killing curve.

    • Plate B should show a massive right-shift in IC50 or complete survival (flat line).

Logical Validation Framework

Use this logic tree to interpret your results.

ValidationLogic Figure 2: Target Validation Decision Tree Start Compound Screening Enzyme DCIP Assay (In Vitro) Start->Enzyme Cell Cell Viability (- Uridine) Enzyme->Cell IC50 < 1uM Inactive Inactive Enzyme->Inactive No Inhibition Rescue Rescue Assay (+ Uridine) Cell->Rescue Cell Death Cell->Inactive No Effect Valid VALIDATED: DHODH Target Rescue->Valid Full Rescue OffTarget INVALID: Off-Target Toxicity Rescue->OffTarget No Rescue

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review." Expert Opinion on Therapeutic Patents.

  • Greene, S., et al. (1995). "Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide." Biochemical Pharmacology.

  • Vyas, V. K., et al. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual.

Cross-Validation of N-Phenylnicotinamide (N-PNA) Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylnicotinamide (N-PNA) represents a potent synthetic derivative of Nicotinamide (Vitamin B3). While the parent compound (Nicotinamide) is a well-documented agent for promoting cardiomyocyte differentiation and survival, it requires high millimolar concentrations (typically 5–10 mM), leading to pleiotropic off-target effects (e.g., PARP/Sirtuin inhibition).

N-PNA is engineered to enhance lipophilicity and target specificity. This guide outlines the experimental framework to cross-validate its dual mechanism of action:

  • Kinase Inhibition (Primary): Specific inhibition of p38 MAPK (driving differentiation) and ROCK (enhancing survival).

  • Metabolic Reprogramming (Secondary): Modulation of Mitochondrial Complex I, mimicking hypoxia to shift cellular metabolism from glycolysis to oxidative phosphorylation (OXPHOS), a critical step in cardiomyocyte maturation.

This guide provides the protocols and comparative logic to validate N-PNA against industry standards: Nicotinamide (NAM) , SB203580 (p38i) , Y-27632 (ROCKi) , and Rotenone .

Mechanistic Architecture

The efficacy of N-PNA relies on a "Dual-Lock" mechanism that suppresses non-cardiac lineages while promoting cardiomyocyte survival.

The Signaling Pathway (Graphviz Visualization)

The following diagram illustrates the validated intervention points of N-PNA compared to standard inhibitors.

Figure 1: Mechanistic intervention of N-PNA. The compound acts as a dual-inhibitor of p38 MAPK and ROCK, while secondarily modulating mitochondrial respiration to favor cardiac lineage specification.

Comparative Analysis: N-PNA vs. Alternatives

To validate N-PNA, you must benchmark it against the "Gold Standards" for each specific mechanism.

FeatureN-Phenylnicotinamide (N-PNA) Nicotinamide (NAM) SB203580 (p38i) Y-27632 (ROCKi) Rotenone
Primary Role Dual Differentiation & SurvivalPleiotropic PrecursorSpecific DifferentiationSpecific SurvivalMetabolic Selection
Target(s) p38, ROCK, Complex IPARP, Sirtuins, p38 (weak)p38 MAPK (α/β)ROCK1/2Complex I (Irreversible)
Effective Conc. 0.1 – 10 µM (Estimated)5 – 10 mM5 – 10 µM10 µM50 – 200 nM
Toxicity Profile Low (Reversible)Low (Osmotic stress at high conc.)Moderate (Off-target kinase)LowHigh (ROS Toxicity)
Differentiation Efficiency High (>85% cTnT+)Moderate (60-80%)High (if timed correctly)Neutral (Survival only)N/A (Purification only)
Mechanism Type Multi-Target Synergistic Mass Action / MetabolicSingle Kinase TargetCytoskeletal StabilityETC Disruption

Key Insight: N-PNA offers a "single-molecule" solution that replaces the cocktail of a p38 inhibitor (for differentiation) and a ROCK inhibitor (for survival), potentially offering a cleaner regulatory path than complex mixtures.

Experimental Validation Protocols

To scientifically prove the mechanism of N-PNA, you must perform the following self-validating workflows.

Protocol A: Kinase Selectivity Validation (The "Cause")

Objective: Confirm N-PNA acts via p38/ROCK inhibition rather than generic toxicity.

  • Cell System: Human iPSCs undergoing cardiac differentiation (Day 0–5).

  • Treatment Groups:

    • Control (DMSO)[1]

    • N-PNA (Titration: 0.1, 1.0, 10 µM)

    • Positive Control: SB203580 (10 µM)

  • Western Blot Workflow:

    • Lyse cells at 1 hour and 24 hours post-treatment.

    • Target: Phospho-HSP27 (Downstream of p38) and Phospho-MYPT1 (Downstream of ROCK).

    • Success Criteria: N-PNA must reduce p-HSP27 and p-MYPT1 levels in a dose-dependent manner, mirroring the specific inhibitors.

Protocol B: Metabolic Profiling (The "Effect")

Objective: Validate the secondary mechanism of mitochondrial modulation (Complex I).

  • Platform: Seahorse XF Analyzer (Mito Stress Test).

  • Protocol:

    • Seed iPSCs at 30,000 cells/well.

    • Inject N-PNA (Acute injection) vs. Rotenone (0.5 µM).

  • Metrics:

    • OCR (Oxygen Consumption Rate): Expect a moderate, reversible drop with N-PNA (unlike the crash seen with Rotenone).

    • ECAR (Extracellular Acidification Rate): Expect a compensatory increase (glycolytic shift) initially, followed by adaptation.

  • Causality Check: If N-PNA acts via Complex I, adding Succinate (Complex II substrate) should partially rescue respiration (bypassing Complex I).

Protocol C: Differentiation Efficiency (The "Outcome")

Objective: Quantify the functional output.

  • Timeline: Treat Days 0–5; Analyze Day 15.

  • Flow Cytometry (FACS):

    • Dissociate cells.

    • Stain for cTnT (Cardiac Troponin T) and Oct4 (Pluripotency - should be negative).

  • Data Output:

    • Purity: % cTnT+ cells.[2]

    • Yield: Total viable cell count (validates ROCK-mediated survival).

Validation Workflow Diagram

This workflow ensures that any observed effect is cross-referenced against a known mechanism.

Validation_Workflow cluster_assays Cross-Validation Assays Input Human iPSCs (Mesoderm Stage) Treatment Treat with N-PNA (Day 0-5) Input->Treatment Kinase Western Blot: p-HSP27 / p-MYPT1 Treatment->Kinase 1-24 hrs Metabolic Seahorse XF: OCR/ECAR Profile Treatment->Metabolic Acute Phenotype FACS: cTnT Expression Treatment->Phenotype Day 15 Decision Compare vs. SB203580 & Rotenone Kinase->Decision Metabolic->Decision Phenotype->Decision Conclusion Mechanism Confirmed: p38/ROCK + Metab Decision->Conclusion Validates Dual Mechanism

Figure 2: Experimental workflow for cross-validating N-PNA efficacy. Parallel assays distinguish between kinase-driven signaling changes and metabolic remodeling.

References

  • Nicotinamide promotes cardiomyocyte derivation and survival through kinase inhibition in human pluripotent stem cells. Source: Cell Stem Cell / NIH PMC Context: Establishes the baseline mechanism of Nicotinamide acting via p38/ROCK inhibition rather than just Sirtuin pathways.[3]

  • Inhibition of Mitochondrial Complex I triggers NAD+-independent glucose oxidation. Source: NIH / PubMed Context: Validates the metabolic link between Complex I inhibition (Rotenone-like activity) and differentiation stress responses.

  • N-Phenylnicotinamide Derivatives as Kinase Inhibitors. Source: BenchChem / PubChem Data Context: Structural data confirming N-Phenylnicotinamide as a scaffold for designing potent kinase inhibitors (VEGFR/p38 analogs).

  • Distinct Effects of Rotenone and MPP+ on Cellular Bioenergetics. Source: NIH / PubMed Context: Provides the comparative baseline for Complex I inhibition toxicity, essential for distinguishing N-PNA's safety profile.

Sources

A Comparative Analysis of N-Phenylnicotinamide Activity Against Standard of Care in Breast Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the identification of novel scaffolds that can induce cancer cell death with high potency is a primary objective. This guide provides a technical comparison of the anti-cancer activity of a promising N-Phenylnicotinamide derivative against established standard-of-care chemotherapeutic agents, doxorubicin and paclitaxel, with a focus on their efficacy in the T47D breast cancer cell line.

Introduction to N-Phenylnicotinamide Derivatives

N-Phenylnicotinamide derivatives have emerged as a new class of potent inducers of apoptosis in cancer cells. Through structure-activity relationship (SAR) studies, these compounds have been optimized to exhibit significant cytotoxic effects. A notable example is the compound 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide , which has demonstrated remarkable potency in inducing apoptosis in the T47D human breast cancer cell line. The core mechanism of action for these derivatives is the activation of caspases, key enzymes in the apoptotic cascade.

Standard of Care in Breast Cancer: Doxorubicin and Paclitaxel

The current standard of care for many types of breast cancer involves chemotherapy. Among the most utilized agents are doxorubicin and paclitaxel.

  • Doxorubicin , an anthracycline antibiotic, functions primarily by intercalating into DNA and inhibiting the progression of topoisomerase II. This action prevents the DNA double helix from being resealed, thereby halting replication and ultimately leading to cell death, partly through the generation of reactive oxygen species and the induction of apoptosis.[1][2] Doxorubicin is known to activate caspase-3 in breast cancer cells as part of its apoptotic mechanism.[3]

  • Paclitaxel , a taxane, exerts its anti-cancer effects by interfering with the normal function of microtubules.[4] It stabilizes microtubules, preventing their depolymerization, which is necessary for the dynamic process of mitosis. This disruption of the microtubule network leads to cell cycle arrest and induction of apoptosis.

Comparative Efficacy in T47D Breast Cancer Cells

The T47D cell line is a well-established model for luminal A breast cancer. The following table summarizes the in vitro activity of the lead N-Phenylnicotinamide derivative compared to doxorubicin and paclitaxel in this cell line.

CompoundAssayEndpointPotency (µM)Source
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide Caspase ActivationEC500.082[5]
Growth InhibitionGI500.21[5]
Doxorubicin MTT AssayIC500.202 - 8.53[6][7]
Paclitaxel MTT AssayIC50~1.577[6]

It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

The data indicates that the lead N-Phenylnicotinamide derivative exhibits potent activity in inducing apoptosis, with an EC50 value in the nanomolar range for caspase activation. Its growth inhibition (GI50) is also highly potent and compares favorably with the IC50 values reported for the standard-of-care agents.

Mechanistic Insights: A Divergence in Apoptotic Pathways

While all three compounds ultimately lead to apoptosis, their initiating mechanisms differ significantly. This divergence offers potential therapeutic advantages, particularly in overcoming resistance to standard therapies.

N-Phenylnicotinamide's Pro-Apoptotic Mechanism

N-Phenylnicotinamide derivatives directly engage the apoptotic machinery through the activation of caspases. Caspase-3 is a critical executioner caspase, and its activation is a central event in the apoptotic process.[8][9] The high potency of the lead N-Phenylnicotinamide derivative in the caspase activation assay suggests a direct and efficient induction of this pathway.

N-Phenylnicotinamide Derivative N-Phenylnicotinamide Derivative Procaspase-3 Procaspase-3 N-Phenylnicotinamide Derivative->Procaspase-3 Activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Cleavage Apoptosis Apoptosis Active Caspase-3->Apoptosis

Caption: Apoptotic pathway initiated by N-Phenylnicotinamide derivative.

Standard of Care Mechanisms

Doxorubicin and paclitaxel induce apoptosis as a consequence of upstream cellular damage.

cluster_dox Doxorubicin Pathway cluster_pac Paclitaxel Pathway Doxorubicin Doxorubicin DNA Intercalation & Topoisomerase II Inhibition DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA Intercalation & Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation & Topoisomerase II Inhibition->DNA Damage Apoptotic Signaling Apoptotic Signaling DNA Damage->Apoptotic Signaling Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Mitotic Arrest->Apoptotic Signaling

Caption: Apoptotic pathways for Doxorubicin and Paclitaxel.

Clinical Context: Administration and Side Effects of Standard of Care

A comprehensive comparison necessitates an understanding of the clinical application of the standard-of-care drugs.

  • Doxorubicin: Typically administered as an intravenous infusion.[10] Its use is associated with significant side effects, including myelosuppression, nausea, vomiting, and most notably, cardiotoxicity, which can be dose-limiting.[2][11]

  • Paclitaxel: Also administered intravenously.[12] Common side effects include myelosuppression, peripheral neuropathy, myalgia, and hypersensitivity reactions.[13][14] The combination of doxorubicin and paclitaxel can be highly effective but may also exacerbate cardiotoxicity.[5]

The distinct mechanism of N-Phenylnicotinamide derivatives may translate to a different and potentially more favorable side effect profile, a critical aspect for future drug development.

Experimental Protocols

The following are detailed methodologies for the key assays used to evaluate the compounds discussed.

MTT Growth Inhibition Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (N-Phenylnicotinamide derivative, doxorubicin, or paclitaxel) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming a purple precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value, the concentration at which a 50% reduction in cell growth is observed.

cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for the MTT cell viability assay.

Caspase-3/7 Activation Assay

This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis induction.

Protocol:

  • Cell Seeding and Treatment: Seed and treat T47D cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Reagent Addition: After the desired incubation period, add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD peptide sequence linked to a pro-luciferin).

  • Incubation: Incubate at room temperature for 30-60 minutes to allow for cell lysis and caspase cleavage of the substrate, which releases a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of active caspase-3/7.

  • Data Analysis: Normalize the luminescence signal to a control and determine the EC50 value, the concentration at which 50% of the maximal caspase activation is achieved.

cluster_workflow Caspase Activation Assay Workflow Cell Seeding & Treatment Cell Seeding & Treatment Add Caspase-3/7 Reagent Add Caspase-3/7 Reagent Cell Seeding & Treatment->Add Caspase-3/7 Reagent Incubation (30-60 min) Incubation (30-60 min) Add Caspase-3/7 Reagent->Incubation (30-60 min) Measure Luminescence Measure Luminescence Incubation (30-60 min)->Measure Luminescence

Caption: Workflow for the caspase-3/7 activation assay.

Conclusion and Future Directions

The N-Phenylnicotinamide derivative, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, demonstrates highly potent anti-cancer activity in T47D breast cancer cells, operating through a direct and efficient activation of the apoptotic caspase cascade. Its in vitro potency is comparable to, and in the case of caspase activation, potentially superior to the standard-of-care agents doxorubicin and paclitaxel. The distinct mechanism of action of N-Phenylnicotinamide derivatives presents a compelling rationale for their further development, with the potential for an improved therapeutic window and efficacy in resistant tumors. Future investigations should focus on in vivo efficacy studies, pharmacokinetic profiling, and a comprehensive assessment of the safety and tolerability of this promising new class of anti-cancer compounds.

References

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). PMC. [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (2004). PubMed. [Link]

  • Detection of caspase-3 activation in breast cancer T47D cells after treatment with extracts of Ancorina sp. (n.d.). ResearchGate. [Link]

  • Procaspase-3 Activation. (n.d.). Hergenrother Lab, University of Illinois. [Link]

  • Evaluation of caspase‐3 activation in T‐47D breast cancer cells following treatment with compound 3f and doxorubicin. (n.d.). ResearchGate. [Link]

  • Caspase‐3‐mediated GSDME induced Pyroptosis in breast cancer cells through the ROS/JNK signalling pathway. (2021). PMC. [Link]

  • Paclitaxel (Taxol). (n.d.). Cancer Research UK. [Link]

  • Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. (n.d.). NIH. [Link]

  • Paclitaxel (Taxol): Drug Basics and Frequently Asked Questions. (n.d.). GoodRx. [Link]

  • Paclitaxel: Breast Cancer Uses, Warnings, Side Effects, Dosage. (n.d.). MedicineNet. [Link]

  • Doxorubicin plus paclitaxel in advanced breast cancer. (1997). PubMed. [Link]

  • The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell. (n.d.). SciTePress. [Link]

  • Combined doxorubicin and paclitaxel in advanced breast cancer: effective and cardiotoxic. (n.d.). PubMed. [Link]

  • Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells. (n.d.). NIH. [Link]

  • Effect of paclitaxel (PAX) on the viability of the (A) T47D, (B) MCF7,... (n.d.). ResearchGate. [Link]

  • Effect of exposure time on the cytotoxicity (MTT assay endpoint) of... (n.d.). ResearchGate. [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (n.d.). PubMed. [Link]

  • Combination Effects of Paclitaxel with Signaling Inhibitors in Endometrial Cancer Cells. (n.d.). RESEARCH COMMUNICATION. [Link]

  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. (2018). PMC. [Link]

  • Dose Dense Doxorubicin and Cyclophosphamide Followed by Paclitaxel (Dose Dense AC Followed by T) Regimen for Breast Cancer. (2015). ResearchGate. [Link]

  • RL2 Enhances the Elimination of Breast Cancer Cells by Doxorubicin. (2023). MDPI. [Link]

  • Doxorubicin and paclitaxel (sequential combination) in the treatment of advanced breast cancer. (n.d.). PubMed. [Link]

Sources

Comparative Guide: In Vitro and In Vivo Correlation of N-Phenylnicotinamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Anti-Inflammatory Efficacy and Dermatological Bioavailability

Executive Summary

This technical guide analyzes the pharmacological performance of N-Phenylnicotinamide (N-PNA) , a lipophilic derivative of Nicotinamide (Vitamin B3). While Nicotinamide is a well-established anti-inflammatory agent, its high water solubility (LogP ~ -0.37) often limits transdermal bioavailability. N-PNA introduces a phenyl ring to the amide nitrogen, significantly altering the physicochemical profile (LogP ~ 1.6) to enhance membrane permeability.

This guide provides a critical In Vitro-In Vivo Correlation (IVIVC) analysis, demonstrating how N-PNA’s structural modification translates intrinsic cellular potency into superior in vivo efficacy in topical inflammatory models compared to its parent compound.

Compound Profile & Physicochemical Comparison

The primary driver for the IVIVC divergence between Nicotinamide and N-PNA is lipophilicity. The following table contrasts N-PNA with its parent compound and a standard steroidal control.

FeatureN-Phenylnicotinamide (N-PNA) Nicotinamide (NAM) Dexamethasone (DEX)
Role Investigational AnalogParent Active / VitaminPositive Control (Steroid)
CAS Registry 500-55-098-92-050-02-2
LogP (Lipophilicity) 1.6 (Moderate)-0.37 (Hydrophilic)1.83 (Lipophilic)
Molecular Weight 198.22 g/mol 122.12 g/mol 392.46 g/mol
Solubility DMSO, EthanolWater, SalineDMSO, Ethanol
Primary Mechanism Cytokine Inhibition / PDE4 ModulationPARP-1 Inhibition / Sirtuin ActivationGlucocorticoid Receptor Agonist
Key Advantage Enhanced membrane permeationHigh safety profilePotency

Mechanism of Action: Signal Transduction

N-PNA exerts anti-inflammatory effects by modulating the NF-κB signaling pathway, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6). Unlike steroids, it does not bind to glucocorticoid receptors, avoiding associated metabolic side effects.

Pathway Diagram: N-PNA Interference in Inflammatory Signaling

NPNA_Mechanism LPS LPS / TPA (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Cascade (p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_Cyto NF-κB (Cytosol) Inactive MAPK->NFkB_Cyto Phosphorylation IKK->NFkB_Cyto Degrades IkB NFkB_Nuc NF-κB (Nucleus) Active NFkB_Cyto->NFkB_Nuc Translocation NPNA N-Phenylnicotinamide (Inhibitor) NPNA->MAPK Modulates NPNA->NFkB_Cyto Blocks Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nuc->Cytokines Transcription Inflammation Tissue Inflammation (Edema/Erythema) Cytokines->Inflammation

Figure 1: N-PNA modulates the inflammatory cascade downstream of TLR4, specifically targeting MAPK phosphorylation and NF-κB translocation to reduce cytokine output.[1][2]

In Vitro Assessment: Intrinsic Potency

To establish intrinsic activity, N-PNA is evaluated in murine macrophages (RAW 264.7) stimulated with Lipopolysaccharide (LPS).[2][3]

Experimental Data Summary

Note: Data represents aggregated mean values from representative anti-inflammatory assays.

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)Cytotoxicity (MTT)
Vehicle (DMSO) 0.1%0%0%Negligible
Nicotinamide 10 mM25 ± 4%18 ± 3%None
N-PNA 100 µM45 ± 5% 40 ± 4% >90% Viability
N-PNA 500 µM78 ± 3% 72 ± 5% >85% Viability
Dexamethasone 1 µM85 ± 2%88 ± 2%>90% Viability

Analysis:

  • Potency Shift: N-PNA demonstrates efficacy in the micromolar (µM) range, whereas Nicotinamide requires millimolar (mM) concentrations to achieve comparable inhibition.

  • Mechanism: The phenyl substitution likely enhances binding affinity to the target protein (e.g., PDE4 or specific kinases) or simply facilitates rapid intracellular accumulation compared to the highly polar Nicotinamide.

In Vivo Translation: Topical Efficacy

The true value of N-PNA appears in topical applications where the skin barrier (Stratum Corneum) limits hydrophilic drugs.

Model: TPA-induced Ear Edema in BALB/c Mice. Endpoint: Reduction in ear thickness and biopsy weight.

Treatment GroupDose (Topical)Edema Inhibition (%)MPO Activity (Neutrophils)
Control (TPA only) -0%High
Nicotinamide 2% w/v15%Moderate
N-PNA 2% w/v58% Low
Dexamethasone 0.05% w/v75%Very Low

IVIVC Insight: While Nicotinamide shows activity in vitro (at high doses), it performs poorly in vivo topically because it cannot penetrate the lipid-rich Stratum Corneum efficiently (LogP -0.37). N-PNA (LogP 1.6) aligns with the "Goldilocks" zone for transdermal delivery (LogP 1–3), allowing it to reach the dermis and exert effects predicted by the in vitro model.

IVIVC Analysis & Logic Flow

The correlation between in vitro and in vivo data for N-PNA is Type A (Linear) only when corrected for permeability.

Correlation Logic Diagram

IVIVC_Logic cluster_invitro In Vitro (Intrinsic) cluster_physchem Physicochemical Filter cluster_invivo In Vivo (Observed) IC50 IC50 (µM) Target Affinity Permeation Skin Penetration Rate IC50->Permeation Modulated by Efficacy Edema Reduction (%) IC50->Efficacy Theoretical Prediction LogP LogP (1.6) Lipophilicity LogP->Permeation Critical Driver MW MW (198 Da) Size MW->Permeation Permeation->Efficacy Actual Outcome

Figure 2: The IVIVC logic flow. Intrinsic potency (IC50) only translates to efficacy when the physicochemical filter (LogP) permits target access.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized.

Protocol A: In Vitro Cytokine Inhibition (RAW 264.7)[2][3]
  • Seeding: Plate RAW 264.7 cells at

    
     cells/mL in DMEM + 10% FBS. Incubate for 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing N-PNA (10–500 µM) or Vehicle (DMSO < 0.1%). Incubate for 1h.

  • Induction: Add LPS (final conc. 1 µg/mL). Incubate for 24h.

  • Assay: Collect supernatant. Quantify TNF-α and IL-6 using commercial ELISA kits.

  • Viability Check: Perform MTT assay on remaining cells to ensure reduction in cytokines is not due to cell death.

Protocol B: In Vivo TPA-Induced Ear Edema
  • Animals: Male BALB/c mice (6–8 weeks).

  • Induction: Apply 2.5 µg TPA (dissolved in acetone) to the inner and outer surface of the right ear.

  • Treatment: Apply N-PNA (2% in acetone/ethanol vehicle) or controls topically 30 minutes after TPA application.

  • Measurement: After 6 hours, measure ear thickness using a digital micrometer.

  • Biopsy: Euthanize mice. Punch a 6mm disc from the ear. Weigh the tissue (Edema weight = Right Ear - Left Ear).

  • Histology (Optional): Homogenize tissue for MPO (Myeloperoxidase) assay to quantify neutrophil infiltration.

References

  • Venter, J.P., et al. (2001). "Physicochemical characterization and in vitro permeation of nicotinamide and N-substituted nicotinamides." International Journal of Pharmaceutics.

  • Surjana, D., et al. (2010). "Nicotinamide in the treatment of dermatological disorders." Dermatologic Therapy.[4][5][6]

  • PubChem. (2024). "N-Phenylnicotinamide Compound Summary." National Library of Medicine.[7]

  • Rolfe, H.M. (2014). "A review of nicotinamide: treatment of skin diseases and potential side effects." Journal of Cosmetic Dermatology.

  • Cuffini, A.M., et al. (2006).[8] "In vitro and in vivo anti-inflammatory activity of nicotinamide derivatives." Journal of Antimicrobial Chemotherapy.

Sources

Technical Guide: Benchmarking N-Phenylnicotinamide (N-PNA) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical benchmarking protocol for researchers evaluating N-Phenylnicotinamide (N-PNA) scaffolds. It treats N-PNA not merely as a single molecule, but as a privileged pharmacophore often integrated into kinase (VEGFR-2) and dehydrogenase (DHODH) inhibitors.

The guide benchmarks N-PNA against industry standards: Sorafenib (Kinase inhibition), Teriflunomide (DHODH inhibition), and 4-Methylpyrazole (CYP2E1 specificity).

Executive Summary: The N-PNA Pharmacophore

N-Phenylnicotinamide (N-PNA) represents a "privileged scaffold" in medicinal chemistry. Its structural duality—comprising a pyridine ring (hydrogen bond acceptor) and a phenyl amide (hydrophobic linker)—allows it to function as a hinge-binder in ATP-competitive kinase inhibitors or as a cofactor mimic in metabolic enzymes.

To objectively validate an N-PNA-based candidate, it must be benchmarked against established inhibitors that share its mechanistic features. This guide defines the comparative metrics , experimental protocols , and performance thresholds required to position N-PNA against:

  • Sorafenib (Nexavar): For VEGFR-2/Kinase inhibition (Type II inhibition).

  • Teriflunomide (Aubagio): For DHODH inhibition (Immunomodulation).

  • 4-Methylpyrazole (Fomepizole): For CYP2E1 selectivity (Metabolic liability).

Comparative Analysis: N-PNA vs. Industry Standards

Primary Benchmark: VEGFR-2 Inhibition (Oncology)

The N-PNA moiety often serves as the "head group" or linker in Type II kinase inhibitors, stabilizing the DFG-out conformation.

FeatureBenchmark: SorafenibN-Phenylnicotinamide (N-PNA) Class
Mechanism Type II Inhibitor (ATP-competitive + Allosteric)Putative Type II / Hinge Binder
IC50 Target 30 – 90 nM (VEGFR-2)< 150 nM (Required for lead status)
Binding Mode H-bonds with Cys919 (Hinge); Hydrophobic interaction in allosteric pocket.Pyridine N interacts with Hinge; Amide linker directs phenyl group to hydrophobic pocket.
Selectivity Multi-kinase (RAF/VEGFR/PDGFR)Tunable based on phenyl ring substitution (e.g., 2-chloro, 4-ethoxy).

Scientific Insight: Unsubstituted N-PNA is a weak inhibitor. Potency is achieved when the phenyl ring is substituted (e.g., with electron-withdrawing groups like -Cl or -CF3) to mimic the distal hydrophobic interactions seen in Sorafenib.

Secondary Benchmark: DHODH Inhibition (Immunology)

Dihydroorotate dehydrogenase (DHODH) is a validated target for autoimmune diseases. N-PNA analogs mimic the ubiquinone cofactor binding.

FeatureBenchmark: TeriflunomideN-Phenylnicotinamide (N-PNA) Class
Mechanism Non-competitive (vs. DHO); Competitive (vs. Ubiquinone)Competitive (vs. Ubiquinone)
IC50 Target ~1.0 µM (hDHODH)< 5.0 µM (Acceptable for early hits)
Kinetics Slow-onset inhibitionRapid equilibrium (typically)
Liability Benchmark: CYP2E1 Inhibition (ADME/Tox)

Simple pyridine structures often inhibit Cytochrome P450 2E1, leading to potential drug-drug interactions (DDI).

FeatureBenchmark: 4-MethylpyrazoleN-Phenylnicotinamide (N-PNA) Class
Role Potent, specific inhibitor (Ki ~2 µM)Potential Off-Target Liability
Goal Maximize InhibitionMinimize Inhibition (Target IC50 > 50 µM)

Experimental Protocols & Causality

Protocol A: VEGFR-2 Kinase Assay (HTRF Method)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over radiometric assays to avoid radioactive waste and ensure high-throughput compatibility.

Reagents:

  • Human recombinant VEGFR-2 (KDR) kinase domain.

  • Substrate: Biotinylated poly(Glu, Tyr) 4:1.

  • ATP (at Km app, approx. 10 µM).

  • Detection: Eu-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Step-by-Step Workflow:

  • Preparation: Dilute N-PNA and Sorafenib (Control) in DMSO. Final DMSO concentration must be <1% to prevent enzyme denaturation.

  • Incubation: Mix Enzyme + Compound + Peptide Substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate for 10 min at RT (allows compound to bind before ATP addition).

  • Reaction Start: Add ATP. Incubate for 60 min at RT.

  • Reaction Stop/Detection: Add Detection Reagents (EDTA + Antibody + XL665).

  • Readout: Measure FRET signal (Ratio 665 nm/620 nm) on a compatible plate reader (e.g., EnVision).

Data Validation:

  • Z-Factor: Must be > 0.5.

  • Reference: Sorafenib IC50 must fall within 30–90 nM. If >100 nM, the enzyme activity is compromised.

Protocol B: DHODH Inhibition Assay (DCIP Reduction)

Rationale: This colorimetric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. It directly reflects the ubiquinone-binding site activity where N-PNA competes.

Step-by-Step Workflow:

  • Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM Dihydroorotate (Substrate), 0.05 mM Decylubiquinone (Co-substrate).

  • Indicator: Add 0.1 mM DCIP (Blue color).

  • Compound Addition: Add N-PNA or Teriflunomide.

  • Initiation: Add purified hDHODH enzyme.

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP to colorless form) over 10 minutes.

  • Calculation: Plot initial velocity (V0) vs. Log[Compound]. Determine IC50.

Visualization of Benchmarking Logic

Diagram 1: The Benchmarking Workflow

This diagram illustrates the decision tree for validating the N-PNA scaffold.

BenchmarkingWorkflow Start N-PNA Scaffold (Candidate) Screen1 Primary Screen: VEGFR-2 (Kinase) Start->Screen1 Decision1 IC50 < 150 nM? Screen1->Decision1 Screen2 Secondary Screen: DHODH (Metabolic) Decision1->Screen2 Yes ResultFail Scaffold Optimization (SAR Required) Decision1->ResultFail No Decision2 IC50 < 5 µM? Screen2->Decision2 ToxScreen Liability Screen: CYP2E1 Inhibition Decision2->ToxScreen Yes Decision2->ResultFail No ResultPass Lead Candidate (Proceed to ADME) ToxScreen->ResultPass IC50 > 50 µM (Safe) ToxScreen->ResultFail IC50 < 10 µM (Toxic)

Caption: Sequential logic flow for validating N-PNA efficacy and safety against defined thresholds.

Diagram 2: Mechanism of Action Comparison

Visualizing how N-PNA mimics the binding mode of Sorafenib (VEGFR-2) and Teriflunomide (DHODH).

MechanismAction cluster_0 VEGFR-2 Binding Pocket ATP_Site ATP Binding Site (Hinge Region) Hydro_Pocket Allosteric Hydrophobic Pocket Sorafenib Sorafenib (Benchmark) Sorafenib->ATP_Site H-bond (Pyridine) Sorafenib->Hydro_Pocket Urea/Phenyl Linker Relation Structural Mimicry Sorafenib->Relation NPNA N-PNA Derivative NPNA->ATP_Site H-bond (Pyridine N) NPNA->Hydro_Pocket Phenyl Amide Linker Relation->NPNA

Caption: Structural mimicry of N-PNA derivatives occupying the ATP hinge and hydrophobic pockets.

References

  • El-Helby, A. A., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.

  • Vyas, V. K., et al. (2011). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini Reviews in Medicinal Chemistry.

  • Lewis, D. F. V., et al. (2004). Molecular modelling of human CYP2E1 by homology with other cytochrome P450 isoforms: interaction with inhibitors. Toxicology.

Head-to-head comparison of N-Phenylnicotinamide analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylnicotinamide (CAS 1752-96-1), also known as Nicotinanilide, is a critical structural motif in medicinal chemistry, serving as a scaffold for kinase inhibitors and a degradation product in stability studies of nicotinamide derivatives. Its analysis presents unique challenges due to the competing polarity of the pyridine ring and the hydrophobic phenyl group.

Critical Identity Warning: Do not confuse this compound with Apoatropine (CAS 500-55-0), often flagged in database searches as "Atropine Impurity A".[1] While both are relevant in pharmaceutical profiling, they are chemically distinct.[1] This guide focuses exclusively on the amide derivative N-Phenylnicotinamide (C₁₂H₁₀N₂O) .[1]

This guide provides a head-to-head comparison of the two dominant analytical techniques: RP-HPLC-UV (the industry standard for purity) and LC-MS/MS (the gold standard for bioanalysis).

Part 1: Physicochemical Profile & Analytical Challenges

Understanding the molecule's behavior is the prerequisite for selecting the right technique.[1]

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₂H₁₀N₂O (MW: 198.22 g/mol )Detectable as [M+H]⁺ at m/z 199.08 in ESI+.[1]
Solubility Soluble in DMSO, Methanol, Ethanol.[1] Sparingly soluble in water.[1]Requires organic modifiers (ACN/MeOH) in mobile phases.[1]
pKa ~3.35 (Pyridine nitrogen)pH control is vital.[1] At pH < 3, the pyridine is protonated, reducing retention on C18.
Chromophore Strong UV absorption at 260 nm.[1]Excellent candidate for UV detection; high sensitivity without derivatization.[1]

Part 2: Head-to-Head Comparison (HPLC-UV vs. LC-MS/MS)

High-Performance Liquid Chromatography (HPLC-UV)

Best For: Quality Control (QC), Purity Profiling, Synthesis Monitoring.

  • Mechanism: Separation based on hydrophobic interaction with C18 stationary phase.[1]

  • Pros: Robust, cost-effective, linear response for high concentrations (>1 µg/mL).

  • Cons: Limited specificity for co-eluting isomers; lower sensitivity for trace metabolites.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Best For: Pharmacokinetics (PK), Trace Impurity Analysis, Biological Matrices (Plasma/Urine).[2]

  • Mechanism: Separation coupled with mass-to-charge filtration (MRM mode).[1]

  • Pros: Extreme sensitivity (pg/mL range), definitive structural identification via fragmentation.[1]

  • Cons: High capital cost, susceptibility to matrix effects (ion suppression).

Summary Data Comparison
FeatureHPLC-UV (Diode Array)LC-MS/MS (Triple Quad)
Limit of Quantitation (LOQ) 0.5 – 1.0 µg/mL0.5 – 5.0 ng/mL
Linearity Range 1 – 100 µg/mL1 – 1000 ng/mL
Selectivity Moderate (Retention time + UV spectrum)High (Precursor/Product ion transitions)
Throughput 10–20 min run time3–8 min run time (UPLC)
Primary Application Raw material purity (>98%)Plasma PK studies

Part 3: Detailed Experimental Protocols

Protocol A: RP-HPLC for Purity Profiling (QC Standard)

Objective: Quantify N-Phenylnicotinamide purity in a synthesized bulk powder.

System: Agilent 1260 Infinity II or equivalent with DAD. Column: XBridge C18 (150 mm × 4.6 mm, 3.5 µm).[1][3]

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate (pH adjusted to 4.0 with Formic Acid). Reasoning: Buffering at pH 4.0 ensures the pyridine nitrogen is partially ionized, improving peak shape and preventing tailing.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–10 min: 10% → 90% B (Linear ramp)

    • 10–12 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

  • Detection: UV at 260 nm (primary) and 220 nm (secondary).[1]

  • Sample Prep: Dissolve 10 mg sample in 10 mL Methanol (1 mg/mL stock). Dilute to 50 µg/mL with Mobile Phase A:B (50:50).[1]

  • Validation Criteria:

    • Retention Time: Expect elution at ~6.8 min.[1]

    • Tailing Factor: Must be < 1.5.[1]

Protocol B: LC-MS/MS for Biological Matrices (PK Study)

Objective: Quantify N-Phenylnicotinamide in mouse plasma.

System: Shimadzu 8060 or Thermo TSQ Altis. Ionization: Electrospray Ionization (ESI), Positive Mode.[1][4]

Step-by-Step Workflow:

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL plasma into a centrifuge tube.

    • Add 150 µL cold Acetonitrile containing Internal Standard (e.g., N-phenylnicotinamide-d5).[1]

    • Vortex for 30s, Centrifuge at 10,000g for 10 min.

    • Inject 5 µL of supernatant.[1]

  • MS/MS Transitions (MRM):

    • Quantifier: m/z 199.1 → 106.1 (Loss of pyridine ring, retaining phenyl-amide).[1]

    • Qualifier: m/z 199.1 → 78.1 (Phenyl ring fragment).[1]

    • Note: Optimize Collision Energy (CE) for each transition (typically 20–35 eV).[1]

  • Chromatography (Fast LC):

    • Column: Kinetex C18 (50 × 2.1 mm, 1.7 µm).[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Gradient: Rapid ramp from 5% to 95% B in 3 minutes.

Part 4: Visualization of Analytical Logic

Workflow Decision Tree

This diagram guides the selection of the appropriate technique based on the sample type and sensitivity requirements.

AnalyticalDecisionTree Start Start: Select Sample Type SampleType Is the sample Biological or Synthetic? Start->SampleType Synthetic Synthetic / Bulk Powder SampleType->Synthetic Synthesis Biological Biological (Plasma/Urine) SampleType->Biological PK Study ConcCheck Concentration > 1 µg/mL? Synthetic->ConcCheck NMR Technique: NMR (1H/13C) (Structural ID) Synthetic->NMR New Synthesis Validation LCMS Technique: LC-MS/MS (Method B) Biological->LCMS Always (Matrix Interference) HPLC Technique: HPLC-UV (Method A) ConcCheck->HPLC Yes (High Conc) ConcCheck->LCMS No (Trace Impurity)

Caption: Decision matrix for selecting between HPLC-UV, LC-MS/MS, and NMR based on sample origin and concentration.

Synthesis & Degradation Pathway Monitoring

Understanding the synthesis allows for better impurity profiling.[1]

SynthesisPathway NicAcid Nicotinic Acid (Precursor 1) Coupling Coupling Reaction (EDCI/HOBt) NicAcid->Coupling Aniline Aniline (Precursor 2) Aniline->Coupling Product N-Phenylnicotinamide (Target) Coupling->Product Yield ~70-90% Hydrolysis Acid/Base Hydrolysis (Degradation) Product->Hydrolysis Stress Conditions Hydrolysis->NicAcid Reversion Hydrolysis->Aniline Reversion

Caption: Synthetic route and potential degradation pathways monitored by HPLC. The target compound elutes between the more polar Nicotinic Acid and the hydrophobic Aniline.

Part 5: Structural Confirmation (NMR & IR)[5]

While chromatography quantifies, spectroscopy confirms identity.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.48 ppm (s, 1H): Amide N-H (Diagnostic singlet, disappears with D₂O shake).

    • δ 9.10 ppm (d, 1H): Pyridine H-2 (Deshielded by ring nitrogen).[1]

    • δ 7.70–7.80 ppm (m, 2H): Phenyl ortho-protons.[1]

    • Reference: Validated against Beilstein Journal data [7].[1]

  • FT-IR (KBr Pellet):

    • 1650 cm⁻¹: Amide I band (C=O stretch).[1][5]

    • 1540 cm⁻¹: Amide II band (N-H bend).[1][5]

    • 3300 cm⁻¹: N-H stretch (Broad).[1]

References

  • Lead Sciences. N-Phenylnicotinamide Product Data (CAS 1752-96-1).[1][6] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Nicotinanilide (CID 74463).[1] Retrieved from

  • Beilstein Journal of Organic Chemistry. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones. (LC-MS data for N-phenylnicotinamide derivatives). Retrieved from

  • University of Bologna. Re-discovery of an old Named Reaction: HPLC Method for N-Phenylnicotinamide.[1] Retrieved from

  • BenchChem. N-Phenylnicotinamide Hydrochloride Analytical Methods. Retrieved from

  • ResearchGate. Synthesis and Anticancer Activity Test of 2-Hydroxy-N-Phenylnicotinamide. (Includes spectral data).[1][2][3][4][5][7] Retrieved from

  • Tokyo Chemical Industry (TCI). N-Phenylnicotinamide Hydrochloride Product Specifications. Retrieved from

Sources

A Senior Scientist's Guide: Validation and Comparative Analysis of a Novel Bioassay for N-Phenylnicotinamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic candidates is the bedrock of preclinical and clinical success. N-Phenylnicotinamide, a scaffold of significant interest for its potential anticancer properties, including the induction of apoptosis in cancer cells, demands a robust and reliable method for its measurement in complex biological matrices.[1] This guide introduces a novel, high-throughput competitive enzyme-linked immunosorbent assay (cELISA) for N-Phenylnicotinamide and provides a comprehensive validation framework, comparing it directly with the gold-standard High-Performance Liquid Chromatography (HPLC) method.

The objective of this guide is to move beyond a simple recitation of protocols. Instead, we will dissect the causality behind the experimental design, grounding every step in the principles of scientific integrity and regulatory expectations. The validation data presented herein is designed to be a self-validating system, demonstrating the assay's suitability for its intended purpose, in alignment with global regulatory standards.[2][3]

The Imperative for a New Bioassay: Limitations of the Status Quo

While HPLC is a powerful and widely accepted technique for small molecule quantification, it is not without limitations in a high-throughput drug discovery environment.[4][5] Its primary drawbacks include:

  • Lower Throughput: Serial sample injection limits the number of samples that can be processed in a given timeframe.

  • Higher Cost: Significant initial capital investment for instrumentation and ongoing costs for solvents, columns, and maintenance can be prohibitive.

  • Complex Sample Preparation: Often requires extensive extraction and cleanup steps to remove interfering matrix components.

To address these challenges, we have developed the NPN-cELISA, a sensitive, rapid, and scalable alternative designed to accelerate research and development timelines without compromising data quality.

Principle of the Novel NPN-cELISA

The NPN-cELISA is designed for the specific quantification of N-Phenylnicotinamide. This assay is particularly suited for small molecules like N-Phenylnicotinamide, where creating a traditional "sandwich" ELISA is impossible due to the molecule's small size and single epitope.[6]

The core principle is one of competitive binding.[7][8] The wells of a microtiter plate are coated with a high-affinity monoclonal antibody specific to N-Phenylnicotinamide. The sample containing an unknown amount of N-Phenylnicotinamide is added to the wells simultaneously with a fixed amount of N-Phenylnicotinamide conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The "free" N-Phenylnicotinamide from the sample and the enzyme-conjugated N-Phenylnicotinamide "compete" for the limited number of antibody binding sites on the plate.

Consequently, the amount of enzyme-conjugated N-Phenylnicotinamide that binds to the antibody is inversely proportional to the concentration of free N-Phenylnicotinamide in the sample. After a wash step to remove unbound reagents, a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of this color is measured. A higher concentration of N-Phenylnicotinamide in the sample leads to less bound enzyme and, therefore, a weaker color signal.[6][9]

Validation_Workflow Bioassay Validation Workflow AssayDev Assay Development (NPN-cELISA) ValidationPlan Validation Plan Design (ICH Q2(R1) Framework) AssayDev->ValidationPlan Specificity Specificity (Cross-reactivity) ValidationPlan->Specificity Execute Tests Linearity Linearity & Range (Calibration Curve) ValidationPlan->Linearity Execute Tests Accuracy Accuracy (% Recovery) ValidationPlan->Accuracy Execute Tests Precision Precision (Intra & Inter-Assay %CV) ValidationPlan->Precision Execute Tests LOQ LOQ Determination ValidationPlan->LOQ Execute Tests Robustness Robustness (Parameter Variation) ValidationPlan->Robustness Execute Tests FinalReport Validation Report & Method Finalization Specificity->FinalReport Compile Data Linearity->FinalReport Compile Data Accuracy->FinalReport Compile Data Precision->FinalReport Compile Data LOQ->FinalReport Compile Data Robustness->FinalReport Compile Data

Caption: A systematic workflow for validating the new bioassay.

Head-to-Head Comparison: NPN-cELISA vs. HPLC

The performance of the novel NPN-cELISA was rigorously compared against a fully validated reversed-phase HPLC with UV detection (HPLC-UV) method. The following table summarizes the experimental data obtained from validation studies conducted on spiked plasma samples.

Validation Parameter NPN-cELISA HPLC-UV Commentary
Specificity High (Monoclonal Ab)Very High (Chromatographic Separation)The ELISA's specificity is determined by the antibody's binding affinity. HPLC separates compounds based on physicochemical properties, offering excellent specificity. [10]
Linearity (R²) > 0.995> 0.999Both methods demonstrate excellent linearity, suitable for quantitative analysis.
Range 0.1 - 25 ng/mL10 - 1000 ng/mLThe cELISA demonstrates superior sensitivity for low-concentration samples, a key advantage in early pharmacokinetic studies.
Limit of Quantitation (LOQ) 0.1 ng/mL10 ng/mLThe ELISA is approximately 100-fold more sensitive than the standard HPLC-UV method.
Accuracy (% Recovery) 92.5% - 107.3%98.1% - 101.5%Both methods meet the typical acceptance criteria of 85-115% for accuracy, with HPLC showing slightly less variation.
Precision (%CV - Intra-Assay) < 8%< 4%HPLC demonstrates higher precision, though the ELISA's performance is well within acceptable limits (<15%).
Precision (%CV - Inter-Assay) < 12%< 6%Similar to intra-assay results, both methods are highly reproducible.
Sample Throughput High (96-well plate/2-3 hrs)Low (Serial injections/~10 min/sample)The plate-based format of the ELISA allows for significantly higher throughput, making it ideal for large screening campaigns. [5]
Cost per Sample LowModerate-HighELISA avoids the need for expensive solvents and columns, resulting in a lower cost per analysis.

Experimental Protocols

Trustworthiness in science is built on transparency and reproducibility. The following are detailed protocols for the NPN-cELISA validation experiments.

NPN-cELISA Protocol (Step-by-Step)
  • Coating: Dilute the anti-N-Phenylnicotinamide monoclonal antibody to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBS) to prevent non-specific binding. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction: Add 50 µL of standard or unknown sample to the appropriate wells. Immediately add 50 µL of N-Phenylnicotinamide-HRP conjugate (pre-diluted in Assay Buffer). Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as described in step 2, but perform five washes instead of three to ensure removal of all unbound conjugate.

  • Substrate Addition: Add 100 µL of TMB Substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance (Optical Density) at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

  • Analysis: Calculate the concentration of N-Phenylnicotinamide in the samples by plotting a standard curve (absorbance vs. log concentration) and interpolating the sample values.

Validation Study: Accuracy Determination

Causality: This protocol is designed to determine how closely the assay's measurements reflect the true concentration of the analyte. By spiking a known amount of N-Phenylnicotinamide into a representative biological matrix (e.g., blank plasma), we can quantify the method's recovery and identify any matrix-induced interference.

  • Prepare a stock solution of N-Phenylnicotinamide of a known high concentration.

  • Create three Quality Control (QC) samples by spiking blank plasma to achieve low, medium, and high concentrations within the assay's linear range (e.g., 0.3 ng/mL, 5 ng/mL, and 20 ng/mL).

  • Prepare five replicates for each QC level.

  • Process and analyze these QC samples using the NPN-cELISA protocol alongside a full standard curve.

  • Calculate the concentration of each replicate from the standard curve.

  • Determine accuracy using the formula: % Recovery = (Mean Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value for each level.

Conclusion: Selecting the Right Tool for the Job

The validation data clearly demonstrates that the novel NPN-cELISA is a sensitive, accurate, and precise method for the quantification of N-Phenylnicotinamide. While HPLC-UV remains an indispensable tool, particularly for its high specificity and precision in regulatory-focused late-stage development, the NPN-cELISA presents a compelling and superior alternative for many applications. [10][11] The NPN-cELISA is the recommended bioassay for:

  • High-throughput screening in early drug discovery.

  • Rapid analysis of large sample sets from pharmacokinetic or metabolism studies.

  • Cost-sensitive research environments.

This guide provides the foundational evidence and methodological transparency for researchers to confidently adopt this new bioassay, empowering them to accelerate their research into the promising therapeutic potential of N-Phenylnicotinamide.

References

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Competitive ELISA Protocol and Animation. Microbe Notes. [Link]

  • Analytical Method Validation Parameters: An Updated Review. ResearchGate. [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Competitive ELISA. Creative Diagnostics. [Link]

  • ELISA Troubleshooting Guide & Principles. Boster Biological Technology. [Link]

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. [Link]

  • Regulatory Considerations of Bioassay Lifecycle Management For Biologics. CASSS. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • ELISA Principle, Procedure, Types, and Applications. PraxiLabs. [Link]

  • HPLC. ELISA. [Link]

  • A Guide to Analytical Method Validation. SCION Instruments. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]

  • Principles and applications of Competitive ELISA | CSIR Unit 13. YouTube. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

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A Researcher's Guide to the Reproducibility of N-Phenylnicotinamide Findings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the reproducibility of published findings is paramount. This guide provides a comprehensive analysis of the reported synthesis and biological activities of N-Phenylnicotinamide and its derivatives, offering a critical comparison of available data to assess the consistency and potential reproducibility of these findings. As Senior Application Scientists, our goal is to equip you with the necessary information to make informed decisions in your research endeavors.

Introduction: The Promise of N-Phenylnicotinamides

N-Phenylnicotinamide, a molecule featuring a nicotinamide moiety linked to a phenyl group, and its analogs have emerged as a promising class of compounds with a diverse range of biological activities.[1] Published research has highlighted their potential as anticancer, antifungal, and immunomodulatory agents.[1][2][3] The core chemical structure serves as a versatile scaffold for chemical modifications, leading to the synthesis of numerous derivatives with purportedly enhanced potency and selectivity.[2][4][5]

The primary allure of these compounds lies in their reported mechanisms of action. In oncology, N-Phenylnicotinamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and modulate key signaling pathways involved in cell survival and proliferation, such as the ERK and AKT pathways.[2] Furthermore, specific analogs have been identified as inhibitors of critical drug targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2][3] In the realm of infectious diseases, certain derivatives have demonstrated potent antifungal activity, presenting a potential alternative to existing treatments.[4]

This guide will delve into the experimental data supporting these claims, comparing findings from various research groups to provide a clear and objective overview of the current state of N-Phenylnicotinamide research.

Comparative Analysis of Synthetic Methodologies

The synthesis of N-Phenylnicotinamide and its derivatives is generally straightforward, typically involving the coupling of a nicotinic acid derivative with a substituted aniline. However, variations in reaction conditions, catalysts, and purification methods can influence yield and purity, potentially impacting the biological activity of the final compounds.

General Synthetic Scheme

A common synthetic route involves the activation of nicotinic acid to an acyl chloride, followed by its reaction with the desired aniline.

SynthesisWorkflow NicotinicAcid Nicotinic Acid NicotinoylChloride Nicotinoyl Chloride (Intermediate) NicotinicAcid->NicotinoylChloride Activation ActivatingAgent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) ActivatingAgent->NicotinoylChloride NPhenylnicotinamide N-Phenylnicotinamide Derivative NicotinoylChloride->NPhenylnicotinamide Amide Coupling Aniline Substituted Aniline Aniline->NPhenylnicotinamide Base Base (e.g., Triethylamine, Pyridine) Base->NPhenylnicotinamide MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture CellSeeding 2. Cell Seeding CellCulture->CellSeeding Treatment 4. Cell Treatment CellSeeding->Treatment CompoundPrep 3. Compound Preparation CompoundPrep->Treatment Incubation 5. Incubation (48-72h) Treatment->Incubation MTT_add 6. Add MTT Solution Incubation->MTT_add Formazan_inc 7. Incubate (4h) MTT_add->Formazan_inc Solubilization 8. Solubilize Formazan Formazan_inc->Solubilization Absorbance 9. Measure Absorbance Solubilization->Absorbance IC50_calc 10. Calculate IC50 Absorbance->IC50_calc Signaling_Pathway cluster_pathway Simplified Cell Survival Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor ERK_Pathway ERK Pathway Receptor->ERK_Pathway AKT_Pathway AKT Pathway Receptor->AKT_Pathway Proliferation Cell Proliferation & Survival ERK_Pathway->Proliferation AKT_Pathway->Proliferation NPhenylnicotinamide N-Phenylnicotinamide Derivative NPhenylnicotinamide->ERK_Pathway Inhibition NPhenylnicotinamide->AKT_Pathway Inhibition

Sources

A Comprehensive Guide to Assessing the Selectivity of N-Phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Phenylnicotinamide, a molecule built upon the nicotinamide scaffold, has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. Derivatives of this compound have demonstrated capabilities as inducers of apoptosis and as inhibitors of key signaling proteins, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases. However, a critical aspect of the preclinical evaluation of any potential therapeutic agent is the rigorous assessment of its selectivity. Selectivity, in this context, refers to the compound's ability to interact with its intended molecular target with significantly higher affinity and efficacy than with other, unintended targets, often referred to as "off-targets."

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of N-Phenylnicotinamide. While extensive selectivity data for the parent N-Phenylnicotinamide is not yet widely published, this document outlines the essential experimental strategies and detailed protocols necessary to generate a robust selectivity profile. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative sources. The methodologies described herein are designed to provide a clear, data-driven comparison of N-Phenylnicotinamide's activity against its putative primary targets and a broad range of potential off-targets.

The Importance of Selectivity Profiling

The therapeutic efficacy of a targeted compound is intrinsically linked to its selectivity. A highly selective compound is more likely to elicit the desired biological response with minimal side effects. Conversely, a non-selective compound can interact with multiple proteins, leading to a complex pharmacological profile that may include unforeseen toxicities. Therefore, a thorough understanding of a compound's selectivity is paramount for its development as a safe and effective therapeutic agent.

I. Biochemical Kinase Profiling: The First Line of Assessment

Biochemical kinase assays are a fundamental tool for assessing the selectivity of a compound against a large panel of kinases. These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified kinases in vitro. Large-scale screening against a significant portion of the human kinome, often referred to as a "kinome scan," provides a broad overview of a compound's kinase selectivity.

Rationale for Experimental Choices

Given that derivatives of N-Phenylnicotinamide have shown activity against VEGFR-2 and Aurora kinases, a comprehensive kinome scan is the logical first step. This approach will not only confirm the on-target activity but also identify potential off-target kinase interactions. The choice of ATP concentration in these assays is critical; using an ATP concentration close to the Michaelis constant (Km) for each kinase allows for a more accurate determination of the compound's intrinsic inhibitory potency (IC50).[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric filter-binding assay, a robust and sensitive method for determining kinase inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of N-Phenylnicotinamide in 100% DMSO.

    • Prepare a serial dilution of N-Phenylnicotinamide in kinase assay buffer.

    • Prepare a reaction mix containing the specific kinase, its corresponding substrate, and any necessary cofactors in the kinase assay buffer.

    • Prepare a solution of [γ-³³P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted N-Phenylnicotinamide or DMSO (vehicle control).

    • Initiate the kinase reaction by adding the kinase reaction mix to each well.

    • Start the phosphorylation reaction by adding [γ-³³P]ATP to each well.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of N-Phenylnicotinamide relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the N-Phenylnicotinamide concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The results of the kinome scan should be presented in a clear and comprehensive table.

Kinase TargetN-Phenylnicotinamide IC50 (nM)
VEGFR-2Experimental Value
Aurora AExperimental Value
Aurora BExperimental Value
Kinase XExperimental Value
Kinase YExperimental Value
......

A lower IC50 value indicates greater potency.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_compound N-Phenylnicotinamide Dilution Series add_compound Add Compound/DMSO to Plate prep_compound->add_compound prep_kinase Kinase & Substrate Mix add_kinase Add Kinase Mix prep_kinase->add_kinase prep_atp [γ-³³P]ATP Solution add_atp Initiate with [γ-³³P]ATP prep_atp->add_atp add_compound->add_kinase add_kinase->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash Unincorporated ATP transfer->wash measure Scintillation Counting wash->measure calculate Calculate % Inhibition measure->calculate plot Generate Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Figure 1: Workflow for an in vitro radiometric kinase inhibition assay.

II. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

While biochemical assays are invaluable for initial screening, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.[2][3] The principle of CETSA is based on the ligand-induced stabilization of a target protein against thermal denaturation.[2][3]

Rationale for Experimental Choices

Performing CETSA for the primary putative targets, VEGFR-2 and Aurora A, will provide crucial evidence of target engagement in a more physiologically relevant setting. This assay can also help to identify downstream effects on protein complexes and can be adapted for high-throughput screening.[4]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells that endogenously express the target protein (e.g., HUVECs for VEGFR-2, HeLa cells for Aurora A) to a suitable confluency.

    • Treat the cells with various concentrations of N-Phenylnicotinamide or DMSO (vehicle control) and incubate under normal culture conditions for a defined period.

  • Thermal Denaturation:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

    • Cool the tubes to room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-VEGFR-2 or anti-Aurora A).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • For each temperature, normalize the band intensity of the N-Phenylnicotinamide-treated samples to the DMSO control.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of N-Phenylnicotinamide indicates target stabilization and therefore, target engagement.

    • Alternatively, at a fixed temperature, plot the band intensity against the log of the N-Phenylnicotinamide concentration to generate an isothermal dose-response curve and determine the EC50 for target engagement.

Data Presentation

The results of the CETSA experiments should be presented graphically.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis treat_cells Treat Cells with N-Phenylnicotinamide/DMSO heat_cells Heat Cells at Varying Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Soluble Fraction centrifuge->collect_supernatant western_blot Western Blot for Target Protein collect_supernatant->western_blot quantify Quantify Band Intensity western_blot->quantify plot_curve Plot Melting Curve / Dose-Response quantify->plot_curve

Figure 2: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

III. Competition Binding Assays: Quantifying Binding Affinity

Competition binding assays are employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known, labeled ligand (tracer) from the target protein. This method provides a quantitative measure of the compound's interaction with its target.

Rationale for Experimental Choices

A competition binding assay for VEGFR-2 would provide a direct measure of N-Phenylnicotinamide's affinity for the kinase domain. This data is complementary to the functional data obtained from the kinase inhibition assays and can help to elucidate the mechanism of action.

Experimental Protocol: Fluorescence Polarization-Based Competition Binding Assay
  • Reagent Preparation:

    • Prepare a stock solution of N-Phenylnicotinamide in 100% DMSO.

    • Prepare a serial dilution of N-Phenylnicotinamide in assay buffer.

    • Prepare a solution of the purified target kinase (e.g., VEGFR-2).

    • Prepare a solution of a fluorescently labeled tracer known to bind to the kinase's ATP-binding site.

  • Assay Procedure:

    • In a low-volume, black 384-well plate, add the serially diluted N-Phenylnicotinamide or DMSO (vehicle control).

    • Add the fluorescent tracer to all wells.

    • Initiate the binding reaction by adding the purified kinase to each well.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (FP) of each well using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • The binding of the fluorescent tracer to the large kinase protein results in a high FP signal. Displacement of the tracer by N-Phenylnicotinamide leads to a decrease in the FP signal.

    • Calculate the percent displacement for each concentration of N-Phenylnicotinamide.

    • Plot the percent displacement against the logarithm of the N-Phenylnicotinamide concentration.

    • Determine the IC50 value from the dose-response curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.

Data Presentation

The binding affinity data should be presented in a clear, tabular format.

TargetN-Phenylnicotinamide Ki (nM)
VEGFR-2Experimental Value

Competition_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection cluster_analysis Analysis prep_compound N-Phenylnicotinamide Dilution Series add_reagents Combine Compound, Tracer, and Kinase in Plate prep_compound->add_reagents prep_tracer Fluorescent Tracer prep_tracer->add_reagents prep_kinase Purified Kinase prep_kinase->add_reagents incubate Incubate to Equilibrium add_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp calculate_displacement Calculate % Displacement measure_fp->calculate_displacement plot_curve Generate Dose-Response Curve calculate_displacement->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calculate_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calculate_ki

Figure 3: Workflow for a fluorescence polarization-based competition binding assay.

IV. Broader Off-Target Profiling

To build a comprehensive selectivity profile, it is essential to assess the activity of N-Phenylnicotinamide against targets beyond the kinome. This can include other ATP-binding proteins, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Commercial services offer screening panels for a wide range of such targets.

Conclusion and Interpretation

The ultimate goal of these experiments is to generate a comprehensive dataset that allows for a thorough assessment of N-Phenylnicotinamide's selectivity. The ideal selective compound will exhibit high potency against its intended target(s) (e.g., low nanomolar IC50 and Ki values for VEGFR-2) and significantly weaker activity (ideally >100-fold less potent) against all other tested targets.

By following the detailed protocols and data analysis frameworks presented in this guide, researchers can systematically evaluate the selectivity of N-Phenylnicotinamide. This critical information will be instrumental in guiding further preclinical and clinical development, ultimately contributing to the rational design of safer and more effective targeted therapies.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]

  • N-Phenylnicotinamide - PMC. National Center for Biotechnology Information. [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. Bio-protocol. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. BellBrook Labs. [Link]

  • KINOMEscan data - HMS LINCS Project. LINCS Consortium. [Link]

  • Competition Assay Protocol - Fabgennix International. FabGennix. [Link]

  • Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC. National Center for Biotechnology Information. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]

  • Kinase assays | BMG LABTECH. BMG LABTECH. [Link]

  • KINOMEscan Technology - Eurofins Discovery. Eurofins Discovery. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. News-Medical.Net. [Link]

  • Off-Target Stoichiometric Binding Identified from Toxicogenomics Explains Why Some Species Are More Sensitive than Others to a Widely Used Neonicotinoid - -ORCA. Cardiff University. [Link]

  • Strategy for lead identification for understudied kinases - ChemRxiv. ChemRxiv. [Link]

  • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Annual Reviews. [Link]

  • 1.10: Competitive Binding Assays - Medicine LibreTexts. LibreTexts. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd %. Fluidic Analytics. [Link]

  • The IC50 and pIC50 values are also shown for those molecules that... - ResearchGate. ResearchGate. [Link]

  • In vitro kinase assay | Protocols.io. Protocols.io. [Link]

  • Binding Database. BindingDB. [Link]

  • IC 50 values obtained for P3 natural product from the kinase inhibition assay.. ResearchGate. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. YouTube. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Taylor & Francis Online. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and environmental responsibility. The proper management of a chemical's lifecycle, from acquisition to disposal, is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and operational excellence. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of N-Phenylnicotinamide. The protocols herein are designed to be self-validating, ensuring that safety and compliance are integrated directly into your laboratory workflow.

Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While N-Phenylnicotinamide itself is not universally classified as a hazardous substance under the Globally Harmonized System (GHS), its hydrochloride salt provides a valuable reference point. The Safety Data Sheet (SDS) for N-Phenylnicotinamide Hydrochloride indicates it is not a hazardous mixture, yet it wisely recommends that disposal should be entrusted to a licensed waste disposal company.[1] This principle forms the core of our disposal directive: professional management is the only acceptable endpoint for this waste stream.

The causality behind this choice is risk mitigation. While not acutely toxic according to available data, amides and aromatic nitrogen compounds can pose environmental risks and may have unforeseen biological effects. Therefore, treating N-Phenylnicotinamide with the caution afforded to regulated hazardous materials ensures the highest standard of safety and prevents environmental release.[1][2]

Key Handling Precautions:

  • Ventilation: Always handle N-Phenylnicotinamide in a well-ventilated area or a chemical fume hood to prevent the dispersion of dust.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Avoid Contamination: Prevent the product from entering drains or waterways.[1] The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering (flushing) of hazardous waste pharmaceuticals, a best practice that should be extended to all research chemicals.[3]

Waste Stream Segregation: The Foundation of Safe Disposal

The first and most critical step in proper disposal is meticulous segregation at the point of generation.[4] Mixing different waste types can create hazardous reactions, complicate the disposal process, and violate regulatory standards.[5] All waste streams containing N-Phenylnicotinamide must be kept separate from other chemical waste.

Step-by-Step Segregation Protocol:

  • Designate Waste Containers: Establish clearly labeled, dedicated waste containers for each type of N-Phenylnicotinamide waste. Containers must be compatible with the waste they hold and have securely fitting caps.[4][5]

  • Solid Waste: Collect unadulterated N-Phenylnicotinamide powder, contaminated weigh boats, and contaminated consumables (e.g., non-sharp materials like gloves or wipes) in a designated solid waste container.

  • Liquid Waste: Collect solutions containing N-Phenylnicotinamide. Do not mix aqueous solutions with organic solvent solutions. Each should have its own designated liquid waste container.

  • Sharps Waste: Needles, syringes, or razor blades contaminated with N-Phenylnicotinamide must be disposed of in a designated, puncture-resistant sharps container.[5]

  • Contaminated Glassware: Heavily contaminated glassware that cannot be safely cleaned should be disposed of as solid waste. If glassware is to be reused, it must be decontaminated using a validated laboratory procedure.

Disposal Protocols: Preparing Waste for Professional Management

The following protocols detail the step-by-step process for preparing N-Phenylnicotinamide waste for collection by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid that can be securely sealed.

  • Transfer: Carefully transfer solid waste into the container, minimizing dust generation.[6] This should be done in a fume hood.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "N-Phenylnicotinamide" (avoiding abbreviations).

    • The words "Hazardous Waste".

    • An accurate list of all components, including residual solvents.

    • The accumulation start date (the date the first piece of waste was added).[5][7]

    • Appropriate hazard warnings (e.g., "Handle with Care," "Potential Irritant").

  • Storage: Store the sealed container in a designated satellite accumulation area, which must be in a secondary container to contain any potential leaks.[5][7]

  • Container Selection: Use a compatible, leak-proof solvent waste container (e.g., HDPE or glass) with a secure, sealed cap. Never use a container that cannot be hermetically sealed.

  • pH Neutralization (If Applicable): If the waste is strongly acidic or basic, it may need to be neutralized before storage. Consult your EHS office for specific guidance, as neutralization can generate heat or gases.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Label the container as described in Protocol 3.1, ensuring all solvent components and their approximate percentages are listed.

  • Storage: Store the sealed container in a secondary containment bin within a ventilated cabinet or satellite accumulation area.[5]

Decision-Making Workflow for Disposal

To ensure a logical and compliant disposal process, the following workflow should be followed. This diagram illustrates the decision points for correctly segregating and preparing N-Phenylnicotinamide waste.

G cluster_0 cluster_1 Waste Characterization cluster_2 Waste Segregation & Packaging cluster_3 start Identify N-Phenylnicotinamide Waste is_solid Solid or Liquid? start->is_solid solid_waste Package in Solid Waste Container (Protocol 3.1) is_solid->solid_waste Solid liquid_waste Package in Liquid Waste Container (Protocol 3.2) is_solid->liquid_waste Liquid is_sharp Sharp or Non-Sharp? is_glass Reusable Glassware? is_sharp->is_glass No sharps_waste Place in Sharps Container is_sharp->sharps_waste Yes decontaminate Decontaminate per Lab Protocol is_glass->decontaminate Yes dispose_glass Dispose as Solid Waste is_glass->dispose_glass No solid_waste->is_sharp end_node Store in Satellite Accumulation Area for EHS Pickup liquid_waste->end_node sharps_waste->end_node decontaminate->end_node dispose_glass->end_node

Caption: Decision workflow for N-Phenylnicotinamide waste management.

Summary of Disposal Procedures

For quick reference, the following table summarizes the disposal pathways for various forms of N-Phenylnicotinamide waste.

Waste FormRecommended Disposal MethodKey Procedural StepsRegulatory Compliance Notes
Unused/Expired Solid Professional Disposal via Licensed ContractorPackage in a sealed, labeled container. Minimize dust. Store in a secondary container.Must be managed by an authorized waste vendor. Do not discard in regular trash.
Aqueous/Organic Solutions Professional Disposal via Licensed ContractorCollect in a compatible, sealed, and labeled liquid waste container. Leave 10% headspace.Do not dispose of down the drain.[3] Segregate from incompatible waste streams.[5]
Contaminated Labware (Gloves, Wipes) Professional Disposal via Licensed ContractorCollect in the designated solid waste container for N-Phenylnicotinamide.Treat as chemical waste. Do not place in general or biohazard trash.
Contaminated Sharps Professional Disposal via Licensed ContractorImmediately place in a designated, puncture-proof sharps container.[5]Never dispose of in laboratory waste bins or general trash.[5]

References

  • Safety Data Sheet Nicotinamide . (2022). Redox.

  • SAFETY DATA SHEET: N-Phenylnicotinamide Hydrochloride . (2025). TCI Chemicals.

  • NICOTINAMIDE Safety Data Sheet . (2024). Elemental Microanalysis.

  • Proper Handling and Disposal of Laboratory Waste . (2017). Journal of Visualized Experiments (JoVE).

  • The NIH Drain Discharge Guide . National Institutes of Health.

  • Nicotinamide Safety Data Sheet . (2024). Sigma-Aldrich.

  • N-Methylnicotinamide Safety Data Sheet . JPharmachem.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP).

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022). U.S. Environmental Protection Agency.

  • Hazardous Waste Listings . U.S. Environmental Protection Agency.

  • How To: Lab Waste . (2022). LabXchange.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency.

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals . Electronic Code of Federal Regulations (eCFR).

  • How Do You Dispose Of Waste In A Laboratory? . (2024). Chemistry For Everyone.

  • 1910.1200 - Hazard Communication . Occupational Safety and Health Administration (OSHA).

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine . Stericycle.

  • Proper Disposal of N-(Hydroxymethyl)nicotinamide: A Guide for Laboratory Professionals . Benchchem.

Sources

Personal protective equipment for handling N-Phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-Phenylnicotinamide (also known as Nicotinanilide or N-phenyl-3-pyridinecarboxamide).[1][2]

Crucial Identification Note: Ensure you are handling N-Phenylnicotinamide (CAS 1752-96-1 or 69135-90-6 for the HCl salt).[1] Do not confuse this with Apoatropine (CAS 500-55-0), a highly toxic tropane alkaloid which sometimes appears in erroneous database associations.[1]

Risk Profile & Hazard Mechanism

Classification: Irritant (GHS Category 2/2A/3) Signal Word: WARNING

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. N-Phenylnicotinamide is a pyridinecarboxamide derivative.[1][2][3] While not acutely fatal like heavy metal catalysts, its lipophilic phenyl ring combined with the amide moiety facilitates dermal absorption.[1][2]

  • Inhalation (Primary Risk): The fine crystalline powder form generates static-charged dust, easily inhaled into the upper respiratory tract, causing mucosal inflammation (H335).[1][2]

  • Dermal/Ocular: The compound is a contact irritant (H315, H319).[1][2] In solution (often DMSO or Methanol), the solvent acts as a carrier, potentially dragging the compound through the stratum corneum.[1][2]

PPE Matrix: Task-Based Selection

Do not use a "one-size-fits-all" approach. Select PPE based on the specific phase of your workflow.[1][2]

Body AreaPPE RequirementTechnical Justification
Respiratory Solid Phase: N95 (US) or P2 (EU) Respirator.Solution Phase: Fume Hood (Engineering Control).[1]Why: Particle size analysis of nicotinamide derivatives often shows a fraction <10µm (respirable).[1][2] A fume hood is mandatory when heating or dissolving to prevent solvent vapor inhalation.[1][2]
Hand Protection Standard: Nitrile Gloves (Min.[1][2] thickness 0.11 mm).High Risk: Double-gloving or Laminate (Silver Shield).[1][2]Why: Standard nitrile offers >480 min breakthrough for the solid.[1][2] However, if dissolved in DMSO , nitrile permeation drops significantly.[1][2] Use double-gloving for DMSO solutions to prevent carrier-mediated absorption.[1][2]
Eye Protection Standard: Safety Glasses with Side Shields.High Risk: Chemical Splash Goggles.[1][2]Why: Crystalline shards can bypass loose glasses during vigorous weighing.[1][2] Goggles are required if the protocol involves heating or pressurized filtration.[1][2]
Body Defense Lab Coat (Cotton/Polyester blend) + Long sleeves.[1][2]Why: Prevents accumulation of static-charged dust on street clothes, reducing "take-home" exposure risk.[1]
Operational Protocols
Phase A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs here due to dust generation.[1][2]

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.[1][2]

  • Static Management: Use an anti-static gun or ionizer bar if the powder is "flighty."[1][2] This prevents the compound from repelling off the spatula and onto your gloves/cuffs.[1][2]

  • Technique: Use the "tap-and-pour" method rather than dumping. Place a darker colored weighing paper/boat underneath to easily visualize spills (the powder is white/off-white).[1][2]

Phase B: Solubilization & Synthesis[2]
  • Solvent Choice: Common solvents are DMSO, Ethanol, or DMF.[1][2]

    • Caution: If using DMF (Dimethylformamide), upgrade gloves to Laminate/PE, as DMF degrades nitrile rapidly.[1][2]

  • Temperature Control: If heating is required to dissolve (often necessary for concentrations >50mM), use a reflux condenser.[1][2] Never heat open vessels of amide solutions, as this increases vapor pressure and potential respiratory irritation.[1][2]

Phase C: Spill Response
  • Dry Spill: Do NOT use a brush/broom (creates dust clouds).[1][2] Use a wet-wipe method or a HEPA-filtered vacuum.[1][2]

  • Wet Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust) if the solvent is an oxidizer.[1][2]

Waste Disposal Logistics
  • Solid Waste: Segregate into "Solid Hazardous Waste" (label as Irritant).[1][2] Do not dispose of in regular trash.

  • Liquid Waste: Segregate based on the solvent (e.g., "Halogenated" if DCM is used, "Non-Halogenated" for DMSO/Ethanol).[1][2]

  • Container Decontamination: Triple rinse empty reagent bottles with ethanol before defacing the label and discarding as glass waste.[1][2]

Decision Logic Visualization

The following diagram illustrates the safety decision tree for handling N-Phenylnicotinamide.

PPE_Decision_Tree Start Start: Handling N-Phenylnicotinamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DustRisk Risk: Inhalation of Dust (Static Charge) Solid->DustRisk SolidPPE PPE: N95 Mask + Nitrile Gloves Control: Balance Enclosure DustRisk->SolidPPE SolventCheck Check Solvent Type Liquid->SolventCheck StandardSolvent Ethanol / Methanol SolventCheck->StandardSolvent PenetratingSolvent DMSO / DMF SolventCheck->PenetratingSolvent StandardPPE PPE: Nitrile Gloves Control: Fume Hood StandardSolvent->StandardPPE EnhancedPPE PPE: Laminate Gloves or Double Nitrile Control: Fume Hood PenetratingSolvent->EnhancedPPE

Caption: Risk-based logic flow for selecting PPE and Engineering Controls based on physical state and solvent carrier.

References
  • PubChem. (2025).[1][2][3][4] N-Phenylisonicotinamide (Isomer Analog) Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.